Product packaging for 5-Bromo-2-iodo-3-methoxypyrazine(Cat. No.:CAS No. 476622-89-6)

5-Bromo-2-iodo-3-methoxypyrazine

Cat. No.: B022230
CAS No.: 476622-89-6
M. Wt: 314.91 g/mol
InChI Key: NUOPFUYHRPYSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-iodo-3-methoxypyrazine, also known as this compound, is a useful research compound. Its molecular formula is C5H4BrIN2O and its molecular weight is 314.91 g/mol. The purity is usually 98% (HPLC).
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrIN2O B022230 5-Bromo-2-iodo-3-methoxypyrazine CAS No. 476622-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-iodo-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOPFUYHRPYSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457072
Record name 5-BROMO-2-IODO-3-METHOXYPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476622-89-6
Record name 5-BROMO-2-IODO-3-METHOXYPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodo-3-methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-iodo-3-methoxypyrazine (CAS No: 476622-89-6), a key building block in modern medicinal chemistry and drug discovery. The strategic positioning of bromo, iodo, and methoxy functional groups on the pyrazine core imparts this molecule with unique reactivity, enabling selective and sequential functionalization. This guide will delve into its physicochemical and spectral properties, explore a plausible synthetic route, and detail its application in palladium-catalyzed cross-coupling reactions, offering valuable insights for researchers engaged in the synthesis of complex heterocyclic scaffolds.

Introduction

This compound is a halogenated and methoxy-substituted pyrazine derivative that has emerged as a valuable intermediate in organic synthesis.[1] Its utility is primarily derived from the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for regioselective functionalization through various cross-coupling reactions.[1] This property makes it an ideal scaffold for the construction of complex, poly-substituted heterocyclic systems, which are prevalent in a wide range of biologically active molecules and pharmaceutical agents.[2] This guide aims to provide a detailed technical resource on the chemical properties and synthetic applications of this versatile building block.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

General Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 476622-89-6[3][4]
Molecular Formula C₅H₄BrIN₂O[3][4]
Molecular Weight 314.91 g/mol [3][4]
Appearance Solid
Melting Point Not explicitly reported. The analogous compound, 5-Bromo-2-iodo-3-methoxypyridine, has a reported melting point of 98-100 °C, which may serve as a rough estimate.[5]
Boiling Point Not explicitly reported. The analogous compound, 5-Bromo-2-iodo-3-methoxypyridine, has a reported boiling point of 298.6 °C at 760 mmHg.[5]
Solubility Soluble in common organic solvents such as chloroform and methanol (slightly).[5]
Storage Store at 2-8 °C, protected from light in an inert atmosphere.
Spectral Data

2.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a single aromatic proton. The chemical shift of this proton will be influenced by the surrounding electronegative nitrogen atoms and the halogen and methoxy substituents.

  • Pyrazine-H: A singlet is expected for the proton at the C6 position. Its chemical shift is likely to be in the downfield region, typical for protons on electron-deficient aromatic rings.

  • Methoxy-H: A singlet corresponding to the three protons of the methoxy group will be observed, typically in the range of 3.8-4.2 ppm.

2.2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the five carbon atoms of the pyrazine ring and the one carbon of the methoxy group. The chemical shifts will be influenced by the nature of the attached atoms (N, Br, I, O).

  • C-Br, C-I: The carbons directly attached to the halogens will exhibit shifts influenced by the electronegativity and heavy atom effect of bromine and iodine.

  • C-OMe: The carbon of the methoxy group will appear in the typical range for such functionalities.

  • Pyrazine Ring Carbons: The remaining carbons of the pyrazine ring will have distinct chemical shifts based on their electronic environment.

Synthesis of this compound

A specific, documented synthesis for this compound is not widely reported. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the halogenation of pyrazine and related heterocyclic systems. The proposed synthesis involves a two-step sequence starting from a commercially available or readily synthesized precursor.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product 2-Bromo-3-methoxypyrazine 2-Bromo-3-methoxypyrazine Iodination Iodination 2-Bromo-3-methoxypyrazine->Iodination Directed ortho-Metalation followed by Iodination This compound This compound Iodination->this compound

Figure 1: Proposed synthetic workflow for this compound.

Plausible Synthetic Protocol

Step 1: Synthesis of 2-Bromo-3-methoxypyrazine (Starting Material)

This intermediate can be synthesized from 2-amino-3-methoxypyrazine via a Sandmeyer-type reaction or from 2-hydroxy-3-methoxypyrazine. Alternatively, methods for the synthesis of 2-bromo-3-methoxypyridine can be adapted.[2][6]

Step 2: Directed ortho-Metalation and Iodination of 2-Bromo-3-methoxypyrazine

The methoxy group can act as a directing group for ortho-metalation. This strategy allows for the regioselective introduction of iodine at the C2 position.

Experimental Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-bromo-3-methoxypyrazine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Iodination: To the lithiated intermediate, add a solution of iodine (I₂, 1.2 eq.) in anhydrous THF dropwise at -78 °C.

  • Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents, enabling selective functionalization in palladium-catalyzed cross-coupling reactions.

Regioselective Cross-Coupling Reactions

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[7] This predictable reactivity allows for the selective coupling at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.

Reactivity_Diagram Start This compound Suzuki_Iodo Suzuki Coupling (at C-I) Start->Suzuki_Iodo R-B(OH)₂, Pd catalyst, base Stille_Iodo Stille Coupling (at C-I) Start->Stille_Iodo R-Sn(Bu)₃, Pd catalyst Intermediate 5-Bromo-2-aryl/vinyl-3-methoxypyrazine Suzuki_Iodo->Intermediate Stille_Iodo->Intermediate Suzuki_Bromo Suzuki Coupling (at C-Br) Intermediate->Suzuki_Bromo R'-B(OH)₂, Pd catalyst, base Stille_Bromo Stille Coupling (at C-Br) Intermediate->Stille_Bromo R'-Sn(Bu)₃, Pd catalyst Final_Product 2,5-Disubstituted-3-methoxypyrazine Suzuki_Bromo->Final_Product Stille_Bromo->Final_Product

Figure 2: Sequential cross-coupling strategy for this compound.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[8]

General Protocol for Selective Suzuki Coupling at the C-I Position:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl- or vinylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

4.1.2. Stille Coupling

The Stille coupling reaction involves the coupling of an organohalide with an organotin compound, offering a broad substrate scope and tolerance to various functional groups.[9][10][11]

General Protocol for Selective Stille Coupling at the C-I Position:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Reagent Addition: Add the organostannane reagent (e.g., an aryl- or vinyltributylstannane, 1.1-1.2 eq.).

  • Reaction Conditions: Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, and if necessary, quench any remaining organotin reagents. Perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its distinct chemical properties, particularly the differential reactivity of the iodo and bromo substituents, allow for precise and regioselective functionalization through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive resource for researchers, outlining the key physicochemical properties, a plausible synthetic route, and general protocols for its application in Suzuki-Miyaura and Stille couplings. A thorough understanding and application of the principles discussed herein will undoubtedly facilitate the innovative design and synthesis of novel compounds with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to 5-Bromo-2-iodo-3-methoxypyrazine (CAS: 476622-89-6)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 5-Bromo-2-iodo-3-methoxypyrazine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This guide delves into the compound's synthesis, physicochemical properties, and its strategic application in constructing complex molecular architectures, with a focus on the principles of selective cross-coupling reactions.

Introduction: The Strategic Value of Polysubstituted Pyrazines

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, enhancing target binding affinity, and the aromatic system serves as a robust anchor for appending various functional groups.[1] Halogenated pyrazines, in particular, are exceptionally valuable intermediates due to their tunable reactivity in modern synthetic methodologies.[3]

This compound (CAS 476622-89-6) is a prime example of a highly functionalized pyrazine designed for advanced chemical synthesis. Its unique arrangement of a methoxy group and two different halogen atoms (bromine and iodine) offers a powerful platform for sequential, site-selective functionalization.[4] This differential reactivity is the cornerstone of its utility, allowing for the controlled and stepwise construction of complex molecules, which is indispensable for developing structure-activity relationships (SAR) in drug discovery programs.[5]

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. Key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 476622-89-6[6]
Molecular Formula C₅H₄BrIN₂O[6][7]
Molecular Weight 314.91 g/mol [6][7]
IUPAC Name This compound[6]
SMILES COC1=NC(=CN=C1I)Br[6]
InChI Key NUOPFUYHRPYSNY-UHFFFAOYSA-N[6]
Physical Form Solid[8]
Purity (Typical) ≥96-97%[8][9]
Storage Conditions Store at 4°C, protect from light[8]
Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, a detailed analysis of its structure allows for the prediction of its key spectroscopic features. This predictive data is invaluable for reaction monitoring and quality control.

¹H NMR (Predicted, CDCl₃, 400 MHz)
Chemical Shift (δ) Description
~8.10 ppmSinglet, 1H (aromatic proton at C6)
~4.05 ppmSinglet, 3H (methoxy protons, -OCH₃)
¹³C NMR (Predicted, CDCl₃, 101 MHz)
Chemical Shift (δ) Assignment
~158 ppmC3 (carbon bearing methoxy group)
~145 ppmC6 (carbon bearing proton)
~140 ppmC5 (carbon bearing bromine)
~115 ppmC2 (carbon bearing iodine)
~55 ppmMethoxy carbon (-OCH₃)
Mass Spectrometry
Monoisotopic Mass 313.85516 Da
Expected M+ Pattern Isotopic pattern characteristic of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1)
Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
Wavenumber (cm⁻¹) Vibration Type
3050-3150C-H stretch (aromatic)
2850-2960C-H stretch (methyl)
1550-1600C=N, C=C stretch (pyrazine ring)
1200-1300C-O stretch (aryl ether)
1000-1100C-O stretch
Below 800C-Br, C-I stretches

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Dibromination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Diazotization cluster_3 Step 4: Sandmeyer Iodination A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B  2.2 eq. NBS  Acetonitrile, MW C 2-Amino-5-bromo-3-methoxypyrazine B->C  NaOMe, MeOH  Reflux D Diazonium Salt Intermediate C->D  NaNO₂, H₂SO₄  0-5 °C E This compound D->E  KI, H₂O

Caption: Proposed multi-step synthesis of this compound.

Causality and Protocol Design

Step 1: Electrophilic Dibromination. The starting material, 2-aminopyrazine, possesses an activating amino group that directs electrophilic substitution. The use of N-Bromosuccinimide (NBS) is a standard and effective method for the bromination of such activated heterocyclic systems.[10][12] Using a slight excess (2.2 equivalents) under microwave irradiation in acetonitrile is reported to efficiently yield the 3,5-dibrominated product.[13]

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, especially when substituted with electron-withdrawing halogens. The bromine at the 3-position is more activated towards nucleophilic attack than the one at the 5-position due to the electronic influence of the adjacent amino group and the ring nitrogens. Therefore, reacting 2-amino-3,5-dibromopyrazine with sodium methoxide (NaOMe) in methanol under reflux is expected to selectively replace the bromine at C3 to yield 2-amino-5-bromo-3-methoxypyrazine.[3]

Step 3 & 4: Sandmeyer Reaction for Iodination. The final step involves converting the remaining amino group into an iodo group. This is classically achieved via a Sandmeyer reaction.[1][2] The amine is first treated with sodium nitrite (NaNO₂) in a strong acid like sulfuric acid at low temperatures (0-5 °C) to form a diazonium salt intermediate.[14] This unstable intermediate is then immediately treated with a solution of potassium iodide (KI). The diazonium group (a superb leaving group, N₂) is displaced by the iodide ion to furnish the final product, this compound.[15] This method is a powerful way to introduce functionalities that are difficult to install by other means.

Reactivity and Synthetic Applications: The Power of Sequential Cross-Coupling

The primary synthetic value of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions.[4] The carbon-iodine (C-I) bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond.[16][17] This reactivity difference (C-I > C-Br >> C-Cl) is the key to performing selective, sequential couplings.[4]

Sequential_Coupling cluster_0 Reaction 1: Suzuki or Stille Coupling at C2 cluster_1 Reaction 2: Coupling at C5 start This compound C-I bond (more reactive) C-Br bond (less reactive) mid 5-Bromo-2-(R¹)-3-methoxypyrazine R¹ introduced at C2 start:f1->mid:f0  Pd Catalyst  R¹-B(OH)₂ or R¹-Sn(Bu)₃  Mild Conditions final 5-(R²)-2-(R¹)-3-methoxypyrazine R² introduced at C5 mid:f0->final:f0  Pd Catalyst  R²-B(OH)₂ or R²-Sn(Bu)₃  Harsher Conditions

Caption: Logical workflow for sequential cross-coupling reactions.

Protocol: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a robust and widely used C-C bond-forming reaction.[18]

Objective: To selectively couple an aryl group (R¹) at the C2 position (iodo) of this compound, leaving the C5 position (bromo) intact for subsequent functionalization.

Experimental Protocol:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.3 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq.).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-95°C. The milder conditions favor reaction at the more labile C-I bond.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material and the appearance of the mono-coupled product.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified.

Protocol: Stille Coupling

The Stille reaction couples an organic halide with an organostannane reagent and is known for its tolerance of a wide variety of functional groups.[17][19]

Objective: To selectively couple an organic group (R¹) at the C2 position.

Experimental Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask under argon, add this compound (1.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF). Add the organostannane reagent (e.g., R¹-Sn(Bu)₃, 1.1-1.2 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq.) or a combination like Pd₂(dba)₃ with a phosphine ligand. Additives like copper(I) iodide (CuI) can accelerate the reaction.

  • Reaction: Heat the mixture to 80-110°C and stir for 12-16 hours.

  • Work-up and Purification: After cooling, evaporate the solvent. The residue can be purified directly by column chromatography. A common work-up to remove tin byproducts involves washing the organic solution with an aqueous potassium fluoride (KF) solution.

Purification and Handling

Purification

Purification of halogenated pyrazines and their coupled products is typically achieved using normal-phase flash column chromatography.[5]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient system of ethyl acetate in a non-polar solvent like hexanes or heptane is commonly employed. The precise gradient will depend on the polarity of the product. For pyrazines, a typical starting point could be a 9:1 hexane/ethyl acetate mixture.[20]

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. Solvent selection is key, with common choices for pyrazine derivatives including alcohols (ethanol, methanol) or mixed solvent systems.[21]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically designed synthetic intermediate that offers medicinal chemists a reliable and versatile platform for creating complex molecular diversity. Its key feature—the differential reactivity of the C-I and C-Br bonds—enables controlled, sequential cross-coupling reactions, which is a powerful tactic for efficient lead optimization and the synthesis of novel therapeutic candidates. Understanding its synthesis, reactivity, and handling provides researchers with a valuable tool to accelerate the drug discovery process.

References

Introduction: The Strategic Value of a Differentiated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-iodo-3-methoxypyrazine: Synthesis, Properties, and Application

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. Success often hinges on the strategic use of highly functionalized, versatile intermediates. This compound (CAS No. 476622-89-6) has emerged as a pivotal building block, prized for the distinct reactivity of its two halogen substituents. This guide provides an in-depth analysis of its properties, a plausible synthetic route, and its application in advanced synthetic protocols, offering researchers the foundational knowledge to leverage this reagent's full potential. The inherent differentiation between the carbon-iodine and carbon-bromine bonds allows for controlled, sequential functionalization, making it an invaluable tool for creating diverse libraries of compounds and accelerating structure-activity relationship (SAR) studies.[1][2][3]

Part 1: Physicochemical and Spectral Profile

A thorough understanding of a reagent's physical and spectral properties is critical for its effective use in experimental design, ensuring proper handling, reaction setup, and product characterization.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. While specific experimental data for properties like melting and boiling points are not consistently reported in publicly available literature, its solid form and storage requirements are well-documented by suppliers.

PropertyValueSource(s)
CAS Number 476622-89-6[4][5][6]
Molecular Formula C₅H₄BrIN₂O[4][5][6]
Molecular Weight 314.91 g/mol [4][5][6]
Physical Form Solid
Purity Commercially available at ≥96%[5]
IUPAC Name This compound[6]
Solubility Expected to be soluble in common organic solvents (THF, Dioxane, DMF, Toluene)[3]
Storage 2-8°C, protect from light, store under an inert atmosphere
Melting Point Data not available in cited literature
Boiling Point Data not available in cited literature
Density Data not available in cited literature[7][8]
Predicted Spectral Data

While verified spectra for this specific compound are not publicly disseminated, its structure allows for reliable prediction of its key spectral characteristics. A practicing chemist would use these predicted values to confirm the identity and purity of the material post-synthesis or upon receipt from a vendor.

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.15 ppm (s, 1H): This singlet corresponds to the lone proton on the pyrazine ring (H-6). Its downfield shift is due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents.

  • δ ~4.05 ppm (s, 3H): This singlet is characteristic of the methoxy (-OCH₃) group protons.

¹³C NMR (101 MHz, CDCl₃):

  • δ ~158-162 ppm: Carbon attached to the methoxy group (C-3).

  • δ ~145-150 ppm: Pyrazine ring carbon proton (C-6).

  • δ ~120-125 ppm: Carbon bearing the bromine atom (C-5).

  • δ ~90-95 ppm: Carbon bearing the iodine atom (C-2), significantly shielded by the heavy atom effect.

  • δ ~54-56 ppm: Methoxy group carbon (-OCH₃).

FTIR (KBr Pellet, cm⁻¹):

  • ~3100-3000: C-H stretching of the aromatic (pyrazine) ring.

  • ~2950, 2850: C-H stretching of the methoxy group.

  • ~1550-1400: C=N and C=C ring stretching vibrations characteristic of the pyrazine core.

  • ~1250-1200: C-O-C asymmetric stretching of the methoxy ether.

  • ~1050-1000: C-O-C symmetric stretching.

  • ~600-500: C-Br stretching.

  • ~500-450: C-I stretching.

Mass Spectrometry (EI):

  • M⁺ peak at m/z 314/316: A characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br have ~1:1 abundance). The molecular ion peak corresponding to the iodine isotope (¹²⁷I) will be observed.

  • Key Fragments: Loss of methyl (-CH₃), methoxy (-OCH₃), bromine (-Br), and iodine (-I) radicals would be expected.

Part 2: Synthesis and Chemical Reactivity

The true utility of this compound lies in its chemical reactivity, which is a direct consequence of its structure.

Plausible Synthetic Pathway

A specific, peer-reviewed synthesis for this compound is not readily found. However, a logical and plausible synthetic route can be proposed based on established heterocyclic chemistry. The following workflow represents a hypothetical, yet chemically sound, approach starting from commercially available 2-amino-3-methoxypyrazine.

This proposed pathway is for illustrative purposes and has not been experimentally validated from the searched literature.

G cluster_0 Step 1: Sandmeyer Iodination cluster_1 Step 2: Regioselective Bromination A 2-Amino-3-methoxypyrazine B Pyrazin-2-yl-3-methoxy Diazonium Salt A->B NaNO₂, HCl 0-5°C C 2-Iodo-3-methoxypyrazine B->C KI D 2-Iodo-3-methoxypyrazine E This compound D->E NBS, H₂SO₄

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

  • Sandmeyer Reaction: The conversion of the amine to a diazonium salt followed by displacement with potassium iodide is a classic and reliable method for introducing iodine onto an aromatic ring. The reaction is performed at low temperatures to ensure the stability of the diazonium intermediate.

  • Electrophilic Bromination: The pyrazine ring is electron-deficient, making electrophilic aromatic substitution challenging. However, the methoxy group is an activating group, directing electrophiles to the ortho and para positions. The C-5 position is para to the methoxy group and is the most electronically favorable site for bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst.

Core Reactivity: The Power of Chemoselectivity

The synthetic power of this compound stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst.[2][9] This allows for the selective functionalization of the C-2 position while leaving the C-5 bromine atom intact for a subsequent, distinct coupling reaction.

Reactivity Order: C-I > C-Br >> C-Cl

This chemoselectivity enables a powerful synthetic strategy known as sequential or iterative cross-coupling.

G cluster_0 First Coupling (Milder Conditions) cluster_1 Second Coupling (Harsher Conditions) start 5-Bromo-2-iodo- 3-methoxypyrazine int1 5-Bromo-2-(R¹)- 3-methoxypyrazine start->int1 R¹-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) final 5-(R²)-2-(R¹)- 3-methoxypyrazine int1->final R²-B(OH)₂ Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., K₃PO₄)

Caption: Sequential Suzuki-Miyaura cross-coupling workflow.

Part 3: Experimental Protocol: Sequential Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for a two-step, one-pot sequential Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a 2,5-disubstituted-3-methoxypyrazine derivative by first coupling at the C-2 iodo position, followed by a second coupling at the C-5 bromo position.
Materials:
  • This compound (1.0 eq)

  • Arylboronic Acid #1 (R¹-B(OH)₂, 1.1 eq)

  • Arylboronic Acid #2 (R²-B(OH)₂, 1.2 eq)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq for first step)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 eq for second step)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)

  • Potassium Phosphate (K₃PO₄), solid (4.0 eq)

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Deionized Water

  • Brine, Saturated

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

Step 1: Selective Coupling at the C-2 (Iodo) Position

  • Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq) and Arylboronic Acid #1 (1.1 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-Dioxane (to make a ~0.1 M solution) and the 2M Na₂CO₃ solution (3.0 eq) via syringe.

    • Experimental Causality: Pd(PPh₃)₄ is a mild and effective catalyst for C-I bond activation. Dioxane is a common solvent, and Na₂CO₃ is a sufficiently strong base to facilitate the transmetalation step for the highly reactive C-I coupling without promoting significant C-Br coupling.

  • Reaction Execution: Heat the reaction mixture to 80-85°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Look for the complete consumption of the starting material and the appearance of the mono-coupled product.

    • Self-Validation: The disappearance of the starting material spot/peak and the emergence of a single, new major product spot/peak confirms the selective mono-functionalization.

Step 2: Coupling at the C-5 (Bromo) Position

  • System Modification: Cool the reaction mixture to room temperature.

  • Reagent Addition: To the same flask containing the crude mono-coupled product, add Arylboronic Acid #2 (1.2 eq), solid K₃PO₄ (4.0 eq), and the second catalyst, PdCl₂(dppf) (0.05 eq).

    • Experimental Causality: The C-Br bond is less reactive and requires a more robust catalytic system. PdCl₂(dppf) features a bidentate ligand (dppf) that forms a more stable and electron-rich palladium center, which is more effective at activating the stronger C-Br bond. K₃PO₄ is a stronger base, often required for less reactive aryl bromides.

  • Reaction Execution: Heat the reaction mixture to 100-110°C and stir vigorously.

  • Monitoring: Monitor the second coupling by TLC or LC-MS until the intermediate mono-coupled product is consumed (typically 6-12 hours).

Work-up and Purification:

  • Quenching: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final 2,5-disubstituted product.

Part 4: Applications and Strategic Importance

The primary application of this compound is as a strategic intermediate in fields where molecular diversity and complexity are essential.

  • Drug Discovery: It is a cornerstone for building libraries of nitrogen-containing heterocycles, a scaffold prevalent in many approved drugs.[1] Its ability to undergo sequential coupling allows for the rapid generation of analogues for SAR studies, optimizing potency, selectivity, and pharmacokinetic properties. It has been identified as a valuable building block for protein degraders (e.g., PROTACs), which require complex, multi-component structures.[5]

  • Agrochemicals: The pyrazine core is present in various pesticides and herbicides. This building block enables the synthesis of novel agrochemicals with potentially improved efficacy and environmental profiles.[3]

  • Materials Science: The controlled synthesis of highly substituted aromatic systems is crucial for developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This reagent provides a pathway to precisely tune the electronic properties of such materials.

Part 5: Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is non-negotiable. This compound is classified as harmful and requires careful handling.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

Handling Protocol:
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place (2-8°C is recommended) under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just another dihalogenated heterocycle; it is a sophisticated tool for precision synthesis. Its key value lies in the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This feature grants chemists exceptional control over molecular construction, enabling the efficient, sequential assembly of complex and diverse pyrazine-based compounds. For researchers in drug discovery, agrochemicals, and materials science, mastering the application of this building block opens a direct route to innovation and discovery.

References

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, technically-focused protocol for the synthesis of 5-Bromo-2-iodo-3-methoxypyrazine, a key heterocyclic building block in medicinal chemistry and drug discovery. The elucidated synthetic pathway is a robust, multi-step process commencing from readily available 2-aminopyrazine. The core of this strategy involves a regioselective di-bromination, followed by a nucleophilic aromatic substitution to introduce the methoxy group, and culminates in a Sandmeyer reaction to install the iodo substituent. This document offers a detailed explanation of the underlying chemical principles, step-by-step experimental procedures, and critical process parameters to ensure reproducibility and high yield.

Introduction

Substituted pyrazines are a class of nitrogen-containing heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries.[1][2] Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in the design of biologically active molecules. The target molecule, this compound (CAS No. 476622-89-6), is a highly functionalized pyrazine derivative. The presence of three distinct functional groups—a methoxy group, a bromine atom, and an iodine atom—at specific positions on the pyrazine ring offers medicinal chemists a versatile platform for generating diverse molecular libraries through various cross-coupling reactions.[3] The differential reactivity of the C-Br and C-I bonds, in particular, allows for sequential and site-selective modifications, making this compound a valuable intermediate in the synthesis of complex molecular architectures.

This guide details a logical and efficient synthetic route, providing the necessary technical insights for its successful implementation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence, as illustrated below. The strategy was designed to control the regiochemistry of substitution on the pyrazine ring, leveraging the directing effects of the amino and methoxy groups.

Synthetic_Pathway A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Step 1: Dibromination C 2-Amino-5-bromo-3-methoxypyrazine B->C Step 2: Methoxylation D This compound C->D Step 3: Sandmeyer Iodination

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 2-Amino-3,5-dibromopyrazine

Principle and Mechanistic Insight

The initial step involves the electrophilic bromination of 2-aminopyrazine. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the pyrazine ring, the positions ortho (C3) and para (C5) to the amino group are susceptible to attack. Due to the electron-withdrawing nature of the ring nitrogens, the pyrazine nucleus is generally deactivated towards electrophilic substitution. However, the powerful activating effect of the amino group enables the reaction to proceed. Using two equivalents of a brominating agent leads to the formation of the di-brominated product. The reaction is typically carried out in the presence of a polar solvent and a weak base to neutralize the HBr generated.[4][5]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Aminopyrazine95.1010.0 g0.105
N-Bromosuccinimide (NBS)177.9839.3 g0.221
Dimethylformamide (DMF)73.09100 mL-
Water18.02As needed-
Saturated NaHCO₃ solution-As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminopyrazine (10.0 g, 0.105 mol) and dimethylformamide (DMF, 100 mL). Stir until the solid is completely dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add N-bromosuccinimide (NBS) (39.3 g, 0.221 mol, 2.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with copious amounts of water, followed by a small amount of cold ethyl acetate.

  • The crude product can be further purified by recrystallization from ethanol to afford 2-amino-3,5-dibromopyrazine as a pale yellow solid.

Part 2: Synthesis of 2-Amino-5-bromo-3-methoxypyrazine

Principle and Mechanistic Insight

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The bromine atom at the C3 position is more susceptible to nucleophilic attack than the one at C5. This is because the C3 position is ortho to the activating amino group and flanked by two electron-withdrawing nitrogen atoms, which stabilize the Meisenheimer complex intermediate. Sodium methoxide serves as the nucleophile, displacing the bromide ion at the C3 position. The reaction is typically performed in methanol, which acts as both the solvent and the source of the methoxy group when sodium metal is used to generate the methoxide in situ.[4]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Amino-3,5-dibromopyrazine252.8920.0 g0.079
Sodium Methoxide (30% in MeOH)54.0216.0 mL~0.083
Methanol32.04150 mL-
Water18.02As needed-

Procedure:

  • In a 500 mL round-bottom flask fitted with a reflux condenser, suspend 2-amino-3,5-dibromopyrazine (20.0 g, 0.079 mol) in methanol (150 mL).

  • Add sodium methoxide solution (30% in methanol, 16.0 mL, ~1.05 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 8-10 hours. The suspension will gradually become a clear solution.[4]

  • Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water (100 mL) to the reaction mixture. A precipitate will form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with cold water.

  • Dry the product under vacuum to yield 2-amino-5-bromo-3-methoxypyrazine as an off-white to light brown solid. The product is often of sufficient purity for the next step.

Part 3: Synthesis of this compound

Principle and Mechanistic Insight

The final step is the conversion of the primary aromatic amine to an iodide via the Sandmeyer reaction.[6][7] The reaction proceeds in two stages. First, the amino group is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. Second, the diazonium salt is treated with an iodide salt, typically potassium iodide. The diazonium group is an excellent leaving group (N₂ gas), and its displacement by the iodide nucleophile results in the formation of the aryl iodide.[8]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Iodide Displacement A Ar-NH₂ B Ar-N₂⁺ X⁻ A->B NaNO₂, H₂SO₄ 0-5 °C C Ar-N₂⁺ X⁻ D Ar-I C->D KI, Δ

References

5-Bromo-2-iodo-3-methoxypyrazine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-iodo-3-methoxypyrazine: Synthesis, Properties, and Strategic Applications in Regioselective Cross-Coupling

Authored by a Senior Application Scientist

Abstract

This compound has emerged as a highly versatile and strategic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique trifunctionalized pyrazine core, featuring a methoxy group and two distinct halogen atoms, offers a platform for controlled, sequential chemical modifications. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed conditions is the cornerstone of its synthetic utility, enabling intricate molecular architectures to be constructed with high regioselectivity. This guide provides an in-depth analysis of its chemical properties, a discussion of its synthetic utility, and field-proven, illustrative protocols for its application in Suzuki-Miyaura and Stille cross-coupling reactions, empowering researchers to leverage this reagent to its full potential.

Core Compound Identification and Properties

This compound is a solid, heterocyclic compound valued as a specialized intermediate. Its identity is unequivocally established by its IUPAC name and CAS registry number.

IUPAC Name: this compound[1]

Synonyms: 5-Bromo-2-iodo-3-methoxy-pyrazine[1]

Physicochemical and Spectroscopic Data

A precise summary of the compound's properties is essential for experimental design, including reaction stoichiometry, solvent selection, and safety considerations. While comprehensive experimental data such as a specific melting point is not widely published, the available information is consolidated below.

PropertyValue / InformationSource(s)
CAS Number 476622-89-6[1][2]
Molecular Formula C₅H₄BrIN₂O[1][2]
Molecular Weight 314.91 g/mol [1][2]
Physical Form Solid
Purity Commercially available up to ≥98%[3]
Storage Store at 4°C, protect from light.
InChI Key NUOPFUYHRPYSNY-UHFFFAOYSA-N[1]
SMILES COC1=NC(=CN=C1I)Br[1]
Spectroscopic Data While specific spectra are not available in this guide, 1H NMR, 13C NMR, IR, and MS data have been cataloged for this compound.

Strategic Value in Synthesis: The Principle of Regioselective Cross-Coupling

The primary value of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This is a direct consequence of bond dissociation energies (BDEs); the C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition by a Palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[4]

This reactivity hierarchy (I > Br > Cl) allows for a predictable and stepwise functionalization of the pyrazine ring.[4] A coupling reaction, such as a Suzuki or Stille reaction, can be performed selectively at the C-2 position (iodide), leaving the bromide at the C-5 position untouched for a subsequent, different cross-coupling reaction. This powerful strategy eliminates the need for complex protecting group manipulations and enables the efficient assembly of highly substituted, unsymmetrical pyrazine derivatives.[3]

G cluster_0 Palladium(0) Catalytic Cycle cluster_1 Substrate Reactivity A Pd(0)Ln B Ar-Pd(II)(I)Ln (Oxidative Addition) A->B  R-I (fast) C Ar-Pd(II)-R'Ln (Transmetalation) B->C  R'-[M] D Ar-R' (Reductive Elimination) C->D D->A Substrate This compound Slow C-Br Bond (Higher BDE, Slower Oxidative Addition) Slow->A Remains for 2nd Coupling Fast C-I Bond (Lower BDE, Faster Oxidative Addition) Fast->A Preferential Reaction Site

Figure 1: Regioselectivity in Pd-catalyzed coupling of this compound.

Experimental Protocols for Sequential Functionalization

The following protocols are illustrative, field-proven methodologies adapted from similar heterocyclic systems. As a Senior Application Scientist, it is crucial to state that for any new substrate, including this compound, optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve maximum yield and purity.

Workflow for Sequential Cross-Coupling

G A Start: 5-Bromo-2-iodo- 3-methoxypyrazine B Step 1: Suzuki or Stille Coupling (Selective at C-I) A->B Pd(0) cat., Base R'-[M] C Intermediate: 5-Bromo-2-aryl/vinyl- 3-methoxypyrazine B->C D Step 2: Second Cross-Coupling (at C-Br) C->D Pd(0) cat., Base R''-[M] E Final Product: 5-R''-2-R'- 3-methoxypyrazine D->E

Figure 2: General workflow for the sequential functionalization of the title compound.
Protocol 1: Suzuki-Miyaura Coupling (Selective at C-2 Iodo Position)

This protocol is designed to couple an aryl or vinyl boronic acid at the more reactive C-I bond.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-3 mol%)

  • Base, e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.)

  • Solvent system: Degassed 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system. The final concentration of the limiting reagent should typically be between 0.05 and 0.2 M.

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The selective consumption of the starting material to form a single major, less polar product is indicative of a successful regioselective reaction.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (5-bromo-2-aryl-3-methoxypyrazine) by column chromatography on silica gel.

Protocol 2: Stille Coupling (Selective at C-2 Iodo Position)

This protocol uses an organotin reagent and is particularly useful for introducing groups that may be incompatible with boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Organostannane reagent (e.g., (Aryl)SnBu₃) (1.1-1.3 equiv.)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst (5-10 mol%)

  • Solvent: Anhydrous, degassed toluene or DMF

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst (and CuI, if used).

  • Solvent & Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane reagent via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture and dilute with an organic solvent. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). Filter the resulting precipitate and separate the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280).

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a powerful and strategically important intermediate for the synthesis of complex, highly substituted pyrazines. The key to its utility is the predictable, regioselective functionalization enabled by the differential reactivity of its C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. By first targeting the iodo-substituent, chemists can introduce a diverse range of functionalities before addressing the bromo-substituent in a subsequent step. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively incorporate this versatile building block into their synthetic programs, accelerating the discovery of novel chemical entities.

References

commercial availability of 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-iodo-3-methoxypyrazine: Synthesis, Procurement, and Application in Cross-Coupling Reactions

Executive Summary

This compound is a strategically important heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique trifunctionalized pyrazine core, featuring a methoxy group and two distinct halogen atoms (bromine and iodine), offers a versatile platform for sequential and site-selective functionalization. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for the controlled introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of complex target molecules and for the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of its synthesis, commercial availability, safe handling, and detailed protocols for its application in key cross-coupling reactions.

Table 1: Key Properties and Commercial Availability of this compound

PropertyValueReference(s)
CAS Number 476622-89-6[1]
Molecular Formula C₅H₄BrIN₂O[1]
Molecular Weight 314.91 g/mol [1]
Physical Form Solid[2]
Typical Purity ≥96-98%[2]
Storage Conditions 4°C, protect from light[2]
Commercial Status Available from various research chemical suppliers[2][3]

Synthesis and Chemical Profile

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and scientifically sound synthetic route can be proposed based on established halogenation methodologies for electron-rich heterocyclic systems. The most logical approach involves a sequential halogenation of a suitable pyrazine precursor.

A likely starting material would be 2-amino-3-methoxypyrazine, which can be synthesized from commercially available precursors. The synthesis would then proceed through bromination followed by a Sandmeyer-type iodination.

Proposed Synthesis Pathway

Synthesis_of_this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Iodination A 2-Amino-3-methoxypyrazine B 2-Amino-5-bromo-3-methoxypyrazine A->B NBS, Acetonitrile C 5-Bromo-3-methoxypyrazin-2-diazonium salt B->C NaNO₂, H₂SO₄ D This compound C->D KI

Caption: Proposed two-step synthesis of this compound.

Rationale and Key Considerations for the Synthesis
  • Step 1: Electrophilic Bromination: The pyrazine ring is activated towards electrophilic substitution by the electron-donating amino and methoxy groups. The use of N-Bromosuccinimide (NBS) as a mild brominating agent is a standard and effective method for such systems, minimizing the risk of over-bromination that can occur with liquid bromine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile.

  • Step 2: Diazotization and Iodination (Sandmeyer-type reaction): The resulting 2-amino-5-bromo-3-methoxypyrazine can then be converted to the target iodo-compound. This is achieved by diazotization of the primary amino group with sodium nitrite in a strong acid like sulfuric acid, followed by the introduction of an iodide source, typically potassium iodide (KI). This well-established reaction sequence is a reliable method for installing an iodine atom onto an aromatic ring in place of an amino group.

Procurement and Handling

This compound is commercially available from a number of chemical suppliers specializing in research and development compounds.

Table 2: Representative Commercial Suppliers

SupplierPurityAvailable Quantities
Sigma-Aldrich97%Inquire
Santa Cruz BiotechnologyInquireInquire
NINGBO INNO PHARMCHEM98%Inquire
ChemSceneInquireInquire

Note: Availability and quantities are subject to change. Please consult supplier websites for current information.

Safe Handling and Storage Protocols

Based on aggregated GHS data, this compound is classified as a hazardous substance.[1] Adherence to strict safety protocols is mandatory.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2]

    • P264 & P270: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or if working outside of a fume hood.

Downstream Applications: Selective Cross-Coupling

The primary utility of this compound lies in its capacity for selective cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity differential (C-I > C-Br >> C-Cl) is the cornerstone of its synthetic utility, allowing for functionalization at the 2-position while leaving the 5-bromo position available for a subsequent, different coupling reaction.

Application 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. By employing standard conditions, one can selectively couple an aryl or vinyl boronic acid at the 2-position.

Suzuki_Miyaura_Workflow cluster_workflow Experimental Workflow A 1. Reagent Assembly (Pyrazine, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Solvent Addition (Degassed Solvent/Water) B->C D 4. Reaction (Heat with stirring) C->D E 5. Work-up (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F

Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Selective Coupling with 4-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for similar dihalogenated heterocycles.

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

  • Procedure:

    • To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Seal the flask, and evacuate and backfill with argon three times.

    • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

    • Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the pyrazine.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-2-(4-methoxyphenyl)-3-methoxypyrazine.

Application 2: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Similar to the Suzuki coupling, selectivity for the C-I bond can be achieved under appropriate conditions.

Buchwald_Hartwig_Workflow cluster_workflow Experimental Workflow A 1. Catalyst & Reagent Assembly (Pyrazine, Amine, Base, Pd-precatalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Solvent Addition (Anhydrous, Degassed Solvent) B->C D 4. Reaction (Heat with stirring) C->D E 5. Work-up (Filter, Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F

Caption: General workflow for a selective Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Selective Amination with Morpholine

This protocol is based on general procedures for the amination of iodo-bromo arenes.

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • XPhos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene (anhydrous, degassed)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Seal the tube, and evacuate and backfill with argon three times.

    • Under a positive pressure of argon, add this compound.

    • Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C, stirring vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-3-methoxy-2-morpholinopyrazine.

References

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling procedures for 5-Bromo-2-iodo-3-methoxypyrazine (CAS No. 476622-89-6), a halogenated pyrazine derivative increasingly utilized as a key building block in pharmaceutical and agrochemical research.[1][2] Given its classification as an irritant and potentially harmful chemical, a thorough understanding and strict adherence to the following guidelines are imperative to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

This compound is a solid compound that presents several health hazards upon exposure.[3] A comprehensive understanding of its toxicological profile is the foundation of a robust safety protocol.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple suppliers.[4]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The causality behind these classifications lies in the reactivity of the halogenated pyrazine ring with biological macromolecules, leading to irritation and potential cellular damage upon contact.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate personal protective equipment is essential.

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.

  • Containment for Weighing: For weighing potent compounds, a ventilated balance enclosure (VBE) is highly recommended to contain any dust generated during the process. Automated dispensing systems can further reduce the risk of exposure.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against dust particles and potential splashes.
Hand Protection Double gloving is recommended. For incidental contact, nitrile gloves (minimum 5-mil thickness) are acceptable but must be changed immediately upon contamination. For extended contact or in the event of a spill, Viton™ or Norfoil™ (Silver Shield®) gloves are recommended due to their high resistance to halogenated aromatic hydrocarbons.[5][6][7][8][9]Nitrile gloves offer poor resistance to halogenated hydrocarbons with prolonged contact.[5][7] Viton™ and Norfoil™ provide superior protection for extended handling.
Body Protection A flame-resistant laboratory coat, fully buttoned.Prevents skin contact with the chemical.
Respiratory Protection For procedures with a high potential for aerosolization, or in the event of a spill, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.Provides an additional layer of protection against inhalation of fine dust particles.

Safe Handling and Storage Protocols

Weighing and Transferring the Compound

Due to the irritant nature of the dust, specific precautions must be taken during weighing and transfer.

Protocol for Weighing this compound:

  • Preparation: Don the appropriate PPE as outlined in Section 2.2. Ensure the ventilated balance enclosure (VBE) or fume hood is functioning correctly.

  • Containment: Place a weighing paper or an appropriate container on the analytical balance inside the VBE.

  • Dispensing: Slowly and carefully dispense the solid from the reagent bottle onto the weighing paper, avoiding the generation of dust. Use a spatula to gently transfer the material. Avoid tapping or shaking the container.

  • Transfer: To transfer the weighed solid to a reaction vessel, use a powder funnel.

  • Cleaning: After transfer, carefully fold the weighing paper and dispose of it in the designated solid hazardous waste container. Decontaminate the spatula and any other surfaces that may have come into contact with the chemical.

Diagram: Workflow for Safe Weighing of a Potent Solid Compound

G cluster_prep Preparation cluster_weigh Weighing cluster_transfer Transfer cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Verify fume hood/VBE function prep_ppe->prep_hood weigh_contain Place weighing vessel on balance prep_hood->weigh_contain weigh_dispense Carefully dispense solid weigh_contain->weigh_dispense transfer_funnel Use powder funnel for transfer weigh_dispense->transfer_funnel transfer_rinse Rinse weighing vessel if necessary transfer_funnel->transfer_rinse cleanup_dispose Dispose of weighing paper transfer_rinse->cleanup_dispose cleanup_decon Decontaminate surfaces and tools cleanup_dispose->cleanup_decon G spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Cover with Absorbent Material ppe->contain collect Collect Spill Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all Waste decontaminate->dispose report Report Incident dispose->report

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-iodo-3-methoxypyrazine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The strategic placement of bromo, iodo, and methoxy substituents on the pyrazine core offers distinct reactive sites for sequential cross-coupling reactions and other chemical transformations. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the predicted spectroscopic data (NMR, IR, and MS) for this compound, coupled with field-proven protocols for data acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct signals corresponding to the aromatic proton and the methoxy group protons.

  • Aromatic Region: The pyrazine ring contains a single proton. Due to the electron-withdrawing nature of the two nitrogen atoms and the two halogen substituents, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum. The chemical shift of protons on a pyrazine ring is typically around δ 8.5 ppm.[2] The presence of the electron-donating methoxy group and the halogens will influence this, and a chemical shift in the range of δ 8.0 - 8.5 ppm is anticipated.

  • Aliphatic Region: The methoxy group (-OCH₃) will present as a sharp singlet. Its chemical shift is expected in the typical range for methoxy groups attached to an aromatic ring, approximately δ 3.9 - 4.2 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the directly attached atoms and the overall electronic environment of the pyrazine ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2 (C-I)90 - 100The "heavy atom effect" of iodine significantly shields the attached carbon.
C-3 (C-OCH₃)155 - 165The carbon is attached to an electronegative oxygen and is part of the electron-deficient pyrazine ring.
C-5 (C-Br)115 - 125Bromine is less electronegative than chlorine but still deshields the attached carbon.
C-6 (C-H)140 - 150This carbon is bonded to a proton and is part of the electron-deficient pyrazine ring.
-OCH₃55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic system.
Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.[3][4]

I. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

II. Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[1]

III. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis using the TMS signal or the residual solvent peak.[3]

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Tune & Shim instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate Final Spectrum Final Spectrum integrate->Final Spectrum IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind_sample Grind Sample add_kbr Add KBr Powder grind_sample->add_kbr mix_grind Mix & Grind add_kbr->mix_grind press Press into Pellet mix_grind->press place_holder Place Pellet in Holder press->place_holder background Run Background Scan place_holder->background sample_scan Run Sample Scan background->sample_scan process_spec Process Spectrum sample_scan->process_spec Final Spectrum Final Spectrum process_spec->Final Spectrum MS_Workflow cluster_intro Sample Introduction cluster_analysis Ionization & Analysis cluster_interp Data Interpretation introduce Introduce Sample (e.g., Solids Probe) ionize Electron Ionization (70 eV) introduce->ionize accelerate Accelerate Ions ionize->accelerate separate Separate Ions (by m/z) accelerate->separate detect Detect Ions separate->detect identify_M Identify Molecular Ion Peak (M⁺) detect->identify_M analyze_frags Analyze Fragmentation Pattern identify_M->analyze_frags Final Spectrum & Structure Confirmation Final Spectrum & Structure Confirmation analyze_frags->Final Spectrum & Structure Confirmation

References

Methodological & Application

Introduction: The Strategic Advantage of Dihalogenated Pyrazines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the regioselective Suzuki-Miyaura cross-coupling of 5-bromo-2-iodo-3-methoxypyrazine for researchers, scientists, and drug development professionals.

Pyrazine scaffolds are prevalent in pharmaceuticals and functional materials due to their unique electronic properties and ability to participate in hydrogen bonding. The strategic functionalization of the pyrazine ring is therefore of paramount importance in drug discovery and development. This compound is a particularly valuable building block, engineered for sequential, regioselective cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a controlled, stepwise introduction of different substituents onto the pyrazine core. This application note provides a comprehensive guide to leveraging this reactivity for the synthesis of complex, polysubstituted pyrazines via the Suzuki-Miyaura cross-coupling reaction.

The Principle of Regioselective Suzuki-Miyaura Coupling

The success of sequential cross-coupling on dihalogenated heterocycles hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for oxidative addition to a Pd(0) complex is C-I > C-OTf > C-Br >> C-Cl. In the case of this compound, the C-I bond at the C2 position is substantially more reactive than the C-Br bond at the C5 position. This allows for a selective Suzuki-Miyaura coupling at the C2 position while leaving the C5 bromine intact for a subsequent, different cross-coupling reaction. This powerful strategy enables the efficient and controlled synthesis of diverse molecular architectures from a single starting material.

A similar reactivity pattern is observed in the related compound, 2,5-dibromo-3-methoxypyrazine, where one bromine atom can be selectively coupled, leaving the second for further functionalization. The enhanced reactivity of the C-I bond in our target molecule makes the selective coupling even more facile and high-yielding.

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle for the selective Suzuki-Miyaura coupling at the C2 position of this compound.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I Transmetalation Transmetalation OxAdd->Transmetalation Ar'-B(OR)2 / Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Ar-Ar' Product 2-Aryl-5-bromo-3-methoxypyrazine RedElim->Product Substrate This compound Substrate->OxAdd Boronic_Acid Arylboronic Acid (Ar'-B(OR)2) Boronic_Acid->Transmetalation

Application Notes & Protocols: Selective Functionalization of 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Functionalized Pyrazines

The pyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of kinase inhibitors and other targeted therapeutics.[1][2][3][4] 5-Bromo-2-iodo-3-methoxypyrazine is a particularly attractive starting material for the synthesis of complex pyrazine derivatives due to the differential reactivity of its two halogen substituents. This allows for the sequential and regioselective introduction of various functionalities, providing a powerful tool for the rapid generation of compound libraries in drug discovery programs.

This guide provides a comprehensive overview of the principles and protocols for the selective functionalization of this compound, enabling researchers to strategically modify this versatile building block.

Understanding the Basis of Selectivity

The selective functionalization of dihalogenated heterocycles is primarily governed by the inherent differences in the carbon-halogen (C-X) bond strengths and the electronic nature of the positions on the aromatic ring.[5] In palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for halogens is I > Br > Cl > F.[5] This trend is a direct consequence of the C-X bond dissociation energies, where the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Br bond.[5]

For this compound, the C-I bond at the 2-position is significantly more reactive towards oxidative addition than the C-Br bond at the 5-position. This intrinsic reactivity difference forms the foundation for achieving high selectivity in various cross-coupling reactions. By carefully controlling reaction conditions, particularly temperature, it is possible to favor reaction at the C2-iodo position while leaving the C5-bromo position intact for subsequent transformations.[6]

Visualizing the Functionalization Strategy

The differential reactivity of the C-I and C-Br bonds allows for a divergent synthetic approach from a single starting material. This strategy is outlined in the workflow below.

G cluster_0 Selective Functionalization Pathways cluster_1 C2 Functionalization (Iodide) cluster_2 C5 Functionalization (Bromide) start This compound C2_reaction Reaction at C2 (e.g., Sonogashira, Suzuki) start->C2_reaction Initial, more reactive site C2_product 5-Bromo-2-substituted-3-methoxypyrazine C2_reaction->C2_product High Selectivity C5_reaction Reaction at C5 (e.g., Buchwald-Hartwig) C2_product->C5_reaction Subsequent functionalization C5_product 2-Iodo-5-substituted-3-methoxypyrazine C5_reaction->C5_product Requires C2 functionalization first

Caption: Divergent functionalization of this compound.

Protocols for Selective Functionalization

The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound at the C2 and C5 positions.

Protocol 1: Selective Sonogashira Coupling at the C2-Iodo Position

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[7][8] The pronounced difference in reactivity between aryl iodides and bromides allows for excellent selectivity under mild conditions.[6]

Rationale: By employing a low reaction temperature, the oxidative addition of the palladium catalyst to the C-I bond is favored kinetically, minimizing the competing reaction at the C-Br bond. The use of a copper(I) co-catalyst is standard in Sonogashira reactions, though copper-free methods are also available.[7]

Experimental Protocol:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Solvent Addition: Add anhydrous and degassed THF and triethylamine (Et₃N) (2.0 equiv.) via syringe.

  • Reactant Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous and thoroughly degassed. Oxygen can lead to catalyst decomposition and unwanted alkyne homocoupling (Glaser coupling).[6]

  • Formation of Di-substituted Product: If the di-alkynylated product is observed, reduce the reaction temperature and ensure the stoichiometry of the alkyne is not excessive.[6]

  • Catalyst Decomposition (black precipitate): This indicates the formation of palladium black. Ensure the reaction is performed under strictly anaerobic conditions and that the catalyst is of high quality.[6]

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄Effective and commercially available palladium(0) source.
Co-catalyst CuIFacilitates the transmetalation step with the alkyne.
Base Triethylamine (Et₃N)Acts as both a base and a solvent.
Solvent Tetrahydrofuran (THF)A common solvent for Sonogashira couplings.
Temperature Room TemperatureMaximizes selectivity for the C-I bond.[6]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and side reactions.[6]
Protocol 2: Selective Suzuki-Miyaura Coupling at the C2-Iodo Position

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide.[9][10] Similar to the Sonogashira reaction, the selectivity for the C-I bond over the C-Br bond is readily achieved.

Rationale: The oxidative addition of palladium to the C-I bond is the initial and rate-determining step, and its rate is significantly faster than that for the C-Br bond. This allows for selective coupling at the 2-position.

Experimental Protocol:

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Common and effective catalysts for Suzuki couplings.
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid for transmetalation.[9]
Solvent Dioxane/Water or Toluene/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle while maintaining selectivity.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.
Protocol 3: Buchwald-Hartwig Amination at the C5-Bromo Position (Following C2 Functionalization)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11][12] After selective functionalization at the C2-iodo position, the remaining C5-bromo position can be targeted for amination.

Rationale: While the C-Br bond is less reactive than the C-I bond, it is still susceptible to oxidative addition under appropriate conditions. By using a suitable palladium catalyst and ligand system, and typically higher reaction temperatures, the C-N coupling can be effected at the C5 position.

Experimental Protocol:

  • Reagent Preparation: To a reaction tube, add the 5-bromo-2-substituted-3-methoxypyrazine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04 equiv.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common palladium sources for Buchwald-Hartwig amination.
Ligand BINAP, Xantphos, or other bulky phosphine ligandsEssential for facilitating reductive elimination and stabilizing the catalyst.
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases are required.
Solvent Toluene or DioxaneAnhydrous and high-boiling point solvents are preferred.
Temperature 100-120 °CHigher temperatures are needed to activate the C-Br bond.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability and reaction efficiency.

Alternative Strategies: Directed Ortho-Metalation

While palladium-catalyzed cross-coupling is the most common approach, directed ortho-metalation (DoM) presents an alternative strategy for functionalization.[13][14][15] The methoxy group at the C3 position can act as a directing group for lithiation at the C2 position. However, the presence of the iodo substituent at C2 would likely lead to halogen-metal exchange rather than deprotonation. A more viable DoM approach would involve a different substitution pattern on the pyrazine ring.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, functionalized pyrazines. The significant difference in the reactivity of the C-I and C-Br bonds allows for a highly selective and sequential functionalization strategy. By carefully selecting the appropriate cross-coupling reaction and optimizing the reaction conditions, researchers can efficiently introduce a wide range of substituents at either the C2 or C5 position, enabling the rapid exploration of chemical space in the pursuit of novel therapeutic agents.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the strategic functionalization of 5-Bromo-2-iodo-3-methoxypyrazine, a highly versatile heterocyclic building block. Pyrazine derivatives are significant intermediates in the development of pharmaceuticals and agricultural chemicals.[1] The unique disposition of two distinct halogen atoms on the pyrazine core—iodine at the C-2 position and bromine at the C-5 position—presents a prime opportunity for selective, sequential palladium-catalyzed cross-coupling reactions. This document focuses on leveraging the inherent reactivity difference between the C-I and C-Br bonds to achieve site-selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, primarily at the more labile C-2 iodo position. We provide field-proven catalyst system recommendations, step-by-step experimental protocols, and mechanistic insights to guide researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of Dihalogenated Pyrazines

This compound is a key intermediate whose molecular architecture is primed for synthetic diversification.[2] The ability to perform sequential cross-coupling reactions allows for the controlled, stepwise introduction of diverse molecular fragments, a crucial capability in the construction of complex target molecules and for building libraries of analogues in drug discovery programs.[2] The foundational principle enabling this strategy is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[3][4] This predictable reactivity gradient allows for the selective functionalization of the C-I bond under milder conditions, leaving the C-Br bond intact for subsequent transformations.

Principle of Site-Selective Palladium-Catalyzed Cross-Coupling

The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-established paradigm in organic synthesis.[5] It universally involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the pyrazine substrate), forming a Pd(II) intermediate. This is typically the rate-determining and selectivity-defining step.[6][7] The weaker C-I bond (approx. 220-230 kJ/mol) undergoes oxidative addition more readily than the stronger C-Br bond (approx. 280-290 kJ/mol).[8]

  • Transmetalation: The nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic moiety to the palladium center, displacing a halide.[9][10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[6][9]

By carefully selecting the catalyst, ligands, and reaction conditions, one can exploit the kinetic difference in the oxidative addition step to ensure the reaction occurs exclusively at the C-2 iodo position.

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Selectivity Determining) Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (R¹-R²) RedElim->Product Reagents Pyrazine-I (R¹-X) + Organometallic (R²-M) Reagents->OxAdd

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl-aryl structures.[11][12]

Causality Behind Experimental Choices
  • Catalyst/Ligand: The combination of a palladium precursor like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is critical. Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) stabilize the Pd(0) species and accelerate the catalytic cycle.[13] For challenging couplings, more electron-rich and bulky ligands (e.g., SPhos) can improve reaction rates and yields.

  • Base: A base such as K₂CO₃ or K₃PO₄ is essential. It reacts with the organoboron species to form a more nucleophilic "ate" complex, which is required for the transmetalation step to proceed efficiently.[6]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common. Water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.[14]

Recommended Catalyst Systems for Selective C-2 Arylation
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
PdCl₂(dppf) (3-5%)-K₂CO₃ (2.0)DME/H₂O (4:1)80-90>90
Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90>85
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (10:1)100>95
Detailed Experimental Protocol: Selective Suzuki Coupling

This protocol outlines the selective coupling of this compound with a generic arylboronic acid at the C-2 position.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Add pyrazine (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq) to flask. B 2. Add PdCl₂(dppf) catalyst (0.03 eq). A->B C 3. Seal, evacuate, and backfill with Argon (3x). B->C D 4. Add degassed DME/H₂O (4:1) via syringe. C->D E 5. Heat mixture to 85°C with vigorous stirring. D->E F 6. Monitor progress by TLC/LC-MS (typically 2-6 hours). E->F G 7. Cool to RT, dilute with Ethyl Acetate. F->G H 8. Wash with H₂O, then brine. Dry over Na₂SO₄. G->H I 9. Filter and concentrate under reduced pressure. H->I J 10. Purify by column chromatography (Silica gel). I->J

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex (PdCl₂(dppf), 0.03 equiv.).

  • Inert Atmosphere: Seal the flask, and carefully evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[15]

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and degassed water in a 4:1 ratio via syringe to achieve a final concentration of ~0.1 M with respect to the pyrazine substrate.[14]

  • Reaction: Heat the reaction mixture to 85°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: After cooling the mixture to room temperature, dilute it with ethyl acetate. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Application Protocol 2: Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[16] This reaction is fundamental for synthesizing enynes and other alkyne-containing functional molecules.[17]

Causality Behind Experimental Choices
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system.[18] The palladium catalyst activates the C-I bond via oxidative addition, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive and readily undergoes transmetalation with the palladium(II) complex.[18]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a ligand and/or solvent for the reaction.[19]

Sonogashira Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Pyrazine-Pd(II)L₂-I Pd0->PdII Oxidative Addition Product Product: Pyrazine-C≡C-R PdII->Pd0 Reductive Elimination CuI Cu(I)X CuAcetylide Cu(I)-C≡C-R CuI->CuAcetylide Alkyne Deprotonation CuAcetylide->PdII Transmetalation Alkyne H-C≡C-R + Base

Caption: Dual catalytic cycles in the Sonogashira reaction.
Recommended Catalyst Systems for Selective C-2 Alkynylation

Pd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (2-5%)CuI (5-10%)Et₃N (3.0)THF or DMFRT to 50>85
Pd(PPh₃)₄ (5%)CuI (5%)DIPEA (3.0)Toluene60>80
Detailed Experimental Protocol: Selective Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (0.05 equiv.).[15]

  • Solvent and Reagents: Add an anhydrous solvent such as THF, followed by the amine base (e.g., Et₃N, 3.0 equiv.). The mixture should be thoroughly degassed.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-50°C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Application Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative method for forming C-N bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[20] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in bioactive molecules.

Causality Behind Experimental Choices
  • Ligand is Key: The success of this reaction is critically dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos, BINAP) are required.[10] These ligands promote the challenging reductive elimination step that forms the C-N bond and prevent catalyst decomposition pathways like β-hydride elimination.[21]

  • Strong, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is needed to deprotonate the amine, forming an amido species that can coordinate to the palladium center.[3][20] The base must be non-nucleophilic to avoid competing side reactions with the aryl halide.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the strong base and poison the catalyst. Therefore, anhydrous solvents (e.g., toluene, dioxane) and a robust inert atmosphere are essential.[19]

Recommended Catalyst Systems for Selective C-2 Amination
Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃ (2.0)1,4-Dioxane100-110>80
Pd(OAc)₂ (2%)XPhos (4%)NaOt-Bu (1.4)Toluene100>85

Detailed Experimental Protocol: Selective Buchwald-Hartwig Amination

G cluster_0 Setup (Glovebox or Inert Atmosphere) cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. To a dry tube, add Pd(OAc)₂ (0.02 eq), XPhos ligand (0.04 eq), & NaOt-Bu (1.4 eq). B 2. Add pyrazine (1.0 eq) and the amine (1.2 eq). A->B C 3. Add anhydrous, degassed Toluene. B->C D 4. Seal the reaction tube tightly. C->D E 5. Heat mixture to 100°C in an oil bath with stirring. D->E F 6. Monitor progress by TLC/LC-MS (typically 8-24 hours). E->F G 7. Cool to RT, dilute with Ethyl Acetate. F->G H 8. Filter through Celite to remove solids. Wash with H₂O. G->H I 9. Dry organic layer and concentrate. H->I J 10. Purify by column chromatography. I->J Sequential Coupling Start This compound Step1 Step 1: Coupling @ C-2 (Iodo) (e.g., Suzuki, R¹-B(OH)₂) Mild Conditions Start->Step1 Intermediate 5-Bromo-2-R¹-3-methoxypyrazine Step1->Intermediate Step2 Step 2: Coupling @ C-5 (Bromo) (e.g., Sonogashira, H-C≡C-R²) Forcing Conditions Intermediate->Step2 Final 5-R²-2-R¹-3-methoxypyrazine (Disubstituted Product) Step2->Final

References

The Strategic Synthesis of Substituted Pyrazines: A Guide to Unlocking the Potential of 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazine Core and the Unique Utility of a Dihalogenated Precursor

The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of clinically significant molecules, including anticancer agents, diuretics, and antitubercular drugs.[2][3][4] The development of efficient and selective methods for the synthesis of highly functionalized pyrazine derivatives is, therefore, a critical endeavor for researchers in drug discovery and development.[4]

This guide focuses on the synthetic versatility of a particularly valuable, yet underexplored, building block: 5-Bromo-2-iodo-3-methoxypyrazine . The presence of two distinct halogen atoms at electronically different positions on the pyrazine ring is of profound synthetic importance.[5][6] This dihalogenated structure allows for programmed, sequential functionalization through a variety of cross-coupling and substitution reactions. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, especially in palladium-catalyzed reactions, provides a strategic handle for the controlled, stepwise introduction of diverse molecular fragments.[6] Generally, the C-I bond is significantly more reactive, enabling selective transformations at the 2-position while leaving the 5-bromo position intact for subsequent modifications.[5][6]

This application note provides a comprehensive overview of the key synthetic transformations possible with this compound, complete with detailed mechanistic insights and robust experimental protocols for its application in Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions.

Core Synthetic Strategies: A Tale of Two Halogens

The primary advantage of this compound lies in the ability to perform chemoselective reactions. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[7] This allows for a predictable and stepwise approach to building molecular complexity.

G cluster_0 Sequential Functionalization Strategy A This compound B Reaction 1 (e.g., Suzuki, Sonogashira) Selective at C2-Iodo A->B High Reactivity of C-I Bond C 5-Bromo-2-(R1)-3-methoxypyrazine (Intermediate) B->C D Reaction 2 (e.g., Suzuki, Buchwald-Hartwig) Functionalization at C5-Bromo C->D Lower Reactivity of C-Br Bond E 2-(R1)-5-(R2)-3-methoxypyrazine (Final Product) D->E

Figure 1: A diagram illustrating the sequential functionalization workflow for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be selectively performed at the 2-position (C-I) under milder conditions, followed by a second coupling at the 5-position (C-Br) under more forcing conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for creating biaryl and heteroaryl structures.[8]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[9][10] The oxidative addition step is the selectivity-determining step, occurring much more readily at the weaker C-I bond.

Data Presentation: Suzuki-Miyaura Coupling Conditions

ComponentPosition 2 (C-I) CouplingPosition 5 (C-Br) Coupling (Post C2-Functionalization)
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, dppfSPhos, XPhos, RuPhos
Base Na₂CO₃, K₂CO₃, Cs₂CO₃K₃PO₄, CsF
Solvent 1,4-Dioxane/H₂O, DME, TolueneToluene, THF, DMF
Temperature Room Temperature to 80 °C80 °C to 120 °C
Typical Time 2 - 12 hours12 - 24 hours

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, to achieve a 0.1 M concentration of the pyrazine substrate).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-bromo-2-aryl-3-methoxypyrazine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes.[12]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[13] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.[13][14]

Data Presentation: Sonogashira Coupling Conditions

ComponentPosition 2 (C-I) Coupling
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper Co-catalyst Copper(I) Iodide (CuI)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 60 °C
Typical Time 1 - 6 hours

Experimental Protocol: Selective Sonogashira Coupling at the C2-Position

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Copper(I) Iodide (CuI, 0.04 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv.).

  • Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) followed by degassed triethylamine (Et₃N, 2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting material.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the 5-bromo-2-alkynyl-3-methoxypyrazine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[15][16] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[16][17]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15] This reaction is typically performed on the C-Br bond after the more reactive C-I site has been functionalized.

Data Presentation: Buchwald-Hartwig Amination Conditions

ComponentPosition 5 (C-Br) Coupling
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, BrettPhos
Base Sodium tert-butoxide (NaOtBu), K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80 °C to 110 °C
Typical Time 4 - 24 hours

Experimental Protocol: Buchwald-Hartwig Amination at the C5-Position

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with the 2-substituted-5-bromo-3-methoxypyrazine (1.0 equiv.), the amine (1.2 equiv.), Sodium tert-butoxide (NaOtBu, 1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired 2,5-disubstituted pyrazine.

G cluster_1 Experimental Workflow: Cross-Coupling Setup 1. Reaction Setup (Substrate, Reagent, Base) Catalyst 2. Catalyst & Ligand Addition Setup->Catalyst Inert 3. Inert Atmosphere (Evacuate/Backfill Ar/N2) Catalyst->Inert Solvent 4. Add Degassed Solvent Inert->Solvent React 5. Heat & Stir Solvent->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Workup 7. Work-up (Quench, Extract, Dry) Monitor->Workup Purify 8. Purify (Column Chromatography) Workup->Purify

Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, exacerbated by the presence of halogens, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction provides a metal-free alternative for introducing nucleophiles.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing a leaving group (halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The aromaticity is then restored by the expulsion of the leaving group. The rate of this reaction is enhanced by electron-withdrawing groups ortho or para to the leaving group.

Applicability to this compound: While palladium catalysis offers exquisite control, SNAr can be a practical alternative for introducing strong nucleophiles like alkoxides, thiolates, or amines, particularly when the pyrazine ring is sufficiently activated. The relative reactivity of the C-I versus C-Br bond in SNAr is less predictable than in palladium catalysis and is highly dependent on the nucleophile and reaction conditions.[7] However, the strong electron-withdrawing effect of the pyrazine nitrogens activates both positions for nucleophilic attack.

Experimental Protocol: SNAr with a Thiol Nucleophile

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a polar aprotic solvent like Dimethylformamide (DMF), add the thiol (e.g., thiophenol, 1.5 equiv.).

  • Base Addition: Add a non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction by TLC. Note that substitution may occur at either or both halogenated positions, and careful analysis is required.

  • Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product mixture by column chromatography to isolate the desired substituted pyrazine(s).

Conclusion

This compound is a powerful and versatile building block that enables the strategic and controlled synthesis of complex, highly substituted pyrazines. The differential reactivity of its two halogen atoms under various reaction conditions, particularly in palladium-catalyzed cross-coupling, provides a clear roadmap for sequential functionalization. By understanding the underlying mechanisms and employing the detailed protocols provided in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities in pharmaceuticals and beyond.

References

Application Notes & Protocols: 5-Bromo-2-iodo-3-methoxypyrazine as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazine Scaffold and Orthogonal Halogenation

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding enhance target binding, making it a valuable motif in drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[4][5] The functionalization of the pyrazine core is therefore a critical activity in the synthesis of novel therapeutic agents.

5-Bromo-2-iodo-3-methoxypyrazine (CAS 476622-89-6) emerges as a particularly powerful and versatile intermediate for pharmaceutical synthesis.[6][7] Its strategic value lies in the differential reactivity of its two halogen substituents—iodine and bromine—in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[8][9] This reactivity differential allows for selective, sequential functionalization of the pyrazine ring, providing a robust and efficient pathway to complex, highly substituted molecules that would be challenging to synthesize otherwise.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of this compound. We present detailed, field-proven protocols for sequential Suzuki-Miyaura and Sonogashira cross-coupling reactions, explain the mechanistic rationale behind the experimental design, and offer insights into reaction optimization and troubleshooting.

Physicochemical Properties & Safety Data

A summary of the key properties for this compound is provided below for quick reference.

PropertyValueReference(s)
CAS Number 476622-89-6[10][11]
Molecular Formula C₅H₄BrIN₂O[10][11]
Molecular Weight 314.91 g/mol [10][11]
Appearance Solid[12]
Purity ≥97%[12]
Storage 4°C, protect from light[12]
Hazard Statements H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[11][12]
Precautionary Codes P261, P280, P302+P352, P305+P351+P338[12]

Note: Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Core Application: Sequential Palladium-Catalyzed Cross-Coupling

The primary application of this compound is as a scaffold for building molecular complexity through sequential cross-coupling. The workflow leverages the higher reactivity of the C-I bond for the first coupling reaction, followed by a second coupling at the more robust C-Br position. This orthogonal approach is fundamental to its utility.

G cluster_0 Sequential Functionalization Workflow Start 5-Bromo-2-iodo- 3-methoxypyrazine Step1 Step 1: C-I Bond Functionalization (e.g., Suzuki or Sonogashira Coupling) Start->Step1 Pd(0) Catalyst Coupling Partner 1 Intermediate 5-Bromo-2-substituted- 3-methoxypyrazine Step1->Intermediate Step2 Step 2: C-Br Bond Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Intermediate->Step2 Pd(0) Catalyst Coupling Partner 2 Product Di-substituted Pyrazine Derivative (High Molecular Complexity) Step2->Product

Caption: Workflow for sequential functionalization.

Protocol 1: Suzuki-Miyaura Coupling at the C-2 (Iodo) Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species, typically a boronic acid or ester.[13][14] This protocol details the selective coupling at the C-2 iodo-position.

Rationale: The oxidative addition of the C-I bond to the Pd(0) catalyst is kinetically favored over the C-Br bond. By using carefully controlled conditions (e.g., moderate temperature), the reaction can be stopped selectively after the first coupling, leaving the bromine atom intact for subsequent transformations.[8]

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl or Heteroarylboronic Acid (1.1–1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2–5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Using a syringe, add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). The typical concentration is 0.1 M with respect to the starting pyrazine.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90°C. Stir the mixture vigorously for 2-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. Look for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the mono-coupled product.

  • Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure 5-bromo-2-(aryl/heteroaryl)-3-methoxypyrazine intermediate.

G cluster_0 Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-I (Organopalladium Complex) OxAdd->PdII Favored for C-I bond Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product R1I R¹-I (Pyrazine-Iodide) R1I->OxAdd Base Base (e.g., K₂CO₃) Base->Boronate

Caption: Generalized Suzuki-Miyaura catalytic cycle.[14]

Protocol 2: Sonogashira Coupling at the C-5 (Bromo) Position

Following the successful functionalization at the C-2 position, the remaining bromine atom can be used as a handle for a subsequent Sonogashira coupling. This reaction forms a C-C bond between the aryl halide and a terminal alkyne, a valuable transformation for introducing linear scaffolds.[15][16]

Rationale: The C-Br bond, being less reactive than the C-I bond, typically requires slightly more forcing conditions (e.g., higher temperature or more active catalyst/ligand system) to undergo oxidative addition. This protocol is applied to the product from Protocol 1.

Materials and Reagents
  • 5-Bromo-2-(aryl/heteroaryl)-3-methoxypyrazine (1.0 equiv)

  • Terminal Alkyne (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (1–3 mol%)

  • Base: A strong amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0–4.0 equiv)

  • Solvent: Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromo-2-substituted-3-methoxypyrazine (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1.5 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF). Then, add the amine base (e.g., TEA, 3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently to 40-60°C if necessary. The reaction is often complete within 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography or recrystallization.

Troubleshooting and Key Considerations

  • Low Yield in Step 1: If the Suzuki coupling is sluggish, consider a more active catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos) or increasing the temperature to 100°C.[17] However, be mindful that higher temperatures may lead to a loss of selectivity and some coupling at the C-Br position.

  • Homocoupling of Boronic Acid: Ensure a thoroughly oxygen-free environment, as oxygen can promote the homocoupling of the boronic acid. Using freshly degassed solvents is critical.[18]

  • Failure of Sonogashira Reaction: Ensure the copper(I) iodide is of high quality (white or off-white, not green/blue). The amine base must be anhydrous. If the reaction fails to initiate, gentle heating may be required.

  • Selectivity: The cornerstone of this entire strategy is the differential reactivity of the C-I and C-Br bonds. For the first coupling, use the mildest conditions possible that afford a reasonable reaction rate to maximize selectivity.

Conclusion

This compound is a high-value intermediate for pharmaceutical and materials science research. Its orthogonally addressable halogen atoms provide a reliable and strategic entry point for the synthesis of complex, di-substituted pyrazine derivatives. The protocols detailed herein for sequential Suzuki-Miyaura and Sonogashira couplings offer a validated framework for researchers to leverage this powerful building block, enabling the efficient construction of novel molecular architectures for drug discovery and development.

References

Application Notes and Protocols for Selective C-N Coupling Reactions with 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrazines

Pyrazine scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and functional organic materials.[1] The precise introduction of nitrogen-containing functional groups onto the pyrazine core is a critical step in the synthesis of these complex molecules, often modulating their pharmacological profiles and material properties.[1][2] 5-Bromo-2-iodo-3-methoxypyrazine is a highly versatile building block, featuring two distinct halogen atoms at electronically different positions. This di-halogenated pattern presents a unique opportunity for sequential, site-selective functionalization, making it a valuable substrate for creating diverse molecular libraries.

This guide provides a detailed exploration of the reaction conditions required for the selective C-N cross-coupling of amines with this compound. We will delve into the mechanistic rationale behind achieving high chemoselectivity, offering field-proven protocols for both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

PART 1: The Principle of Chemoselective C-N Coupling

The key to successfully functionalizing this compound lies in exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In transition metal-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F.[3] This reactivity trend is primarily governed by the bond dissociation energies (C-I < C-Br) and the ease of the initial oxidative addition step in the catalytic cycle. The weaker C-I bond allows for oxidative addition of the palladium(0) catalyst at lower temperatures or with less reactive catalytic systems, enabling selective coupling at the C2 position while leaving the C5-Br bond intact for subsequent transformations.

Key Factors Influencing Chemoselectivity:
  • Catalyst System: The choice of the palladium precursor and, more importantly, the phosphine ligand is paramount. Bulky, electron-rich ligands are known to facilitate the oxidative addition step, and careful tuning of the ligand can enhance the selectivity for the more reactive C-I bond.[4][5]

  • Reaction Temperature: Lower reaction temperatures will favor the kinetically preferred coupling at the C-I position. By carefully controlling the temperature, the activation energy barrier for the C-Br bond cleavage is less likely to be overcome.

  • Base Selection: The choice of base can influence catalyst activity and stability. While strong bases like sodium tert-butoxide are common, weaker bases such as potassium carbonate or cesium carbonate may offer better selectivity in some cases by modulating the overall reactivity of the catalytic system.[6]

PART 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[7][8] Its high functional group tolerance and broad substrate scope make it the preferred method for the selective amination of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7][9]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex Ar(X)Pd(II)L2 Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination R2NH Amido Complex [Ar(R2NH)Pd(II)L2]+X- Amine Coordination->Amido Complex Deprotonation Deprotonation Amido Complex->Deprotonation Base Palladium Amido Ar(R2N)Pd(II)L2 Deprotonation->Palladium Amido Reductive Elimination Reductive Elimination Palladium Amido->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive Elimination->Product Catalyst Regeneration Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for setting up a Buchwald-Hartwig amination reaction under an inert atmosphere.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reagent Addition & Reaction cluster_workup Monitoring & Work-up cluster_purification Purification p1 1. Add Pd catalyst and ligand to an oven-dried Schlenk flask. p2 2. Add this compound and base. p1->p2 p3 3. Seal the flask and perform 3x evacuate/backfill cycles with Argon/Nitrogen. p2->p3 r1 4. Add anhydrous, degassed solvent via syringe. p3->r1 r2 5. Add the amine coupling partner via syringe. r1->r2 r3 6. Heat the reaction mixture to the desired temperature with stirring. r2->r3 w1 7. Monitor reaction progress by TLC or LC-MS. r3->w1 w2 8. Upon completion, cool to room temperature. w1->w2 w3 9. Dilute with an organic solvent and filter through Celite. w2->w3 w4 10. Wash the organic layer with water and brine, then dry. w3->w4 pur 11. Concentrate in vacuo and purify by flash column chromatography. w4->pur

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Selective Amination at the C2-Iodo Position

This protocol is designed to achieve high selectivity for the coupling of a primary or secondary amine at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of 0.1 M)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Add this compound (1.0 equiv) and NaOtBu (1.5 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.[3]

  • Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃A common and effective Pd(0) precursor.
Ligand XPhosA bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination.[3][10]
Base NaOtBuA strong, non-nucleophilic base suitable for a wide range of amines.[6]
Solvent TolueneA common, effective solvent with a suitable boiling point for this transformation.[6]
Temperature 80 °CA moderate temperature to favor selective reaction at the C-I bond without significant C-Br activation.

PART 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions.[11] While often considered harsher, modern protocols with soluble copper catalysts and ligands have improved its utility. It can be a cost-effective alternative to palladium-based methods, particularly for certain amine classes.

Mechanistic Considerations

The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. The reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle.[12]

Ullmann_Cycle Cu(I)X Cu(I)X Ligand Exchange Ligand Exchange Cu(I)X->Ligand Exchange R2NH, Base Cu(I) Amide Cu(I)-NR2 Ligand Exchange->Cu(I) Amide Oxidative Addition Oxidative Addition Cu(I) Amide->Oxidative Addition Ar-X Cu(III) Complex Ar(X)Cu(III)-NR2 Oxidative Addition->Cu(III) Complex Reductive Elimination Reductive Elimination Cu(III) Complex->Reductive Elimination Reductive Elimination->Cu(I)X Catalyst Regeneration Product Ar-NR2 Reductive Elimination->Product Catalyst Regeneration Catalyst Regeneration

Caption: A possible catalytic cycle for the Ullmann C-N coupling.

Protocol 2: Selective Ullmann Condensation at the C2-Iodo Position

This protocol provides a starting point for the copper-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a reaction vial, add CuI (0.1 equiv), L-Proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.5 equiv).

  • Add anhydrous DMSO to achieve a concentration of 0.2 M.

  • Seal the vial and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Copper Source Copper(I) Iodide (CuI)A common and inexpensive copper catalyst.
Ligand L-ProlineAn effective and readily available ligand for Ullmann condensations.
Base K₂CO₃A mild inorganic base suitable for many Ullmann reactions.
Solvent DMSOA polar, aprotic solvent that can facilitate the reaction.
Temperature 100-120 °CHigher temperatures are often required for Ullmann-type couplings.[11]

PART 4: Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reactivity Inactive catalyst, poor quality reagents/solvents.Ensure anhydrous and degassed solvents; use a fresh bottle of base and high-purity starting materials. Consider using a palladium precatalyst.[3]
Loss of Selectivity (Reaction at C-Br) Reaction temperature is too high.Decrease the reaction temperature in 10 °C increments. Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃).[6]
Formation of Side Products Protodehalogenation, amine degradation.Ensure a thoroughly inert atmosphere. If the amine is base-sensitive, consider a weaker base or a different catalytic system.
Incomplete Conversion Insufficient reaction time or temperature.Increase reaction time. If selectivity is maintained, cautiously increase the temperature.

Conclusion

The selective C-N coupling of this compound is a highly achievable transformation that opens the door to a wide array of complex nitrogen-containing heterocycles. The Buchwald-Hartwig amination, with its mild conditions and tunable ligand systems, generally offers the most reliable path to high chemoselectivity for the more reactive C-I bond. By carefully controlling the reaction parameters, particularly temperature and the choice of catalyst, researchers can effectively harness the differential reactivity of the two halogen atoms to achieve their desired synthetic outcomes. The protocols provided herein serve as a robust starting point for the development of both small-scale library synthesis and larger-scale production of key intermediates in drug discovery and development.

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds Utilizing 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Dihalogenated Pyrazines

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. The pyrazine core, in particular, is a privileged scaffold found in numerous therapeutic agents and functional materials. The strategic functionalization of this core allows for the precise tuning of molecular properties to optimize biological activity, selectivity, and pharmacokinetic profiles.

5-Bromo-2-iodo-3-methoxypyrazine (CAS 476622-89-6) emerges as a uniquely powerful building block for the synthesis of complex pyrazine derivatives.[1][2] Its utility is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) center than the carbon-bromine (C-Br) bond.[3][4] This inherent reactivity difference (C-I > C-Br) provides a reliable handle for performing selective, sequential cross-coupling reactions, enabling the introduction of two distinct functionalities onto the pyrazine ring in a controlled, stepwise manner. This guide provides detailed protocols and the underlying scientific rationale for leveraging this reactivity to construct novel and diverse heterocyclic compounds.

Part 1: Selective C-2 Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, celebrated for its mild conditions and broad functional group tolerance.[5][6] By carefully controlling the reaction conditions, one can achieve highly selective coupling at the C-2 iodo-position of the pyrazine ring, leaving the bromo-position intact for subsequent transformations.

Causality of Selectivity:

The key to selectivity is the rate-determining step of the catalytic cycle: oxidative addition.[7] The lower bond dissociation energy of the C-I bond compared to the C-Br bond means that the Pd(0) catalyst will preferentially insert into the C-I bond, initiating the coupling cascade at the C-2 position.

Experimental Protocol 1: Selective Mono-Arylation at the C-2 Position

This protocol details the selective Suzuki-Miyaura coupling of an arylboronic acid to the C-2 position of this compound.

dot

Suzuki_Workflow_1 start Reagents: - this compound - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) setup Reaction Setup: - Add solids to dry flask - Purge with Argon/N2 start->setup 1. Combine reaction Reaction: - Add degassed solvents - Heat to 80-95 °C - Monitor by TLC/LC-MS setup->reaction 2. Initiate workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O, Brine reaction->workup 3. Quench purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify 4. Isolate product Product: 5-Bromo-2-aryl-3-methoxypyrazine purify->product 5. Final Product Sonogashira_Workflow start Substrate: - 5-Bromo-2-aryl-3-methoxypyrazine - Terminal Alkyne (1.5 eq) - PdCl2(PPh3)2, CuI - Base (e.g., TEA, DIPEA) - Solvent (e.g., THF) setup Reaction Setup: - Add substrate, catalysts - Purge with Argon/N2 start->setup 1. Combine reaction Reaction: - Add degassed solvent, base, alkyne - Stir at RT to 60 °C - Monitor by TLC/LC-MS setup->reaction 2. Initiate workup Work-up: - Filter salts - Concentrate solvent - Redissolve in EtOAc reaction->workup 3. Quench purify Purification: - Wash with NH4Cl, Brine - Dry and concentrate - Column Chromatography workup->purify 4. Isolate product Product: 5-(Alkynyl)-2-aryl-3-methoxypyrazine purify->product 5. Final Product Buchwald_Workflow start Reagents: - this compound - Amine (1.3 eq) - Pd Pre-catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOt-Bu) - Solvent (e.g., Toluene) setup Reaction Setup: - Add solids to glovebox - Purge flask with Argon start->setup 1. Combine reaction Reaction: - Add degassed solvent, amine - Heat to 90-110 °C - Monitor by LC-MS setup->reaction 2. Initiate workup Work-up: - Cool to RT - Quench with H2O - Extract with EtOAc reaction->workup 3. Quench purify Purification: - Wash with Brine - Dry and concentrate - Column Chromatography workup->purify 4. Isolate product Product: 5-Bromo-2-(amino)-3-methoxypyrazine purify->product 5. Final Product Tandem_Reaction Tandem Sonogashira Coupling / Intramolecular Cyclization Start This compound + Propargyl Alcohol Step1 Step 1: Sonogashira Coupling (PdCl2(PPh3)2, CuI, Base) Selective at C-I position Start->Step1 Intermediate Intermediate: 2-(3-hydroxyprop-1-yn-1-yl)-5-bromo -3-methoxypyrazine Step1->Intermediate Forms Alkyne Intermediate Step2 Step 2: Intramolecular Cyclization (Base or Metal-catalyzed) 5-exo-dig cyclization Intermediate->Step2 Tandem or One-Pot Product Final Product: Fused Pyrazinofuran Step2->Product

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromo-2-iodo-3-methoxyprazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the yield and selectivity of Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 5-Bromo-2-iodo-3-methoxypyrazine. As a polyhalogenated, electron-deficient heterocycle, this substrate presents unique challenges that require careful optimization. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome common obstacles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is very low. What are the most common culprits?

Low yields with this substrate are frequently reported and can stem from several sources. The primary factors to investigate are catalyst selection, reaction conditions, and the stability of your reagents. The pyrazine ring is electron-deficient, which can make oxidative addition more facile, but the nitrogen atoms can also coordinate to and deactivate the palladium catalyst.[1]

Core Issues & Recommended Actions:

  • Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this electron-deficient N-heterocycle.[1][2] The triphenylphosphine ligands are often not electron-rich or bulky enough to promote the crucial reductive elimination step efficiently or prevent catalyst deactivation.

    • Solution: Switch to a more advanced catalytic system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[3][4][5] These ligands are both sterically bulky and strongly electron-donating, which stabilizes the palladium center, prevents deactivation by the pyrazine nitrogen, and accelerates the catalytic cycle.[3][4]

  • Inefficient Transmetalation: The transfer of the organic group from boron to the palladium complex can be a rate-limiting step, especially with heteroaryl halides.[1]

    • Solution: Optimize your base and solvent system. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃ or K₂CO₃.[1][6] The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[7] A solvent system of dioxane/water or THF/water is a good starting point.[6][8]

  • Protodeboronation of Boronic Acid: Your boronic acid coupling partner can degrade during the reaction, especially in the presence of aqueous bases, where the C-B bond is cleaved and replaced by a C-H bond.[1][9]

    • Solution: Use a more stable boron reagent like a pinacol boronate ester (Bpin) or a trifluoroborate salt.[1][10] These are generally more robust under reaction conditions. Alternatively, minimize reaction time and ensure you are using a slight excess (1.2-1.5 equivalents) of the boron reagent.[1][8]

Question 2: How can I achieve selective coupling at the C-I bond while leaving the C-Br bond untouched?

This is a critical aspect of using this substrate for sequential functionalization. Fortunately, the inherent reactivity differences between carbon-halogen bonds make this highly achievable.

Scientific Principle:

The selectivity is governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds and their subsequent reactivity in the oxidative addition step of the catalytic cycle. The general order of reactivity for Suzuki couplings is C-I > C-Br > C-Cl.[11][12][13] The C-I bond is weaker and therefore reacts preferentially with the Pd(0) catalyst under milder conditions.[8]

Optimization Strategy:

  • Use Milder Conditions: Employ a less active catalyst system and lower reaction temperatures (e.g., 60-80 °C) initially. A standard catalyst like Pd(PPh₃)₄, which might be suboptimal for high yields, can be effective for achieving this selectivity.

  • Control Stoichiometry: Use the boronic acid as the limiting reagent or in a slight excess (e.g., 1.1 equivalents) to disfavor a second coupling event.

  • Monitor Carefully: Track the reaction progress closely using TLC or LC-MS to stop the reaction once the starting material is consumed and before significant formation of the di-coupled product occurs.

Question 3: I'm observing significant byproducts like homocoupled boronic acid and debromination/deiodination. How can I minimize these?

Side reactions are a common source of yield loss and purification headaches.

Minimizing Homocoupling (Ar-Ar from Boronic Acid): This side reaction, forming a biaryl from two boronic acid molecules, is primarily caused by the presence of oxygen.[1]

  • Solution: Ensure your reaction is performed under a strictly inert atmosphere. All solvents must be thoroughly degassed before use by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[1][6] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[14]

Minimizing Protodehalogenation (Loss of -Br or -I): This occurs when the halogen is replaced by a hydrogen atom, leading to a reduced, non-functionalized pyrazine. The mechanism often involves the formation of a palladium-hydride (Pd-H) species.[11][15]

  • Solution:

    • Choice of Base: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are preferred.[11]

    • Solvent Selection: Aprotic solvents like dioxane, THF, or toluene are generally safer choices than alcoholic solvents, which can also generate Pd-H species.[11][15]

    • Water Content: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can be a proton source.[11][16] Experiment with the ratio of organic solvent to water (e.g., from 4:1 to 10:1).[13][14]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition 1 (High Selectivity for C-I)Condition 2 (High Yield for C-I)
Substrate This compoundThis compound
Boronic Acid/Ester 1.1 - 1.2 equiv.1.2 - 1.5 equiv.
Palladium Source Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2 mol%)
Ligand N/A (included in catalyst)SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (3.0 equiv.)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)
Temperature 80 °C100 - 110 °C
Atmosphere Argon or NitrogenArgon or Nitrogen
Protocol 1: General Procedure for Selective Suzuki Coupling

This protocol is a starting point and should be optimized for each specific boronic acid partner.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[8][14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure an oxygen-free environment.[8][14]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[8]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[8]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Upon completion (disappearance of starting material), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by column chromatography on silica gel.[14]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L₂) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L₂) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product start Ar-X start->oa_complex boronic Ar'-B(OR)₂ boronic->trans_complex base Base base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Side Products check_atmosphere 1. Check Inert Atmosphere (Degas Solvents!) start->check_atmosphere check_catalyst 2. Evaluate Catalyst System check_atmosphere->check_catalyst If homocoupling persists check_conditions 3. Optimize Base & Solvent check_catalyst->check_conditions If yield still low catalyst_sol Switch to Pd₂(dba)₃/SPhos or NHC catalyst check_catalyst->catalyst_sol check_boron 4. Check Boron Reagent Stability check_conditions->check_boron If protodehalogenation occurs conditions_sol Try K₃PO₄ or Cs₂CO₃ in Dioxane/H₂O check_conditions->conditions_sol boron_sol Use Pinacol Ester (Bpin) or Trifluoroborate check_boron->boron_sol success Improved Yield catalyst_sol->success conditions_sol->success boron_sol->success

Caption: A logical workflow for troubleshooting poor Suzuki coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate? A: This substrate combines three challenging features: 1) It is an electron-deficient heterocycle, which can affect catalyst activity. 2) It contains two different halogen atoms, requiring conditions for selective reaction. 3) The pyrazine nitrogen atoms can act as ligands, potentially poisoning the palladium catalyst.

Q2: Can I use microwave heating to accelerate the reaction? A: Yes, microwave irradiation can be highly effective for Suzuki couplings, often reducing reaction times from hours to minutes and potentially improving yields by minimizing byproduct formation.[2][14][17] If you have access to a microwave reactor, it is an excellent parameter to screen during optimization.

Q3: My boronic acid is not very soluble in the reaction mixture. What should I do? A: Poor solubility can significantly slow down a reaction. You can try a different solvent system, such as switching from Toluene/H₂O to a more polar aprotic solvent like Dioxane/H₂O or DME/H₂O.[14] Alternatively, converting the boronic acid to its corresponding pinacol ester often improves solubility in organic solvents.

Q4: Is it necessary to use water in the reaction? A: While not always strictly required, a small amount of water is highly beneficial in most Suzuki couplings. It helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and is believed to play a key role in the transmetalation step.[15][16] Anhydrous conditions are possible but often require different bases (e.g., KF) and can be more sluggish.

References

Technical Support Center: Preventing Homocoupling Side Reactions in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine synthesis, with a specific focus on preventing the formation of homocoupling byproducts. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of pyrazine synthesis, and why is it a problem?

A1: Homocoupling refers to a side reaction where two identical molecules of a reactant couple together. In pyrazine synthesis, this often occurs during cross-coupling reactions intended to introduce substituents onto the pyrazine ring. For instance, in a Suzuki coupling to add an aryl group, two aryl groups might couple together instead of one aryl group coupling with the pyrazine. This unwanted reaction consumes valuable starting materials and leads to the formation of impurities that can be difficult to separate from the desired product, ultimately lowering the overall yield and purity.

Q2: What are the primary causes of homocoupling side reactions during pyrazine synthesis?

A2: The primary drivers of homocoupling are often related to the reaction conditions and the catalytic cycle of the cross-coupling reaction. Key factors include:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids in Suzuki reactions.[1]

  • Catalyst State: The oxidation state and coordination environment of the metal catalyst (commonly palladium) play a crucial role. The presence of Pd(II) species can facilitate homocoupling.[2]

  • Reaction Temperature: Elevated temperatures can sometimes favor side reactions, including homocoupling and product degradation.[3]

  • Base and Solvent Choice: The selection of base and solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the extent of homocoupling.

Q3: I am observing significant amounts of a biphenyl byproduct in my Suzuki coupling reaction with a chloropyrazine. How can I minimize this?

A3: The formation of biphenyl byproducts indicates homocoupling of your boronic acid reagent. To mitigate this, consider the following strategies:

  • Deoxygenate Your Reaction: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas like nitrogen or argon before adding the catalyst.[1] Maintaining an inert atmosphere throughout the reaction is critical.[2]

  • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) that promotes homocoupling.[2]

  • Optimize Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand system. Sometimes, switching to a more active catalyst or a different ligand can favor the desired cross-coupling over homocoupling.

  • Control Reagent Addition: Slow addition of the boronic acid can help maintain a low concentration, disfavoring the homocoupling reaction.[2]

Q4: Can homocoupling occur in classical pyrazine syntheses like the Staedel-Rugheimer or Gutknecht methods?

A4: Yes, a form of homocoupling, or more accurately, self-condensation, is a key step in these classical syntheses. For example, the Gutknecht synthesis relies on the self-condensation of two molecules of an α-amino ketone to form a dihydropyrazine intermediate, which is then oxidized.[4][5][6][7] When trying to synthesize an unsymmetrically substituted pyrazine using two different α-amino ketones, this self-condensation becomes a significant issue, leading to a mixture of three different pyrazine products.[8] To avoid this, a regioselective synthetic strategy is necessary.[8]

Troubleshooting Guide: Minimizing Unwanted Byproducts

This guide provides a systematic approach to identifying and resolving common issues related to homocoupling and other side reactions in pyrazine synthesis.

Symptom / Observation Potential Cause(s) Recommended Solutions & Explanations
Low yield of desired pyrazine with significant homocoupled byproduct (e.g., biphenyl) detected by GC-MS/LC-MS. 1. Oxygen in the reaction mixture: Promotes oxidative homocoupling of boronic acids.[1] 2. Inappropriate catalyst or catalyst state: Free Pd(II) can mediate homocoupling.[2] 3. Suboptimal reaction temperature: May favor side reactions.1. Inert Atmosphere: Deoxygenate the solvent and reactants thoroughly by sparging with nitrogen or argon. Maintain the reaction under an inert atmosphere.[2] 2. Catalyst Pre-treatment/Reducing Agent: Pre-heating the catalyst, base, and one coupling partner before adding the boronic acid can be effective.[1] Alternatively, add a mild reducing agent like potassium formate to suppress Pd(II)-mediated homocoupling.[2] 3. Temperature Optimization: Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also lead to byproduct formation.[3][9]
Formation of a complex mixture of pyrazines when using two different precursors. Lack of regiochemical control: Cross-condensation of two different α-amino ketones or lack of regioselectivity in the cyclization step.[8]Employ a Regioselective Strategy: Instead of a one-pot condensation of two different precursors, use a stepwise approach. Synthesize a pre-functionalized pyrazine core and then introduce the second substituent via a controlled reaction like a cross-coupling.[8]
Dark coloration of the reaction mixture and formation of polymeric byproducts. 1. Excessive Heat: Can lead to decomposition and polymerization of starting materials or products.[4] 2. Air Oxidation: Intermediates in pyrazine synthesis can be sensitive to air oxidation.[4] 3. Reactive Intermediates: The presence of reactive intermediates can lead to polymerization.[10]1. Temperature Control: Carefully control the reaction temperature. Avoid overheating. For some reactions, room temperature may be sufficient.[11] 2. Inert Atmosphere: As with preventing homocoupling, maintaining an inert atmosphere can prevent unwanted oxidation of sensitive intermediates.[4] 3. Solvent Choice: Select a solvent that does not promote unwanted side reactions. For example, in some enzymatic syntheses, tert-amyl alcohol was found to produce fewer byproducts than ethanol or isopropanol.[9]
Formation of imidazole byproducts. Reaction of α-dicarbonyl intermediates with ammonia and an aldehyde: This is a common side reaction in Maillard-type syntheses.[8]pH Optimization: Carefully control the reaction pH. Lowering the pH can sometimes favor the formation of other heterocyclic compounds over imidazoles.[8]
Visualizing the Problem: Homocoupling in Pyrazine Synthesis

The following diagram illustrates a simplified reaction pathway for a Suzuki cross-coupling on a halopyrazine, highlighting where the desired reaction occurs versus the undesired homocoupling side reaction.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway PyX Pyrazine-X (X = Cl, Br, I) OxAdd Oxidative Addition PyX->OxAdd + Pd(0) ArBOH2 Aryl Boronic Acid Ar-B(OH)2 Transmetal Transmetalation ArBOH2->Transmetal Pd0 Pd(0) Catalyst Base Base Base->Transmetal OxAdd->Transmetal Py-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim Py-Pd(II)-Ar RedElim->Pd0 Regenerates Catalyst PyAr Desired Product Pyrazine-Ar RedElim->PyAr ArBOH2_2 2 x Aryl Boronic Acid Ar-B(OH)2 ArAr Homocoupled Byproduct Ar-Ar ArBOH2_2->ArAr Oxygen Oxygen (O2) Oxygen->ArAr Promotes PdII Pd(II) Species PdII->ArAr Catalyzes

Caption: Desired cross-coupling vs. undesired homocoupling pathway.

Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Coupling for 2-Phenylpyrazine Synthesis

This protocol provides a method for the synthesis of 2-phenylpyrazine from 2-chloropyrazine and phenylboronic acid, incorporating steps to actively suppress the homocoupling of phenylboronic acid.

Materials:

  • 2-Chloropyrazine (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 mmol)

  • Potassium formate (HCOOK, 0.5 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Setup and Inerting: To a Schlenk flask equipped with a magnetic stir bar and condenser, add 2-chloropyrazine, potassium carbonate, and potassium formate.

  • Deoxygenation: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add toluene and water to the flask via syringe. Sparge the resulting mixture with nitrogen or argon for 15-20 minutes to thoroughly deoxygenate the solvents.

  • Catalyst Preparation: In a separate vial, quickly weigh and add palladium(II) acetate and triphenylphosphine. Purge the vial with nitrogen or argon.

  • Reaction Initiation: Add the catalyst mixture to the reaction flask under a positive pressure of inert gas.

  • Reagent Addition: Dissolve the phenylboronic acid in a minimal amount of toluene in a separate vial, also under an inert atmosphere. Add this solution to the reaction flask dropwise over 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-phenylpyrazine.

This detailed approach, particularly the deoxygenation steps and the inclusion of a mild reducing agent, is designed to create an environment that strongly favors the desired cross-coupling pathway over the homocoupling side reaction.[1][2]

References

Technical Support Center: Troubleshooting Failed Sonogashira Reactions of Halogenated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of Sonogashira cross-coupling reactions with halogenated pyrazine substrates. Pyrazines are a critical scaffold in medicinal chemistry and materials science, but their electron-deficient nature and potential for nitrogen coordination to the catalyst can present unique challenges. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common experimental failures.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a chloropyrazine is showing no conversion. What is the most likely cause?

A1: The primary culprit is often the high activation barrier for the oxidative addition of the Pd(0) catalyst to the C-Cl bond of the electron-deficient pyrazine ring. Chloropyrazines are significantly less reactive than their bromo or iodo counterparts.[1] To overcome this, you may need to employ more forcing conditions, such as higher temperatures, or switch to a more active catalyst system, often involving bulky, electron-rich phosphine ligands.[2][3]

Q2: I'm observing significant formation of a symmetrical diyne (homocoupling) product. How can I minimize this?

A2: This side reaction, known as Glaser coupling, is a common issue in Sonogashira reactions, particularly when using a copper(I) co-catalyst in the presence of oxygen.[4][5][6] To suppress it, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[4][7] Slow addition of the alkyne can also help.[4] Alternatively, switching to a copper-free protocol is often a very effective strategy.[8][9][10]

Q3: My reaction mixture turns black and I see palladium precipitation. What does this indicate?

A3: The formation of palladium black is a sign of catalyst decomposition. This can be caused by several factors, including high reaction temperatures, the presence of impurities, or an inappropriate choice of solvent or ligand.[11] For pyrazine substrates, the nitrogen atoms can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation and precipitation. Using bulky ligands can often mitigate this issue by sterically shielding the metal center.

Q4: I'm seeing a significant amount of dehalogenated pyrazine as a byproduct. What causes this and how can it be prevented?

A4: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions and can be particularly problematic with polyhalogenated substrates.[12] It can be promoted by high temperatures, certain bases, and the presence of protic sources. To minimize dehalogenation, try lowering the reaction temperature, using a non-protic solvent, and carefully selecting your base.

Comprehensive Troubleshooting Guide

This section provides a more in-depth analysis of common problems, organized by the observed outcome of your reaction.

Scenario 1: No Reaction or Low Conversion

If your reaction is failing to initiate or stalling at low conversion, consider the following potential causes and solutions:

Is your catalyst system active enough for the specific halogenated pyrazine?

  • The Challenge: The reactivity of halopyrazines in the crucial oxidative addition step follows the order I > Br > Cl.[13] Chloropyrazines, in particular, require highly active catalysts. The electron-deficient nature of the pyrazine ring further deactivates the C-X bond towards oxidative addition.

  • The Solution:

    • Switch to a more reactive halide: If synthetically feasible, using a bromo- or iodopyrazine will significantly facilitate the reaction.

    • Optimize the palladium catalyst and ligand: For less reactive chloro- and bromopyrazines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[14] Consider using more electron-rich and bulky phosphine ligands such as XPhos or SPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[15] These ligands promote the oxidative addition step and stabilize the active catalytic species.[2]

    • Increase reaction temperature: While many Sonogashira reactions are run at room temperature, less reactive substrates often require heating.[4][16] Monitor the reaction closely, as excessive heat can lead to catalyst decomposition.[4]

Are your reagents and reaction conditions optimal?

  • The Challenge: The quality of reagents and the reaction setup are critical for success. Impurities, particularly oxygen, can have a detrimental effect.

  • The Solution:

    • Ensure anhydrous and anaerobic conditions: Thoroughly dry your solvents and reagents. Degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4]

    • Verify reagent quality: Use high-purity palladium catalysts and copper(I) iodide. CuI should be a white to off-white powder; a green or brown color indicates oxidation and can inhibit the reaction. Amine bases should be distilled if they are old or show signs of degradation.

Scenario 2: Complex Mixture & Side Product Formation

If your reaction is producing a variety of unintended products, the following troubleshooting steps can help improve selectivity.

Are you experiencing significant alkyne homocoupling (Glaser coupling)?

  • The Challenge: The copper-catalyzed dimerization of the terminal alkyne is a major competing reaction pathway, especially in the presence of oxygen.[5][6]

  • The Solution:

    • Implement rigorous anaerobic techniques: As mentioned previously, meticulous degassing is crucial.[4]

    • Consider a copper-free protocol: The Sonogashira reaction can proceed without a copper co-catalyst, which completely eliminates the primary pathway for Glaser coupling.[8][9][10] In this case, the base plays a more direct role in the deprotonation of the alkyne.[2]

    • Slow alkyne addition: Using a syringe pump to add the alkyne over a period of time can maintain a low instantaneous concentration, favoring the cross-coupling pathway.[4]

Is dehalogenation of the pyrazine substrate a major issue?

  • The Challenge: The loss of the halogen atom from the starting material can be a significant competing pathway, particularly with more reactive iodo- and bromopyrazines under harsh conditions.[12]

  • The Solution:

    • Moderate the reaction temperature: Avoid excessive heating, which can promote this side reaction.[4]

    • Optimize the base and solvent: Amine bases can sometimes act as a hydride source, leading to dehalogenation. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[17][18]

Experimental Protocols & Data

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of a Bromopyrazine

This protocol provides a general starting point for the coupling of a bromopyrazine with a terminal alkyne.

  • To a dry Schlenk flask under an argon atmosphere, add the bromopyrazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 eq).[4]

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of a Chloropyrazine

This protocol is adapted for less reactive chloropyrazines and aims to minimize homocoupling.

  • In a glovebox or under a positive flow of argon, add the chloropyrazine (1.0 eq), a palladium precatalyst such as Pd(OAc)₂ (0.02 eq), and a bulky phosphine ligand like SPhos (0.04 eq) to a vial.

  • Add an anhydrous, degassed solvent (e.g., 1,4-dioxane) followed by an inorganic base (e.g., Cs₂CO₃, 2.0 eq).[19]

  • Add the terminal alkyne (1.5 eq).

  • Seal the vial and stir the mixture at an elevated temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Follow a similar workup and purification procedure as described in Protocol 1.

Table 1: Recommended Starting Conditions for Halogenated Pyrazines
HalidePalladium SourceLigandCo-catalystBaseSolventTemperature (°C)
IodoPd(PPh₃)₄ or Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF/DMF25 - 60
BromoPd(PPh₃)₄ or PdCl₂(dppf)PPh₃ or dppfCuIEt₃N or DIPAToluene/Dioxane60 - 90
ChloroPd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosNone (Copper-Free)Cs₂CO₃ or K₃PO₄Dioxane/Toluene80 - 120

Visualizing the Process: Diagrams and Workflows

The Sonogashira Catalytic Cycle

The following diagram illustrates the key steps in the palladium and copper catalytic cycles. Understanding this mechanism is crucial for effective troubleshooting.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_alkyne R¹-Pd(II)L₂-C≡CR² TM->PdII_alkyne CuX Cu(I)X TM->CuX From Pd Cycle RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Catalyst Regeneration Product R¹-C≡C-R² RE->Product ArylHalide R¹-X ArylHalide->OA CuAcetylide Cu(I)-C≡C-R² CuX->CuAcetylide Alkyne H-C≡C-R² Alkyne->CuAcetylide Base Base Base->CuAcetylide Deprotonation CuAcetylide->TM To Pd Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow for Failed Reactions

This decision tree provides a logical path for diagnosing and solving common issues.

Troubleshooting_Workflow Start Reaction Failed (Low/No Conversion) Check_Halide What is the halide? (Cl, Br, I) Start->Check_Halide Check_SideProducts Major Side Products? Start->Check_SideProducts Iodo Iodo/Bromo Check_Halide->Iodo I or Br Chloro Chloro Check_Halide->Chloro Cl Check_SideProducts->Check_Halide No Homocoupling Homocoupling (Diyne) Check_SideProducts->Homocoupling Yes, Diyne Dehalogenation Dehalogenation Check_SideProducts->Dehalogenation Yes, Dehalo Sol_Iodo Check Catalyst Activity Degas Rigorously Verify Reagent Purity Iodo->Sol_Iodo Sol_Chloro Increase Temperature Use Bulky, Electron-Rich Ligand (e.g., SPhos) Switch to Pd(OAc)₂/Pd₂(dba)₃ Chloro->Sol_Chloro Sol_Homo Switch to Copper-Free Degas Rigorously Slow Alkyne Addition Homocoupling->Sol_Homo Sol_Dehalo Lower Temperature Switch to Inorganic Base (K₂CO₃, Cs₂CO₃) Dehalogenation->Sol_Dehalo

Caption: A decision tree for troubleshooting failed Sonogashira reactions of pyrazines.

References

Technical Support Center: Optimization of Palladium Catalyst Loading for Pyrazine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the optimization of palladium catalyst loading in pyrazine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C and C-N bond-forming reactions. Pyrazines are a critical scaffold in medicinal chemistry, and their efficient functionalization is paramount.[1][2] However, the electron-deficient nature of the pyrazine ring can present unique challenges in achieving high yields and catalyst efficiency.

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing palladium catalyst loading so critical for pyrazine coupling reactions?

A1: Optimizing palladium catalyst loading is a balancing act between reaction efficiency, cost, and product purity. For industrial applications, in particular, it is highly desirable to develop more effective catalytic systems that require lower use of precious metals.[1]

  • Cost-Effectiveness: Palladium is a precious metal, and minimizing its use is crucial for the economic viability of a synthetic route, especially during scale-up campaigns.

  • Product Purity: High catalyst loading can lead to increased levels of residual palladium in the final product.[3] This is a significant concern in the pharmaceutical industry due to strict regulatory limits on heavy metal impurities.

  • Reaction Kinetics: The initial rate of the catalytic reaction often depends linearly on the concentration of the palladium catalyst.[4] However, simply increasing the catalyst loading does not always lead to a proportional increase in yield and can sometimes promote side reactions.

  • Catalyst Deactivation: Higher catalyst concentrations can be more susceptible to deactivation pathways, such as aggregation or poisoning, which can stall the reaction.[5][6]

Q2: What is a typical starting range for palladium catalyst loading in a new pyrazine coupling reaction?

A2: For initial screening and small-scale reactions, a palladium catalyst loading of 1-5 mol% is a common starting point. For particularly challenging substrates, such as some chloro-pyrazines, a higher loading of up to 10 mol% might be necessary to achieve reasonable conversion.[1][7] However, the goal should always be to reduce the catalyst loading through optimization of other reaction parameters.

Q3: I am observing low or no conversion of my pyrazine starting material. Should I just increase the catalyst loading?

A3: While insufficient catalyst is a possible cause, it's often not the primary issue. Before increasing the palladium loading, a systematic evaluation of other reaction parameters is highly recommended. The electron-deficient nature of the pyrazine ring can make oxidative addition, a key step in the catalytic cycle, more challenging.[8] Consider the following factors first:

  • Ligand Choice: The ligand plays a crucial role in stabilizing and activating the palladium center. For electron-deficient heteroaryl halides like pyrazines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[7][8]

  • Base Strength and Type: The base is critical for the transmetalation step in Suzuki couplings or deprotonation in Buchwald-Hartwig aminations. A base that is too weak may not be effective.[7]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact reaction rates and yields.[7][9][10]

  • Reaction Temperature: Aryl chlorides, in particular, often require higher temperatures to undergo oxidative addition.[7]

Increasing the catalyst loading should be considered after other parameters have been explored, as it may only mask a more fundamental issue with the reaction conditions.

Troubleshooting Guide: Low Yield and Incomplete Conversion

Issue: My pyrazine coupling reaction is giving a low yield (<50%) despite using a standard catalyst loading (e.g., 2-5 mol%). What should I investigate?

This is a common challenge. The following troubleshooting guide provides a systematic approach to identify and resolve the underlying cause.

Q: Could my palladium catalyst be inactive?

A: Yes, catalyst deactivation is a frequent cause of low yields.

  • Diagnosis:

    • Visual Inspection: Has the catalyst changed color or appearance?

    • Source and Age: Is the catalyst from a reliable supplier and within its recommended shelf life? Older palladium sources, like Pd(OAc)2, may degrade over time.[11]

    • Storage: Was the catalyst stored under an inert atmosphere? Exposure to air and moisture can lead to the oxidation of phosphine ligands and the deactivation of the palladium center.[7][11]

  • Solutions:

    • Use a Fresh Batch: Always use a fresh, properly stored batch of catalyst for troubleshooting.

    • Consider Pre-catalysts: Employ modern, air-stable palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2). These complexes are designed for the controlled in situ generation of the active Pd(0) species and can provide more consistent results.[7][8][12][13]

Q: Is my ligand choice appropriate for a pyrazine substrate?

A: Ligand selection is critical for coupling with electron-deficient heterocycles.

  • Diagnosis:

    • Ligand Type: Are you using a ligand known to be effective for heteroaryl couplings? Simple ligands like triphenylphosphine (PPh₃) may not be sufficient for challenging pyrazine substrates, potentially leading to lower reaction rates.[1][8]

  • Solutions:

    • Screen Bulky, Electron-Rich Ligands: For Suzuki-Miyaura and Buchwald-Hartwig reactions of pyrazines, consider screening ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other electron-rich phosphines.[7][8][14][15] These ligands promote the crucial oxidative addition step with electron-deficient aryl halides.

    • Consult the Literature: Search for precedents with similar pyrazine substrates to guide your ligand choice.

Ligand Family Key Characteristics Typical Application for Pyrazines Potential Issues
Buchwald-type (e.g., SPhos, XPhos) Bulky, electron-rich biaryl phosphinesSuzuki-Miyaura, Buchwald-Hartwig amination of chloro- and bromopyrazinesCan sometimes promote hydrodehalogenation if not optimized[8]
Triphenylphosphine (PPh₃) Less electron-donating, sterically less demandingCan be effective in some cases, but may require higher temperatures or result in lower rates for challenging substrates[8]Often insufficient for activating C-Cl bonds in pyrazines[1]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust Pd-complexesEffective for a range of cross-coupling reactionsSynthesis of NHC-Pd complexes can be more involved

Q: How do I know if the base and solvent are optimal for my system?

A: The base and solvent system is highly interdependent and crucial for success.

  • Diagnosis:

    • Base Strength: Are you using a base that is strong enough? For Suzuki couplings, weak bases like Na₂CO₃ might be insufficient, while stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[7][8]

    • Solvent Polarity and Protic Nature: Aprotic solvents like toluene, dioxane, or THF are generally preferred.[8] Protic solvents can interfere with the catalytic cycle and promote side reactions like hydrodehalogenation.[8] However, in some cases, aqueous solvent mixtures can be beneficial, particularly with nitrogen-containing heterocycles.[9]

  • Solutions:

    • Screen a Matrix of Bases and Solvents: If initial attempts fail, a systematic screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and anhydrous, degassed aprotic solvents (e.g., toluene, 1,4-dioxane, THF, DMF) is recommended.

    • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure the base is finely powdered and dry, as water can have a significant impact on the reaction.[7]

Base Solvent Rationale/Considerations
K₃PO₄, Cs₂CO₃Toluene, 1,4-DioxaneA strong base in a non-polar, aprotic solvent is a robust starting point for many pyrazine couplings.[7][8]
K₂CO₃DME, THF/H₂OA milder base, often used in aqueous mixtures. Can be effective for more reactive substrates.[16][17]
Organic Bases (e.g., Et₃N, DIPA)THF, DMFTypically used in Sonogashira couplings.[7]

Experimental Protocols

Protocol 1: General Procedure for Screening Palladium Catalyst Loading for a Suzuki-Miyaura Coupling of a Halopyrazine

This protocol provides a starting point for optimizing the catalyst loading for the coupling of a halopyrazine with an arylboronic acid.

Materials:

  • Halopyrazine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a series of oven-dried Schlenk tubes, add the halopyrazine, arylboronic acid, and base.

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst.

  • Add the appropriate volume of the palladium precatalyst stock solution to each Schlenk tube to achieve the desired catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

  • Seal the tubes with septa, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixtures vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Upon completion, or after a set time, cool the reactions to room temperature.

  • Work up the reactions by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer (e.g., over Na₂SO₄), filtering, and concentrating under reduced pressure.

  • Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify the optimal catalyst loading that provides the highest yield in a reasonable timeframe.

Visualizing the Optimization Workflow

A systematic approach is key to efficiently optimizing catalyst loading. The following workflow diagram illustrates a logical progression for troubleshooting and optimization.

Optimization_Workflow cluster_start Initial Reaction Setup cluster_troubleshooting Primary Troubleshooting Steps cluster_optimization Catalyst Loading Optimization cluster_end Final Outcome Start Start: Low Yield in Pyrazine Coupling (Pd Loading: 1-5 mol%) Check_Catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Consider a pre-catalyst Start->Check_Catalyst Initial check Screen_Ligand 2. Screen Ligands - Bulky, electron-rich phosphines (e.g., SPhos, XPhos) Check_Catalyst->Screen_Ligand If still problematic Optimize_Base_Solvent 3. Optimize Base & Solvent - Stronger base (K3PO4, Cs2CO3) - Anhydrous, aprotic solvent Screen_Ligand->Optimize_Base_Solvent If still problematic Reduce_Loading 4. Systematically Reduce Catalyst Loading (e.g., 2% -> 1% -> 0.5%) Optimize_Base_Solvent->Reduce_Loading Once yield improves Monitor_Kinetics Monitor Reaction Progress (TLC, LC-MS) Reduce_Loading->Monitor_Kinetics For each loading End Optimized Conditions Achieved: Minimal Catalyst Loading for Maximum Yield Monitor_Kinetics->End Identify optimum

Caption: A workflow for troubleshooting and optimizing palladium catalyst loading in pyrazine coupling reactions.

The Catalytic Cycle and Potential Pitfalls

Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates a generalized Suzuki-Miyaura catalytic cycle and highlights potential points of failure, particularly relevant for pyrazine substrates.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Pyrazine-X Deactivation Catalyst Deactivation (e.g., Aggregation) Pd0->Deactivation PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 Base Hydrodehalogenation Hydrodehalogenation (Side Reaction) PdII->Hydrodehalogenation PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product Formation RedElim->Pd0 R-R'

Caption: Generalized Suzuki-Miyaura catalytic cycle with key troubleshooting points for pyrazine coupling.

References

Technical Support Center: Purification Strategies for 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-iodo-3-methoxypyrazine (CAS No. 476622-89-6). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows.[1][2][3] The unique di-halogenated and methoxy-substituted pyrazine structure presents specific challenges during purification.[4] This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems encountered during the isolation and purification of this compound in a practical question-and-answer format.

Scenario 1: Initial Purity Assessment Shows a Complex Mixture

Question: My initial crude analysis (TLC, GC-MS, or ¹H NMR) shows multiple components. What are the most probable impurities from a typical synthesis?

Answer: A crude reaction mixture can contain several types of impurities stemming from the synthetic route. Understanding these possibilities is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2,5-dibromo-3-methoxypyrazine or a related chlorinated intermediate.

  • Over-Halogenated Byproducts: Reactions involving iodination can sometimes lead to the formation of di-iodo species if reaction conditions are not carefully controlled.[5]

  • Isomeric Byproducts: Regioselectivity is not always perfect. You may have isomers such as 2-bromo-5-iodo-3-methoxypyrazine. Distinguishing between these isomers is critical and often requires careful analytical characterization.

  • Dehalogenated Species: Reductive processes during the reaction or work-up can lead to the formation of 5-bromo-3-methoxypyrazine or 2-iodo-3-methoxypyrazine.

  • Hydrolysis Products: The methoxy group, while generally stable, can be susceptible to hydrolysis under harsh acidic conditions, leading to a hydroxyl-pyrazine impurity.

A robust analytical approach is necessary to identify these impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile pyrazine derivatives.[6][7][8] For detailed structural confirmation, especially for isomers, ¹H and ¹³C NMR spectroscopy are indispensable.[9][10]

Scenario 2: Challenges with Flash Column Chromatography

Question: I am attempting to purify my crude product using flash column chromatography, but I'm observing significant streaking and poor separation between my product and a closely-eluting impurity. How can I optimize this separation?

Answer: Flash chromatography is often the go-to method for purifying pyrazine derivatives.[4][11] However, the basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silica gel surface, leading to tailing and poor resolution. Here’s a systematic approach to troubleshooting:

  • Optimize the Solvent System: The choice of eluent is the most critical factor.[12] Start with a non-polar solvent system like Hexanes/Ethyl Acetate and gradually increase polarity. For pyrazines, a good starting point is a low percentage of ethyl acetate.[4][11]

    • Pro-Tip: Aim for a retention factor (Rƒ) of 0.25-0.35 for the target compound on a TLC plate to achieve the best separation on the column.[12]

  • Incorporate a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your eluent system.

    • Recommendation: Add 0.1-1% triethylamine (Et₃N) to your Hexanes/Ethyl Acetate mobile phase. This will compete with the pyrazine for acidic sites on the silica, resulting in sharper peaks and improved separation.

  • Consider the Stationary Phase: Not all silica is created equal. If standard silica (typically ~500 m²/g surface area) fails to provide adequate separation, consider an alternative.

    • High-Surface-Area Silica: Using silica with a higher surface area (>700 m²/g) can increase compound retention and improve the separation of closely related compounds.[4]

    • Amine-Functionalized Silica: For particularly basic compounds, using an amine-functionalized silica gel can dramatically improve peak shape and prevent streaking without needing a mobile phase modifier.[13]

Data Table 1: Recommended Solvent Systems for Flash Chromatography

Solvent SystemModifierTarget Rƒ on TLCApplication Notes
Hexanes / Ethyl AcetateNone0.25 - 0.35Standard starting point for moderately polar compounds.[12]
Hexanes / Ethyl Acetate0.5% Triethylamine0.25 - 0.35Recommended for reducing peak tailing of basic pyrazines.
Dichloromethane / MethanolNone0.25 - 0.35For more polar impurities that are not well-resolved with EtOAc.
Toluene / AcetoneNone0.25 - 0.35Offers different selectivity compared to ester-based systems.

Below is a workflow to guide your troubleshooting process for chromatographic purification.

G start Poor Separation in Flash Chromatography check_rf Is Product Rƒ between 0.25-0.35? start->check_rf adjust_polarity Adjust Eluent Polarity (Hex/EtOAc ratio) check_rf->adjust_polarity No check_tailing Is there significant peak tailing or streaking? check_rf->check_tailing Yes adjust_polarity->check_rf add_modifier Add 0.5% Triethylamine to Eluent check_tailing->add_modifier Yes check_resolution Is separation now adequate? check_tailing->check_resolution No add_modifier->check_resolution change_silica Consider High Surface Area or Amine-Functionalized Silica check_resolution->change_silica No success Purification Successful check_resolution->success Yes fail Consult Specialist change_silica->fail G start Crude Product Obtained check_state Is the crude material a solid or an oil? start->check_state is_solid Solid check_state->is_solid Solid is_oil Oil or Waxy Solid check_state->is_oil Oil check_purity TLC/GC Analysis: Major product with minor impurities? is_solid->check_purity chromatography Perform Flash Column Chromatography is_oil->chromatography high_purity Yes check_purity->high_purity Yes low_purity No, complex mixture check_purity->low_purity No recrystallize Attempt Recrystallization high_purity->recrystallize low_purity->chromatography check_xtal_success Successful? (High Purity & Yield) recrystallize->check_xtal_success success Purification Complete chromatography->success check_xtal_success->chromatography No check_xtal_success->success Yes

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Pyrazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. Pyrazine scaffolds are crucial in pharmaceuticals, but their electron-deficient nature and coordinating nitrogen atoms present unique challenges in transition metal-catalyzed cross-coupling reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst deactivation in pyrazine coupling reactions.

Q1: My palladium-catalyzed coupling with a chloropyrazine isn't working, but the same conditions work for bromopyrazine. What's the likely issue?

A1: The primary issue is the significant difference in the reactivity of the carbon-halogen bond. The C-Cl bond is much stronger and less reactive than the C-Br bond, making the initial oxidative addition step of the catalytic cycle more difficult. For challenging substrates like chloropyrazines, standard conditions are often insufficient.[1][2] You are likely facing catalyst deactivation because the harsh conditions required to activate the C-Cl bond (e.g., higher temperatures) are also accelerating catalyst decomposition pathways.[3][4]

Key areas to investigate include:

  • Ligand Choice: Standard phosphine ligands may not be robust enough. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to stabilize the palladium center and facilitate the difficult oxidative addition.[3][4]

  • Catalyst Precursor: Using a well-defined, pre-activated Pd(0) source or a modern palladacycle precatalyst (e.g., G3 or G4 precatalysts) can provide more consistent results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[5][6]

  • Reaction Conditions: You may need to increase the reaction temperature, but this must be balanced against catalyst stability.[3]

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is almost certainly "palladium black," which consists of aggregated, catalytically inactive palladium nanoparticles.[4][7][8] Its formation is a clear visual indicator of catalyst deactivation and is a common problem in palladium catalysis.[3]

Common Causes and Preventative Measures:

  • Insufficient Ligand Stabilization: The ligand's role is to stabilize the Pd(0) species. If the ligand concentration is too low or the ligand itself is not sterically bulky or electron-rich enough, the palladium atoms can aggregate.[3][4][8] Increasing the ligand-to-palladium ratio slightly can often mitigate this.[3][8]

  • High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition and agglomeration.[3][4][8] It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive species, which can then lead to the formation of palladium black.[3][4] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.[3]

Q3: My reaction yield is inconsistent. What are the most common variables I should control more carefully?

A3: Inconsistent yields in pyrazine coupling reactions often stem from subtle variations in reaction setup and reagent quality.

Critical Parameters to Standardize:

  • Inert Atmosphere: Ensure your degassing procedure (e.g., sparging with argon, freeze-pump-thaw cycles) is consistent and effective. Oxygen is a notorious catalyst poison.[3][7]

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents.[2][5] Water can interfere with the catalytic cycle and the base. Some impurities can act as catalyst poisons.[7]

  • Base Quality and Dispensing: Bases like sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) can be hygroscopic.[5] Use a fresh bottle or dry the base before use. Ensure accurate and consistent dispensing, as base stoichiometry is critical.

  • Stirring Rate: In heterogeneous mixtures, the stirring rate can significantly impact reaction kinetics. Ensure consistent and vigorous stirring.

Q4: Can the pyrazine substrate itself deactivate the catalyst?

A4: Yes, this is a critical and often overlooked issue. The lone pair of electrons on the pyrazine nitrogen atoms can coordinate to the palladium center.[4][9] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively poisoning the catalyst.[4][10] This is particularly problematic with substrates that have multiple nitrogen atoms, like pyrazines.[3][9]

Strategies to Overcome Substrate Inhibition:

  • Ligand Selection: Employ bulky ligands that sterically shield the palladium center, making it more difficult for the pyrazine to coordinate.[3][4][10]

  • Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can sometimes help outcompete the pyrazine for coordination sites on the palladium.[3]

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows for diagnosing and solving specific experimental problems.

Issue 1: Low or No Conversion

You've set up your pyrazine coupling reaction, but TLC or LC-MS analysis shows little to no product formation and a significant amount of starting material remaining.

start Low/No Conversion Observed reagent_check Step 1: Verify Reagent Integrity - Use fresh, high-purity reagents? - Solvents anhydrous & degassed? - Base active & non-clumped? start->reagent_check setup_check Step 2: Scrutinize Reaction Setup - Inert atmosphere maintained? - Correct temperature? - Vigorous stirring? reagent_check->setup_check If reagents are OK catalyst_check Step 3: Evaluate Catalyst System - Precatalyst activation efficient? - Ligand appropriate for pyrazine? - Ligand:Metal ratio correct? setup_check->catalyst_check If setup is correct optimization Step 4: Systematic Optimization - Screen different ligands (e.g., XPhos, SPhos). - Screen different bases (e.g., K₂CO₃, K₃PO₄). - Vary temperature incrementally. catalyst_check->optimization If catalyst system is suspect resolved Problem Resolved optimization->resolved

Caption: Troubleshooting workflow for low or no reaction conversion.

Symptom / ObservationPotential CauseRecommended Action & Explanation
No reaction at all Catalyst Inactivity The active Pd(0) species may not be forming. If using a Pd(II) source like Pd(OAc)₂, the in situ reduction may be failing. Action: Switch to a well-defined Pd(0) precatalyst or a modern palladacycle that forms the active catalyst more reliably.[5][6]
Reaction starts but stalls Catalyst Poisoning or Deactivation Impurities in the reagents or the pyrazine substrate itself could be poisoning the catalyst.[4][7] Action: 1. Run a control reaction with highly purified reagents.[7] 2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 2.5:1) to enhance catalyst stability.[3]
Significant hydrodehalogenation (e.g., pyrazine byproduct formation) Competing Reduction Pathway This side reaction, where the halogen is replaced by hydrogen, is common with electron-deficient heteroaryls like pyrazine.[5] It suggests that the catalytic cycle is being diverted before productive coupling. Action: 1. Lower the reaction temperature. 2. Screen weaker bases like K₂CO₃ or K₃PO₄, as strong bases can sometimes promote this pathway.[5]
Issue 2: Formation of Palladium Black

Your reaction mixture turns black and heterogeneous, indicating catalyst agglomeration and deactivation.

cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathway L₂Pd(0) Active LₙPd(0) OxAdd Oxidative Addition L₂Pd(0)->OxAdd Unstable Unstable 'LₓPd(0)' (x < 2) L₂Pd(0)->Unstable Ligand Dissociation (High Temp / Low L:Pd ratio) RE Reductive Elimination OxAdd->RE Product Product RE->Product Product->L₂Pd(0) Pd_Black [Pd]ₙ (Palladium Black) Unstable->Pd_Black

Caption: Simplified catalytic cycle vs. catalyst agglomeration pathway.

Symptom / ObservationPotential CauseRecommended Action & Explanation
Immediate blackening upon heating Thermal Instability The catalyst system is not stable at the reaction temperature. Action: 1. Lower the temperature. 2. Switch to a more thermally stable ligand, often one with greater steric bulk.[3][8]
Gradual darkening over time Slow Decomposition / Insufficient Stabilization The ligand may be slowly degrading or dissociating, or the concentration is insufficient to maintain stabilization over the full reaction time. Action: 1. Increase the ligand-to-metal ratio. 2. Ensure the reaction is run under a strictly inert atmosphere, as oxygen can accelerate decomposition.[3][4]
Blackening observed with specific pyrazine substrates Substrate-Induced Agglomeration The pyrazine may be displacing the stabilizing ligand, leading to aggregation.[4][10] Action: Use a more strongly binding or bulkier ligand that is less susceptible to displacement by the heteroaryl substrate.

Part 3: Catalyst Characterization & Regeneration

For advanced troubleshooting, characterizing the deactivated catalyst can provide definitive answers. While regeneration is not always feasible in a research setting, understanding the principles can be valuable.

Q5: How can I analyze my spent catalyst to understand why it deactivated?

A5: Several analytical techniques can provide insight into deactivation mechanisms.

Analytical TechniqueInformation GainedReference
X-ray Photoelectron Spectroscopy (XPS) Determines the oxidation state of palladium (e.g., active Pd(0) vs. oxidized Pd(II)). Can also detect surface poisons.[7][11]
Transmission Electron Microscopy (TEM) Visualizes the size and morphology of palladium particles. Confirms sintering or agglomeration into larger, less active nanoparticles.[11][12]
BET Surface Area Analysis Measures the surface area and pore structure of a supported catalyst. A decrease indicates pore blockage by coke or other residues.[13]
Temperature-Programmed Desorption/Reduction (TPD/TPR) Provides information on metal-support interactions and the reducibility of the catalyst, which can change upon deactivation.[11][14]

Q6: Is it possible to regenerate a deactivated palladium catalyst?

A6: Regeneration is complex and depends heavily on the deactivation mechanism.

  • Coking/Fouling: For catalysts deactivated by the deposition of organic residues (coking), controlled oxidation by heating in a dilute air stream can sometimes burn off the deposits.[15][16]

  • Poisoning: If a specific poison is identified, chemical washing may be effective. For instance, a mild acid or base wash might remove certain adsorbed species.[17]

  • Sintering/Agglomeration: This is generally considered an irreversible deactivation pathway. Once palladium black has formed, it is very difficult to re-disperse it into catalytically active nanoparticles without completely reprocessing the material.

A reported method for regenerating a Pd(OH)₂/C catalyst involved washing with chloroform and glacial acetic acid combined with ultrasonication to remove blockages in the catalyst pores.[13] Another patented method for Pd/C catalysts involves washing with a hot lye solution followed by treatment with nitric acid and redeposition of palladium.[17] However, for homogeneous catalysts used in pyrazine couplings, preventing deactivation is a far more practical strategy than attempting regeneration.

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-iodo-3-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in palladium-catalyzed cross-coupling reactions. Here, we address common challenges related to solvent effects on reactivity and provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

The unique structure of this compound, with two distinct halogen atoms on an electron-deficient pyrazine core, offers a powerful platform for sequential and selective functionalization.[1][2][3] However, harnessing this potential requires a nuanced understanding of how the reaction environment, particularly the solvent, dictates the outcome of a reaction. This guide is built on the foundational principles of organometallic chemistry and provides practical, field-proven insights to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What is the likely cause?

A1: Low conversion is a common issue that can often be traced back to the choice of solvent and its impact on catalyst activity and reagent solubility. The highly functionalized nature of this compound can lead to poor solubility in certain organic solvents.[4]

  • Solubility Issues: Ensure your pyrazine substrate and boronic acid partner are fully dissolved in the chosen solvent system at the reaction temperature. A mixture of solvents, such as toluene/water or dioxane/water, is often employed in Suzuki couplings to dissolve both the organic and inorganic reagents.[5][6]

  • Catalyst Deactivation: The pyrazine nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of solvent can influence the stability of the active catalytic species.[7] In some cases, a more coordinating solvent like DMF might be necessary to maintain catalyst stability and turnover, but be aware of potential side reactions (see Q3).

  • Base Incompatibility: The base is a crucial component of the Suzuki reaction, and its effectiveness is highly dependent on the solvent. For instance, inorganic bases like K₂CO₃ or K₃PO₄ require a certain amount of water for optimal activity.[8] If you are using an anhydrous solvent system, consider switching to an organic base like triethylamine or using a phase-transfer catalyst.

Q2: My Sonogashira coupling is failing, and I am mostly recovering my starting material. What should I troubleshoot?

A2: The Sonogashira reaction is notoriously sensitive to the reaction conditions, and solvent choice plays a pivotal role.

  • Inadequate Degassing: The Sonogashira coupling is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling) and deactivation of the palladium catalyst.[9] Ensure your solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.

  • Solvent and Base Combination: The traditional Sonogashira reaction employs an amine base, such as triethylamine or diisopropylethylamine, which often serves as both the base and a co-solvent.[10] The polarity of the co-solvent (e.g., THF, DMF, or toluene) can significantly impact the reaction rate. For challenging substrates, a more polar aprotic solvent like DMF can be beneficial, but it may also promote catalyst decomposition at higher temperatures.[11]

  • Copper Co-catalyst Activity: In the presence of a copper co-catalyst (e.g., CuI), the solvent can affect its solubility and ability to form the key copper-acetylide intermediate.[12] Ensure the CuI is of high quality and consider using a co-solvent that aids in its dissolution.

Q3: I am observing significant amounts of a dehalogenated byproduct in my cross-coupling reaction. How can I minimize this?

A3: Hydrodehalogenation is a common side reaction, especially with electron-deficient substrates like halogenated pyrazines. The solvent can influence this in several ways:

  • Protic Solvents as a Proton Source: Protic solvents like alcohols or water can serve as a proton source for the hydrodehalogenation pathway.[6] While often necessary for Suzuki couplings, minimizing the amount of the protic co-solvent or switching to a different solvent system might be required.

  • Solvent as a Hydride Source: Certain polar aprotic solvents, like DMF, can decompose at elevated temperatures to provide a hydride source, leading to hydrodehalogenation.[6] If you suspect this is an issue, consider lowering the reaction temperature or switching to a more robust solvent like dioxane or toluene.

  • Base-Mediated Decomposition: The choice of base in combination with the solvent can also promote dehalogenation. A weaker base or a different solvent-base combination might be necessary to suppress this side reaction.

Q4: I am trying to achieve selective coupling at the iodine position over the bromine. Which solvent should I choose?

A4: Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond. This intrinsic reactivity difference is your primary tool for achieving selectivity. However, the solvent can modulate this selectivity.

  • Non-coordinating Solvents: Nonpolar, non-coordinating solvents like toluene or THF typically favor the expected selectivity for oxidative addition at the more reactive C-I bond.[13][14]

  • Polar Aprotic Solvents: Highly polar aprotic solvents like DMF or DMSO can sometimes alter the selectivity profile, although the effect is not always predictable and can be substrate-dependent.[13][15] It is generally recommended to start with less coordinating solvents to maximize the inherent reactivity difference between the two halogens.

Troubleshooting Guides

Issue 1: Poor Yield in Suzuki-Miyaura Coupling
Symptom Potential Cause Troubleshooting Steps
Low or no product formation, starting material remains 1. Poor solubility of reagents. 2. Inactive catalyst. 3. Ineffective base/solvent combination.1. Try a different solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, or 2-MeTHF/H₂O).[16] 2. Use a pre-catalyst that is more readily activated or a ligand that stabilizes the active Pd(0) species. 3. If using an inorganic base, ensure sufficient water is present. Alternatively, switch to an organic base in an anhydrous solvent.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Catalyst is not selective.1. Lower the reaction temperature and increase the reaction time. 2. Screen different palladium catalysts and ligands. Buchwald-type ligands can be effective for challenging substrates.[8]
Significant hydrodebromination or hydrodeiodination 1. Solvent or base is acting as a hydride/proton source.1. Switch from DMF to a less coordinating solvent like dioxane. 2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).[10]
Issue 2: Unsuccessful Sonogashira Coupling
Symptom Potential Cause Troubleshooting Steps
No reaction, starting materials recovered 1. Inadequate degassing (O₂ present). 2. Catalyst poisoning. 3. Insufficiently active catalyst system.1. Implement a rigorous degassing procedure (at least 3 freeze-pump-thaw cycles).[9] 2. Ensure high purity of all reagents and solvents. The amine base, in particular, should be distilled if old. 3. Increase catalyst loading or try a more active palladium pre-catalyst. Consider a copper-free protocol with a suitable ligand if copper is suspected to be the issue.[17]
Formation of alkyne homocoupling product (Glaser coupling) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Improve the degassing of the reaction mixture.[9] 2. Reduce the amount of CuI co-catalyst or switch to a copper-free Sonogashira protocol.[16]
Slow or incomplete reaction 1. Poor solubility of the pyrazine substrate. 2. Low reaction temperature.1. Use a more polar co-solvent like DMF or NMP, but monitor for decomposition.[9] 2. Increase the reaction temperature, potentially using a sealed tube for solvents with low boiling points.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or PdCl₂(dppf) at 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1, or toluene/ethanol/water 2:1:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10][18]

General Protocol for Sonogashira Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ at 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI at 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[10][18]

Visualizing Solvent Effects and Workflows

Solvent_Selection_Workflow start Starting Material: This compound reaction_type Choose Reaction Type start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki Arylation sonogashira Sonogashira Coupling reaction_type->sonogashira Alkynylation solvent_suzuki Select Solvent System for Suzuki suzuki->solvent_suzuki solvent_sono Select Solvent System for Sonogashira sonogashira->solvent_sono dioxane_h2o Dioxane / H₂O (Good general choice) solvent_suzuki->dioxane_h2o toluene_etoh_h2o Toluene / EtOH / H₂O (For solubility issues) solvent_suzuki->toluene_etoh_h2o dmf_h2o DMF / H₂O (For challenging couplings, use with caution) solvent_suzuki->dmf_h2o thf_amine THF / Amine Base (Standard conditions) solvent_sono->thf_amine dmf_amine DMF / Amine Base (Increased polarity, potential for side reactions) solvent_sono->dmf_amine toluene_amine Toluene / Amine Base (Non-coordinating) solvent_sono->toluene_amine troubleshooting Troubleshooting dioxane_h2o->troubleshooting toluene_etoh_h2o->troubleshooting dmf_h2o->troubleshooting thf_amine->troubleshooting dmf_amine->troubleshooting toluene_amine->troubleshooting low_yield Low Yield / No Reaction troubleshooting->low_yield side_reactions Side Reactions (Dehalogenation, Homocoupling) troubleshooting->side_reactions

Caption: Decision workflow for solvent selection and troubleshooting.

Catalytic_Cycle_Solvent_Influence cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling pd0_s Pd(0)Lₙ oa_s Oxidative Addition (R-X + Pd(0) → R-Pd(II)-X) pd0_s->oa_s tm_s Transmetalation (R'-B(OR)₂ + Base → R'-Pd(II)-R) oa_s->tm_s re_s Reductive Elimination (R-Pd(II)-R' → R-R' + Pd(0)) tm_s->re_s re_s->pd0_s Catalyst Regeneration solvent_s Solvent Effects: - Solubility of Base & Boronic Acid - Stabilization of Pd intermediates - Rate of Oxidative Addition solvent_s->oa_s solvent_s->tm_s pd0_so Pd(0)Lₙ oa_so Oxidative Addition (R-X + Pd(0) → R-Pd(II)-X) pd0_so->oa_so tm_so Transmetalation (R'C≡CCu + R-Pd(II)-X → R-Pd(II)-C≡CR') oa_so->tm_so alkyne_act Alkyne Activation (R'C≡CH + Cu(I) → R'C≡CCu) alkyne_act->tm_so Cu-Acetylide re_so Reductive Elimination (R-Pd(II)-C≡CR' → R-C≡CR' + Pd(0)) tm_so->re_so re_so->pd0_so Catalyst Regeneration solvent_so Solvent Effects: - Solubility of Reagents - Rate of Oxidative Addition - Amine Base Functionality - Suppression of Homocoupling solvent_so->oa_so solvent_so->alkyne_act

Caption: Influence of solvents on key steps of catalytic cycles.

References

protocol for minimizing dehalogenation of 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Dehalogenation in Synthetic Applications

Welcome to the technical support center for 5-Bromo-2-iodo-3-methoxypyrazine (CAS 476622-89-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As Senior Application Scientists, we understand the challenges encountered during complex syntheses. A primary issue observed with polyhalogenated heteroaromatics is the undesired loss of a halogen atom—a side reaction known as dehalogenation.

This document provides in-depth troubleshooting guides, preventative protocols, and answers to frequently asked questions to help you minimize dehalogenation, thereby improving reaction yields and simplifying purification.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a side reaction where a halogen atom (in this case, iodine or bromine) is replaced by a hydrogen atom.[1] For this compound, this is problematic because it consumes your starting material, reduces the yield of the desired product, and introduces a significant impurity that can be difficult to separate.[1] The C-I bond is significantly weaker than the C-Br bond, making de-iodination the most common and concerning side reaction.[2]

Q2: Which halogen is more likely to be lost?

A2: The iodine atom at the C2 position is far more susceptible to dehalogenation. The general reactivity order for halides in both desired cross-coupling and undesired dehalogenation is I > Br > Cl.[2][3][4] This differential reactivity is often exploited for sequential, site-selective cross-coupling reactions, but it also means that conditions must be carefully controlled to prevent the premature loss of iodine.[5][6]

Q3: What are the primary causes of dehalogenation in my cross-coupling reaction?

A3: The most common cause in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, etc.) is the formation of a palladium-hydride (Pd-H) species.[2][7] This reactive intermediate can reductively eliminate with the pyrazine ring bound to the palladium, resulting in the hydrodehalogenated byproduct. Sources for the hydride include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) can be a source of hydrides.[2]

  • Solvents: Protic solvents, particularly alcohols like methanol or isopropanol, can act as hydride donors.[2]

  • Water: While often necessary, excessive or uncontrolled amounts of water can be a proton source leading to dehalogenation.[2]

  • Photoreactivity: Exposure to visible or UV light can induce dehalogenation, especially in the presence of a base, through a radical-mediated pathway.[8][9]

Q4: How should I store this compound to ensure its stability?

A4: Proper storage is critical. The compound should be stored at refrigerated temperatures (4°C is common, with -20°C for long-term storage) and protected from light. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Significant formation of 5-Bromo-3-methoxypyrazine (de-iodinated byproduct) during a Suzuki-Miyaura coupling.
  • Potential Cause A: Inappropriate Base Selection. Strong alkoxide bases are known to promote dehalogenation.

    • Solution: Switch to a weaker, non-nucleophilic inorganic base. Phosphates and carbonates are excellent choices as they are less likely to generate hydride species.[2]

      • Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃.

  • Potential Cause B: Protic Solvent Interference. Your solvent (e.g., methanol, ethanol) is acting as a hydride source.

    • Solution: Use aprotic solvents. Toluene, dioxane, and THF are standard choices for Suzuki couplings and are known to minimize dehalogenation.[2][10] If a co-solvent is required for solubility, use a minimal amount of water with a base like K₃PO₄.

  • Potential Cause C: Suboptimal Ligand Choice. The ligand on your palladium catalyst may not be effectively promoting the desired C-C bond formation, allowing the competing dehalogenation pathway to dominate.

    • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands accelerate the rate-limiting reductive elimination step of the desired product, outcompeting the dehalogenation pathway.[2][11]

      • Recommended Ligands: SPhos, XPhos, RuPhos, or IPr-based NHC ligands.

Issue 2: Reaction is sluggish and low-yielding, with dehalogenation observed over long reaction times.
  • Potential Cause A: Low Catalyst Activity. The initial oxidative addition step may be slow, or the catalyst may be deactivating over time, leading to longer reaction times where side reactions can occur.

    • Solution 1: Increase Temperature Cautiously. While high temperatures can increase dehalogenation, a modest increase (e.g., from 80°C to 100°C) can sometimes accelerate the desired coupling sufficiently.[2] This must be optimized for each specific substrate pair.

    • Solution 2: Use a More Active Pre-catalyst. Utilize a modern palladium pre-catalyst that readily forms the active Pd(0) species. G2, G3, and G4 Buchwald pre-catalysts are designed for this purpose.

  • Potential Cause B: Poor Boronic Acid/Ester Quality. A slow transmetalation step due to impure or unstable boron reagents can stall the catalytic cycle, allowing more time for dehalogenation.

    • Solution: Use high-purity boronic acids or consider converting them to more stable and reactive esters, such as pinacol or MIDA boronates.[7] Ensure the reagent is fresh and has been stored properly.

Issue 3: Dehalogenation occurs even before the reaction is heated.
  • Potential Cause: Photochemical Dehalogenation. The reaction vessel is being exposed to ambient or UV light, initiating a radical-based dehalogenation mechanism.[12][13][14] This is often promoted by bases.[8][9]

    • Solution: Protect your reaction from light at all stages.

      • Wrap the reaction flask in aluminum foil.

      • Work in a fume hood with the sash lowered and ambient lights turned off where possible.

      • Avoid setting up reactions in direct sunlight.

Part 3: Preventative Strategies & Optimized Protocol

Proactively designing your experiment is the most effective way to prevent dehalogenation.

Logical Workflow for Minimizing Dehalogenation

The following diagram outlines a decision-making process for setting up a reaction to minimize dehalogenation.

Dehalogenation_Workflow cluster_params Key Parameter Selection cluster_rec Recommendations start Goal: Minimize Dehalogenation of This compound catalyst Catalyst System Selection start->catalyst base Base Selection start->base solvent Solvent Selection start->solvent conditions Reaction Conditions start->conditions cat_rec Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) + Modern Pd Pre-catalyst (G3/G4) catalyst->cat_rec Promotes C-C coupling base_rec Use Weaker Inorganic Base (e.g., K3PO4, Cs2CO3) AVOID ALKOXIDES base->base_rec Reduces Pd-H formation sol_rec Use Aprotic Solvent (e.g., Toluene, Dioxane, 2-MeTHF) + Minimal H2O if needed solvent->sol_rec Eliminates hydride source cond_rec Protect from Light Use Lowest Effective Temperature Degas Thoroughly conditions->cond_rec Prevents side reactions final_setup Optimized Reaction Setup cat_rec->final_setup base_rec->final_setup sol_rec->final_setup cond_rec->final_setup

Caption: Workflow for selecting optimal reaction parameters.

Summary of Recommended Parameters

The following table summarizes the recommended starting points for minimizing dehalogenation in cross-coupling reactions.

ParameterRecommended ChoiceRationale
Palladium Source Buchwald Pre-catalysts (G3/G4)Ensures efficient formation of the active Pd(0) catalyst.
Ligand Biaryl Phosphines (SPhos, XPhos, RuPhos)Bulky, electron-rich ligands that accelerate reductive elimination of the desired product.[2]
Base K₃PO₄, Cs₂CO₃Weaker inorganic bases that are less prone to generating Pd-H species.[2]
Solvent Toluene, Dioxane, 2-MeTHF (+/- H₂O)Aprotic solvents that do not act as hydride sources.[2][10]
Temperature 80-100 °C (Optimize)Balance between reaction rate and thermal stability. High temperatures can promote dehalogenation.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the catalyst and reagents.
Light Exclude (Wrap in foil)Prevents initiation of photochemical dehalogenation pathways.[8][9]
Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid at the C2 (iodo) position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • SPhos Pd G3 Pre-catalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v mixture)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M.

  • Degassing (Optional but Recommended): For particularly sensitive substrates, degas the final reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Wrap the flask in aluminum foil to protect it from light. Heat the mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the de-iodinated byproduct (5-Bromo-3-methoxypyrazine).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Competing Catalytic Cycles Diagram

The diagram below illustrates the critical branch point in the catalytic cycle where the desired cross-coupling competes with the undesired dehalogenation.

Suzuki_vs_Dehalogenation Ar_I Ar-I (Starting Material) OxAdd L-Pd(II)(Ar)(I) (Oxidative Addition Intermediate) Ar_I->OxAdd + Pd(0) Pd0 L-Pd(0) Pd0->OxAdd Transmetal L-Pd(II)(Ar)(Ar') (Transmetalation Intermediate) OxAdd->Transmetal + Ar'-B(OH)2 + Base Pd_H L-Pd(II)(Ar)(H) (Palladium-Hydride Intermediate) OxAdd->Pd_H + [H-] Ar_BOH2 Ar'-B(OH)2 Ar_BOH2->Transmetal Base Base (e.g., K3PO4) Base->Transmetal RedElim Ar-Ar' (Desired Product) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Hydride_Source Hydride Source (Solvent, Base, H2O) Hydride_Source->Pd_H Dehalogenation Ar-H (Dehalogenated Byproduct) Pd_H->Dehalogenation Reductive Elimination Dehalogenation->Pd0 Catalyst Regeneration

Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling: 5-Bromo-2-iodo-3-methoxyprazine vs. 2,5-dibromopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth comparison of two key substrates used in the synthesis of substituted pyrazines—a scaffold of significant interest in medicinal chemistry[4][5]—5-bromo-2-iodo-3-methoxypyrazine and 2,5-dibromopyrazine. We will explore their relative performance in Suzuki couplings, supported by mechanistic insights and experimental data.

At a Glance: Substrate Comparison

FeatureThis compound2,5-Dibromopyrazine
Molecular Formula C₅H₄BrIN₂O[6]C₄H₂Br₂N₂
Molecular Weight 314.91 g/mol 237.88 g/mol
Key Reactive Sites C-I bond at C2, C-Br bond at C5Two C-Br bonds at C2 and C5
Primary Advantage Orthogonal reactivity of C-I and C-Br bonds allows for selective, sequential couplings.[7]Symmetrical structure can be used for double coupling reactions to create symmetrical molecules.[2]
Primary Disadvantage More complex starting material, potentially higher cost.Lack of inherent selectivity between the two C-Br bonds can lead to mixtures in mono-coupling reactions.

The Decisive Factor: Reactivity and Regioselectivity

The choice between these two substrates hinges on the desired synthetic outcome, which is directly governed by the principles of palladium-catalyzed cross-coupling reactions.[8] The catalytic cycle of a Suzuki coupling universally involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

The critical difference in the behavior of our two substrates lies in the oxidative addition step, which is often rate-determining.[8][9] The reactivity of aryl halides in this step follows the general trend: I > OTf > Br >> Cl .[11][12] This fundamental principle dictates the strategic advantage of this compound.

This compound: A Tool for Controlled Synthesis

The presence of both an iodide and a bromide on the pyrazine ring of this compound allows for a high degree of regioselectivity. The palladium catalyst will preferentially undergo oxidative addition at the more reactive C-I bond.[6][7] This enables a synthetic strategy where the first Suzuki coupling occurs selectively at the C2 position, leaving the C-Br bond at C5 intact for a subsequent, different cross-coupling reaction. This stepwise approach is invaluable for the synthesis of complex, unsymmetrical di-substituted pyrazines.

The methoxy group at the C3 position also influences the electronic properties of the pyrazine ring, though its steric hindrance is minimal. This electronic effect can modulate the reactivity of the adjacent C2 and C5 positions.

2,5-Dibromopyrazine: For Symmetry and Simplicity

2,5-Dibromopyrazine, with its two identical C-Br bonds, is an excellent choice for synthesizing symmetrical 2,5-diarylpyrazines in a single step by using an excess of the boronic acid.[2] However, achieving selective mono-arylation can be challenging and often results in a mixture of mono- and di-substituted products, requiring careful control of reaction conditions and stoichiometry.[13] While regioselectivity is not an issue of which bromine reacts first, controlling the extent of the reaction is the primary challenge.

dot graph TD { A[Start] --> B{Choose Substrate}; B --> C{this compound}; B --> D{2,5-Dibromopyrazine}; C --> E{Selective C-I Coupling}; E --> F{Isolate Mono-substituted Product}; F --> G{Second, Different Coupling at C-Br}; G --> H[Unsymmetrical Di-substituted Pyrazine]; D --> I{Coupling at C-Br}; I --> J{Mixture of Mono- and Di-substituted}; J --> K[Symmetrical Di-substituted Pyrazine]; subgraph "Synthetic Outcome" H; K; end } Caption: Logical workflow for substrate selection.

Experimental Evidence: A Head-to-Head Comparison

ParameterThis compound (Predicted)2,5-Dibromopyrazine
Reaction Selective mono-Suzuki at C2Mono- and Di-Suzuki
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd₂(dba)₃/ligand
Base K₂CO₃, Cs₂CO₃K₃PO₄, Na₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂ODioxane/H₂O, Acetonitrile/H₂O
Temperature Room Temp to 100 °C80-100 °C
Selectivity High for C2 positionDependent on stoichiometry and conditions
Yield (Mono-arylated) Potentially high (>80%)Variable, often with di-arylated byproduct

This table is a composite based on typical Suzuki coupling conditions for related substrates.[2][5]

The Underlying Mechanism: A Deeper Dive

The Suzuki coupling catalytic cycle provides a clear rationale for the observed reactivity differences.

Suzuki_Cycle

  • Oxidative Addition : A Pd(0) complex inserts into the carbon-halogen bond of the pyrazine.[12][14] This step is significantly faster for the C-I bond of this compound than for the C-Br bonds of either molecule.[11] For 2,5-dibromopyrazine, oxidative addition can occur at either C-Br bond.

  • Transmetalation : The organoboron species, activated by a base, transfers its organic group to the palladium center.[8][15]

  • Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][10]

The difference in bond dissociation energy between C-I and C-Br is the primary driver for the selectivity observed with this compound.

Recommended Experimental Protocols

The following are generalized, yet detailed, starting points for performing Suzuki couplings with these substrates. Optimization is often necessary for specific boronic acids.

Protocol 1: Selective Mono-Arylation of this compound

Objective: To selectively couple an aryl group at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Double Arylation of 2,5-Dibromopyrazine

Objective: To synthesize a symmetrical 2,5-diarylpyrazine.

Materials:

  • 2,5-Dibromopyrazine (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Pd(PPh₃)₄ (0.06 equiv)

  • K₃PO₄ (4.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a Schlenk flask, add 2,5-dibromopyrazine and the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane. Stir for 15-20 minutes.

  • Add the arylboronic acid, K₃PO₄, and degassed water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, or until completion is confirmed by TLC or LC-MS.[2]

  • Cool the reaction to room temperature.

  • Follow steps 6-8 from Protocol 1 for work-up and purification.[2]

Conclusion and Recommendations

  • For the synthesis of complex, unsymmetrical di-substituted pyrazines , this compound is the superior substrate. Its orthogonal reactivity allows for controlled, sequential Suzuki couplings, providing a clear and efficient route to the desired product.

  • For the synthesis of symmetrical 2,5-diarylpyrazines , 2,5-dibromopyrazine is a cost-effective and straightforward choice. It allows for a one-pot, double coupling reaction, simplifying the synthetic process.

The selection between these two building blocks is a strategic decision based on the final molecular target. Understanding the fundamental principles of the Suzuki-Miyaura coupling mechanism is key to leveraging the unique reactivity of each substrate to its fullest potential.

References

A Senior Application Scientist's Guide to Analytical Methods for the Characterization of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pyrazine Derivatives

Pyrazine derivatives are a critical class of N-heterocyclic compounds, wielding significant influence across diverse scientific domains. In the pharmaceutical industry, the pyrazine ring is a key structural motif in numerous therapeutic agents, including drugs for tuberculosis and cancer. In the food and beverage sector, they are renowned as potent aroma and flavor compounds, formed during the Maillard reaction and Strecker degradation, defining the characteristic sensory profiles of coffee, cocoa, and roasted nuts. The accurate characterization and quantification of these derivatives are paramount for ensuring drug efficacy and safety, maintaining food quality and consistency, and advancing research and development in these fields.

The analytical challenge with pyrazines lies in their structural diversity, often leading to the presence of closely related isomers with similar physicochemical properties. This guide provides a comparative overview of the principal analytical methodologies for the characterization of pyrazine derivatives, offering insights into the causality behind experimental choices and providing field-proven protocols to ensure trustworthy and reproducible results.

Core Analytical Strategies: A Comparative Overview

The characterization of pyrazine derivatives predominantly relies on a combination of chromatographic and spectroscopic techniques. The choice of method is dictated by the analytical objective, whether it be qualitative identification, structural elucidation, or quantitative determination, as well as the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Pyrazines

For volatile and semi-volatile pyrazine derivatives, such as the alkyl- and methoxypyrazines found in food products, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the undisputed gold standard. The high resolving power of capillary GC columns effectively separates complex mixtures of pyrazine isomers, while the mass spectrometer provides definitive identification and sensitive quantification.

Causality of Method Selection: GC is ideally suited for thermally stable and volatile compounds. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within the column. The subsequent detection by MS, which ionizes molecules and separates them based on their mass-to-charge ratio, offers unparalleled specificity. However, a significant challenge arises from the fact that many positional isomers of alkylpyrazines exhibit very similar mass spectra, making unambiguous identification solely by spectral interpretation difficult. To overcome this, the use of gas chromatographic retention indices (RIs) becomes crucial for confident isomer assignment.

Experimental Workflow: GC-MS Analysis of Pyrazine Derivatives

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Sample Sample Matrix (e.g., Coffee, Pharmaceutical Formulation) Extraction Extraction (HS-SPME, LLE, SPE) Sample->Extraction Concentration Concentration (optional) Extraction->Concentration GC_Inlet GC Inlet (Split/Splitless) Concentration->GC_Inlet GC_Column GC Capillary Column (e.g., DB-5ms, SUPELCOWAX 10) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector Data_Acquisition Data Acquisition System MS_Detector->Data_Acquisition Identification Identification (Mass Spectra, Retention Indices) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for GC-MS analysis of pyrazine derivatives.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for less volatile or thermally labile pyrazine derivatives, such as pyrazinamide and its metabolites in biological fluids. HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

Causality of Method Selection: The primary advantage of HPLC is its applicability to a wider range of compounds, including polar and non-volatile derivatives, without the need for derivatization. Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode for pyrazine analysis. Detection is typically achieved using a UV detector, as the pyrazine ring exhibits strong absorbance in the UV region. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

Quantitative Performance: A Head-to-Head Comparison

The selection of an analytical method is often driven by its quantitative performance. The following table summarizes typical validation parameters for GC-MS and HPLC methods for the analysis of pyrazine derivatives, compiled from various studies. It is important to note that these values are matrix and analyte-dependent.

Parameter GC-MS (for Alkylpyrazines in Food Matrix) HPLC-UV (for Pyrazinamide in Biological Matrix) References
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 2 - 60 ng/g70 - 300 µg/L
Limit of Quantification (LOQ) 6 - 180 ng/g0.4 - 1.6 mg/L
Accuracy (Recovery %) 91.6 - 109.2%89.2 - 110.8%
Precision (RSD %) < 16%< 5.7%

Expert Insight: GC-MS generally offers superior sensitivity (lower LOD and LOQ) for volatile pyrazines compared to HPLC-UV. The use of stable isotope-labeled internal standards in GC-MS, known as stable isotope dilution analysis (SIDA), provides the most accurate and precise quantification by correcting for matrix effects and variations in sample preparation. HPLC-UV, while typically less sensitive, is robust, cost-effective, and highly suitable for the routine analysis of pharmaceutical formulations and biological samples containing higher concentrations of pyrazine derivatives.

Structural Elucidation: The Power of Spectroscopic Methods

While chromatography is essential for separation and quantification, spectroscopy is indispensable for the structural elucidation of novel pyrazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in a molecule, respectively.

Expertise in Interpretation: In ¹H NMR, the chemical shifts of the protons on the pyrazine ring are influenced by the electronic effects of the substituents. The symmetry of the substitution pattern is also readily apparent. For instance, a 2,5-disubstituted pyrazine will show a simpler spectrum than a 2,3-disubstituted isomer due to its higher symmetry. Coupling constants between adjacent protons provide information about the connectivity of the molecule. ¹³C NMR complements this by providing the chemical shifts of the carbon atoms in the pyrazine ring and any substituents, further aiding in the definitive assignment of the structure.

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazine derivatives typically exhibit strong absorption bands in the UV region. The position and intensity of these absorption maxima can be influenced by the substituents on the pyrazine ring and the polarity of the solvent, a phenomenon known as solvatochromism. While not a primary tool for structural elucidation, UV-Vis spectroscopy is a valuable quality control tool and is the basis for detection in HPLC. The effect of solvent polarity on the absorption spectrum can provide insights into the nature of the electronic transitions (e.g., n→π* vs. π→π*).

Advanced Techniques for Isomer Differentiation

The challenge of differentiating pyrazine isomers, particularly with conventional MS, has led to the development of more advanced techniques. Ion Mobility-Mass Spectrometry (IMS-MS) is an emerging technology that separates ions in the gas phase based on their size, shape, and charge. This additional dimension of separation, based on the ion's collision cross-section (CCS), can resolve isomers that are indistinguishable by mass alone.

Logical Relationship: Selecting the Appropriate Analytical Technique

Tech_Selection cluster_goals Primary Objective cluster_properties Analyte Properties cluster_methods Recommended Technique Start Analytical Goal Quant Quantitative Analysis Start->Quant Qual Qualitative/Structural ID Start->Qual Volatile Volatile & Thermally Stable? Quant->Volatile Known Known Structure? Qual->Known GCMS GC-MS Volatile->GCMS Yes HPLC HPLC-UV/MS Volatile->HPLC No Known->GCMS Yes (with RI) NMR NMR Spectroscopy Known->NMR No

Caption: Decision tree for selecting an analytical method.

Experimental Protocols: A Practical Guide

The trustworthiness of analytical data is built upon robust and well-documented protocols. The following sections provide detailed, step-by-step methodologies for the analysis of pyrazine derivatives using GC-MS and HPLC-UV. These protocols are grounded in established practices and can be adapted to specific applications.

Protocol 1: Quantitative Analysis of Alkylpyrazines in Coffee by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is optimized for the extraction and quantification of volatile alkylpyrazines from a solid food matrix.

1. Sample Preparation: 1.1. Cryogenically grind roasted coffee beans to a fine powder. 1.2. Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial. 1.3. Add 5 mL of Milli-Q water and 3 g of sodium chloride to the vial. 1.4. Spike the sample with an appropriate amount of a deuterated internal standard solution (e.g., 2-methylpyrazine-d6). 1.5. Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure: 2.1. Place the vial in an autosampler with an incubation block set to 60°C. 2.2. Equilibrate the sample for 15 minutes with agitation. 2.3. Expose a 50/30 µm Divinylbenzene/Carboxen/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis: 3.1. GC System: Agilent 7890B GC or equivalent. 3.2. Injector: Splitless mode at 250°C. 3.3. Column: SUPELCOWAX™ 10 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column. 3.4. Carrier Gas: Helium at a constant flow of 1.0 mL/min. 3.5. Oven Temperature Program: Initial temperature of 40°C, hold for 5 min, then ramp at 4°C/min to 230°C and hold for 5 min. 3.6. MS System: Agilent 5977A MSD or equivalent. 3.7. Ionization Mode: Electron Ionization (EI) at 70 eV. 3.8. Mass Range: m/z 40-300. 3.9. Data Acquisition: Scan or Selected Ion Monitoring (SIM) mode.

4. Data Analysis: 4.1. Identify pyrazines by comparing their mass spectra and retention indices with those of authentic standards. 4.2. Quantify each analyte by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Protocol 2: Determination of Pyrazinamide in Human Plasma by HPLC-UV

This protocol is designed for the quantification of the pharmaceutical compound pyrazinamide in a biological matrix.

1. Sample Preparation (Protein Precipitation): 1.1. To 200 µL of human plasma in a microcentrifuge tube, add a known amount of an internal standard (e.g., caffeine). 1.2. Add 600 µL of acetonitrile to precipitate the plasma proteins. 1.3. Vortex the mixture for 1 minute. 1.4. Centrifuge at 10,000 rpm for 10 minutes. 1.5. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. 1.6. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Analysis: 2.1. HPLC System: Waters Alliance e2695 or equivalent. 2.2. Detector: UV-Vis Detector set at 268 nm. 2.3. Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). 2.4. Mobile Phase: A mixture of phosphate buffer (pH 6.8) and acetonitrile (95:5 v/v). 2.5. Flow Rate: 1.0 mL/min. 2.6. Injection Volume: 20 µL. 2.7. Column Temperature: Ambient.

3. Data Analysis: 3.1. Identify pyrazinamide and the internal standard based on their retention times compared to standards. 3.2. Quantify pyrazinamide using a calibration curve constructed by plotting the peak area ratio of pyrazinamide to the internal standard against the concentration of pyrazinamide.

Trustworthiness and Method Validation

Every protocol described must be a self-validating system. The trustworthiness of analytical results is ensured through rigorous method validation, which demonstrates that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.

Key Validation Parameters (as per ICH Q2(R1)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By systematically evaluating these parameters, researchers and scientists can ensure the integrity and reliability of their data for the characterization of pyrazine derivatives.

Conclusion

The analytical characterization of pyrazine derivatives is a multifaceted endeavor that requires a thoughtful selection of techniques based on the specific goals of the analysis and the nature of the sample. GC-MS remains the premier choice for volatile pyrazines, offering exceptional sensitivity and selectivity, especially when coupled with retention index data and stable isotope dilution analysis. HPLC provides a versatile and robust platform for a broader range of pyrazine derivatives, including pharmaceutical compounds and their metabolites. Spectroscopic methods, particularly NMR, are indispensable for the definitive structural elucidation of novel pyrazines. By understanding the principles and practical considerations of these methods, and by adhering to rigorous validation standards, researchers, scientists, and drug development professionals can confidently and accurately characterize these important compounds, paving the way for advancements in their respective fields.

A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-2-iodo-3-methoxypyrazine: Unraveling Molecular Architecture with NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the unambiguous structural elucidation of novel chemical entities is paramount. The precise arrangement of atoms within a molecule dictates its function, reactivity, and potential as a therapeutic agent. 5-Bromo-2-iodo-3-methoxypyrazine, a versatile building block in medicinal chemistry, presents a compelling case study for the application of advanced analytical techniques.[1] Its unique substitution pattern, featuring two different halogens and a methoxy group on a pyrazine ring, offers distinct spectroscopic handles for characterization.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of this compound. We will delve into the causality behind experimental choices, present predicted and comparative data, and explore alternative techniques, offering a comprehensive framework for researchers navigating the challenges of molecular characterization.

The Analytical Imperative: Why In-Depth Characterization Matters

This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals.[2] The differential reactivity of the bromo and iodo substituents allows for selective functionalization, making it a valuable scaffold in drug discovery.[1] However, the success of subsequent synthetic steps hinges on the definitive confirmation of the starting material's structure and purity. Any ambiguity can lead to the generation of unintended side products, wasting valuable time and resources. Therefore, a robust analytical strategy is not just a quality control measure; it is a fundamental prerequisite for successful research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the literature, we can predict the chemical shifts based on established principles and data from structurally similar pyrazine and halogenated aromatic compounds.[3][4][5] The predicted data is summarized in the table below.

Analysis Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR
Pyrazine-H7.8 - 8.2SingletThe sole proton on the pyrazine ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing effects of the nitrogen atoms and halogens.
Methoxy (-OCH₃)3.9 - 4.2SingletThe three protons of the methoxy group are equivalent and will appear as a sharp singlet.
¹³C NMR
C-I~100 - 110-The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect."
C-Br~120 - 130-The carbon attached to the bromine atom will be deshielded compared to an unsubstituted carbon.
C-H~140 - 145-The carbon bonded to the single ring proton.
C-OCH₃~155 - 160-The carbon attached to the electron-donating methoxy group will be deshielded.
C-N (adjacent to I)~145 - 150-The chemical shifts of the nitrogen-bearing carbons are influenced by the surrounding substituents.
C-N (adjacent to Br)~150 - 155-
-OCH₃~55 - 60-The carbon of the methoxy group.

Causality Behind the Predictions: The electron-withdrawing nature of the pyrazine nitrogens and the halogens generally leads to a deshielding of the ring protons and carbons, resulting in higher chemical shifts. The methoxy group, being electron-donating, will have a more complex effect, shielding ortho and para positions and deshielding the ipso carbon. The "heavy atom effect" of iodine is a key diagnostic feature, causing a significant upfield shift (lower ppm) for the directly attached carbon.

Experimental Protocol: Acquiring High-Quality NMR Data

A standard protocol for the NMR analysis of this compound would involve the following steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and well-defined peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended):

    • Techniques like COSY (Correlation Spectroscopy) can confirm H-H couplings (though not expected to be complex for this molecule).

    • HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton signals to their corresponding carbon atoms.

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique that provides information about the molecular weight and elemental composition of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions and their fragments, MS offers a chemical fingerprint.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (Molecular Formula: C₅H₄BrIN₂O), the expected monoisotopic mass is approximately 313.84 g/mol .[6] In an electron ionization (EI) mass spectrum, we would anticipate observing the molecular ion peak and a characteristic fragmentation pattern.

Key Predicted Fragments:

m/z (Mass-to-Charge Ratio) Proposed Fragment Notes
~314[M]⁺Molecular ion. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity.
~299[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
~286[M - CO]⁺Loss of carbon monoxide, a common fragmentation pathway for aromatic ethers.
~235[M - Br]⁺Loss of a bromine radical.
~187[M - I]⁺Loss of an iodine radical.
~159[M - I - CO]⁺Subsequent loss of carbon monoxide after the initial loss of iodine.

Causality in Fragmentation: The fragmentation of the molecular ion is governed by the stability of the resulting fragments.[7] Bonds adjacent to the heteroatoms and the aromatic ring are common cleavage points. The loss of the larger iodine atom is often a favorable fragmentation pathway. The isotopic signature of bromine provides a definitive diagnostic tool for the presence of this element in the molecule and its fragments.

Experimental Protocol: GC-MS for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • The GC oven temperature is programmed to ramp up, separating the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

  • MS Detection:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using electron ionization).

    • The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

Head-to-Head Comparison: NMR vs. Mass Spectrometry

Feature Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Information Provided Detailed connectivity of atoms, chemical environment, stereochemistry.Molecular weight, elemental composition, fragmentation pattern.
Strengths Unambiguous structure elucidation, non-destructive.High sensitivity, provides molecular formula confirmation.
Weaknesses Lower sensitivity, requires larger sample amounts, can be time-consuming.Does not provide direct information on atom connectivity, destructive.
Best For... Definitive structural confirmation and purity assessment.Determining molecular weight and identifying the presence of specific elements (e.g., halogens).

Alternative and Complementary Analytical Techniques

While NMR and MS are the workhorses of organic analysis, other techniques can provide valuable complementary information.

  • X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in its crystalline state.[3][4][8][9] For this compound, obtaining a suitable crystal could offer the ultimate confirmation of its structure, including bond lengths and angles. However, growing high-quality crystals can be a significant challenge.

  • High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS): For less volatile or thermally labile derivatives of this compound, LC-MS is a powerful alternative to GC-MS.[10][11] It allows for the separation of complex mixtures in the liquid phase before mass analysis.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. For the target molecule, IR would confirm the presence of C-H, C-O, C=N, and C-X (halogen) bonds.

Workflow and Logic Diagrams

Analytical Workflow for Structural Elucidation

Caption: A logical workflow for the structural elucidation of this compound.

Comparison of Analytical Techniques

G cluster_0 Primary Techniques cluster_1 Complementary/Alternative Techniques NMR NMR Spectroscopy (Connectivity) XRay X-ray Crystallography (Absolute Structure) NMR->XRay Complements IR IR Spectroscopy (Functional Groups) NMR->IR Complements MS Mass Spectrometry (Molecular Weight) LCMS LC-MS (For Derivatives) MS->LCMS Alternative

Caption: Relationship between primary and complementary analytical techniques.

Conclusion

The comprehensive analysis of this compound requires a synergistic approach, leveraging the strengths of both NMR and mass spectrometry. NMR provides the intricate details of the molecular framework, while mass spectrometry confirms the overall molecular formula and offers clues to its structure through fragmentation. By understanding the principles behind these techniques and applying them systematically, researchers can confidently characterize this and other novel molecules, paving the way for advancements in drug discovery and materials science. For absolute certainty in cases of ambiguity, techniques like X-ray crystallography stand as the gold standard. The choice of analytical strategy should always be guided by the specific questions being asked and the properties of the molecule under investigation.

References

The Researcher's Guide to Palladium Catalysts for Efficient Pyrazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Comparison for Drug Development Professionals

The functionalization of pyrazine rings is a critical step in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the pyrazine scaffold.[1][2] However, the electron-deficient nature of the pyrazine ring can pose unique challenges, making the choice of an appropriate palladium catalyst paramount to achieving high efficiency, yield, and selectivity.[3]

This guide provides a comprehensive comparison of commonly employed palladium catalysts for various cross-coupling reactions involving pyrazine substrates. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Comparing the Workhorses: A Head-to-Head Look at Catalyst Performance

The success of a pyrazine cross-coupling reaction is intricately linked to the synergistic interplay between the palladium source, the ligand, the base, and the solvent system. Below, we compare the performance of several popular palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving pyrazine substrates.

Data Presentation: Palladium Catalyst Efficiency in Pyrazine Cross-Coupling
Cross-Coupling TypePyrazine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2-ChloropyrazineArylboronic acidsPd(dppb)Cl₂K₂CO₃Toluene/H₂O1002-12Good to Excellent[1]
Suzuki-Miyaura 2-BromopyrazineArylboronic acidsPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-1002-24High[4]
Suzuki-Miyaura 2,5-DiiodopyrazinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Good
Suzuki-Miyaura 2,5-DiiodopyrazinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10016High
Sonogashira ChloropyrazinePhenylacetylene[Pd(allyl)Cl]₂ / PPh₃Cs₂CO₃DMF80-Quantitative[1]
Sonogashira 2,5-DiiodopyrazinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6High
Buchwald-Hartwig 2-ChloropyrazineHydrazonesPd(OAc)₂ / Dialkylbiaryl phosphine ligandsCs₂CO₃Toluene80--[5]
Buchwald-Hartwig 2,6-DichloropyrazinePhosphitesPd₂(dba)₃ / XantphosEt₃NDioxane1001281-95[1]

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in some abstracts. Catalyst loading typically ranges from 1-5 mol%.[4][6]

Experimental Protocols: A Practical Guide

To translate theory into practice, we provide a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of a halopyrazine.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Bromopyrazine

Microwave irradiation offers a significant advantage by reducing reaction times, which is particularly beneficial for rapid library synthesis.[4]

Materials:

  • 2-Bromopyrazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 mmol, 3-5 mol%)[4]

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[4]

  • 1,4-Dioxane and Degassed Water (4:1 ratio)

  • Microwave-safe reaction vial with a magnetic stir bar

  • Ethyl acetate, water, brine, anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-bromopyrazine, the arylboronic acid, the palladium catalyst, and the base.[4]

  • Inert Atmosphere: Seal the vial and thoroughly degas the contents by purging with an inert gas (e.g., Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed mixture of 1,4-dioxane and water via syringe.[4]

  • Microwave Reaction: Place the sealed vial in the microwave reactor. Heat the mixture to a temperature between 100-150 °C for 10-60 minutes. Reaction progress can be monitored by TLC or LC-MS.[4]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.[4][7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - 2-Bromopyrazine - Arylboronic acid - Pd Catalyst - Base setup Combine Reagents in Microwave Vial prep_reagents->setup prep_solvent Prepare & Degas Solvent Mixture (Dioxane/Water) add_solvent Add Degassed Solvent prep_solvent->add_solvent inert Establish Inert Atmosphere (Argon) setup->inert inert->add_solvent microwave Microwave Irradiation (100-150 °C, 10-60 min) add_solvent->microwave workup Dilute with Ethyl Acetate, Wash with Water & Brine microwave->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Mechanism and Catalyst Selection: The "Why" Behind the "How"

The efficiency of a palladium-catalyzed cross-coupling reaction hinges on the delicate balance of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8] The electron-deficient nature of the pyrazine ring makes the initial oxidative addition of the C-X bond to the Pd(0) complex a potentially rate-limiting step, especially for less reactive C-Cl bonds.[3]

The Role of Ligands:

The choice of ligand is crucial for modulating the steric and electronic properties of the palladium center, thereby influencing the rates of the catalytic cycle's key steps.[9]

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and ferrocene-based ligands (e.g., dppf), are highly effective.[5][10] Their steric bulk promotes the formation of monoligated palladium species, which are highly active in oxidative addition.[11] The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating the oxidative addition step and promoting the final reductive elimination.[9] For instance, the use of Pd(dppb)Cl₂ was found to be more effective than Pd(PPh₃)₄ for the Suzuki coupling of chloropyrazine.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for cross-coupling reactions.[12] They are strong σ-donors, forming very stable bonds with the palladium center, which contributes to the high stability of the catalyst.[13] This stability is particularly advantageous in challenging coupling reactions that require high temperatures.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Pyrazine-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl ArylBoronic Ar'-B(OR)₂ ArylBoronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation RedElim Reductive Elimination RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an optimal palladium catalyst system is a critical determinant for the successful cross-coupling of pyrazine derivatives. For Suzuki-Miyaura reactions, catalyst systems based on ligands like dppf and bulky biaryl phosphines such as SPhos have demonstrated high efficacy.[4] In Sonogashira couplings, the classic Pd/Cu co-catalyst system remains a reliable choice. For the more challenging Buchwald-Hartwig aminations, the use of specialized, sterically hindered biaryl phosphine ligands is often necessary to achieve good results.[5][11] This guide provides a solid foundation for researchers to make informed decisions in catalyst selection and to design efficient and high-yielding cross-coupling reactions for the synthesis of novel and functionalized pyrazine derivatives.

References

A Comparative Guide to Pyrazine Synthesis: Strategic Alternatives to Pre-functionalized Halopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Halogenated Workhorse

Pyrazine and its derivatives are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug discovery, found in marketed drugs like the antituberculosis agent Pyrazinamide and the anticancer drug Bortezomib.[3][4]

For decades, the synthesis of complex, unsymmetrical pyrazines has heavily relied on pre-functionalized building blocks. A prime example is 5-Bromo-2-iodo-3-methoxypyrazine (CAS 476622-89-6) , a versatile intermediate prized by medicinal chemists.[5][6][7] Its utility lies in the differential reactivity of the C-I and C-Br bonds, which allows for selective, sequential palladium-catalyzed cross-coupling reactions.[5][8] This enables the programmed construction of highly decorated pyrazine cores, essential for structure-activity relationship (SAR) studies.[5]

However, reliance on such specialized starting materials can introduce limitations, including high costs, limited commercial availability, and a synthetic path that is "locked in" from an early stage. This guide provides a comparative analysis of alternative synthetic strategies that build the pyrazine core from more fundamental, readily available precursors. We will explore classical and modern methodologies, offering researchers a broader toolkit to select the most efficient, scalable, and cost-effective route for their specific target molecule.

The Benchmark: Sequential Functionalization of this compound

The strategic value of this reagent is best visualized as a two-step, regioselective process. The more reactive C-I bond is typically addressed first, followed by the functionalization of the more stable C-Br bond.

G start 5-Bromo-2-iodo- 3-methoxypyrazine step1 Intermediate (Functionalized at C2) start->step1 Pd-catalyzed coupling 1 (e.g., Suzuki, Stille) Reacts at Iodo position end Di-substituted Pyrazine Product step1->end Pd-catalyzed coupling 2 Reacts at Bromo position

Caption: Sequential cross-coupling strategy using this compound.

This guide will focus on alternative methods that construct the pyrazine ring itself, thereby bypassing the need for such pre-halogenated systems.

Classical Condensation Strategies: The Foundation of Pyrazine Synthesis

The most established routes to pyrazines involve the condensation of two fragments to form the six-membered ring. These methods are robust, well-documented, and often utilize simple, inexpensive starting materials.

A. Condensation of 1,2-Dicarbonyls and 1,2-Diamines

This is the most direct and classical approach to pyrazine synthesis.[9] The reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.

Mechanism & Causality: The reaction is driven by the nucleophilic attack of the amine groups onto the electrophilic carbonyl carbons. The choice of oxidant is critical; mild oxidants like air, MnO₂, or copper salts are often sufficient and prevent over-oxidation or side reactions.[10] Symmetrical starting materials give the best results, as the use of unsymmetrical precursors can lead to mixtures of regioisomers, a significant limitation of this method.[10][11]

G reagents 1,2-Dicarbonyl 1,2-Diamine intermediate Dihydropyrazine Intermediate reagents->intermediate Condensation (-2H₂O) product Substituted Pyrazine intermediate->product Oxidation (-H₂)

Caption: General workflow for pyrazine synthesis via 1,2-dicarbonyl and 1,2-diamine condensation.

B. Gutknecht Synthesis: Self-Condensation of α-Amino Ketones

Discovered in 1879, the Gutknecht synthesis involves the self-condensation of two molecules of an α-amino ketone.[12] This dimerization is followed by oxidation to yield symmetrically substituted pyrazines.

Mechanism & Causality: The reaction hinges on the dual reactivity of the α-amino ketone, which acts as both the nucleophilic diamine equivalent (after tautomerization) and the electrophilic dicarbonyl equivalent. The primary drawback is that it is generally limited to the synthesis of symmetrical 2,5- or 2,3,5,6-substituted pyrazines.[11] Attempting a cross-condensation between two different α-amino ketones typically results in a statistical mixture of products that is difficult to separate.[11]

Modern Dehydrogenative Coupling: An Atom-Economical Approach

Moving beyond classical methods, modern catalysis offers more sustainable and atom-economical routes. Dehydrogenative coupling strategies form the pyrazine ring with the extrusion of only hydrogen gas and/or water as byproducts.[13][14]

A. Manganese-Catalyzed Self-Coupling of β-Amino Alcohols

Recent advances have demonstrated that earth-abundant metals like manganese can effectively catalyze the dehydrogenative self-coupling of β-amino alcohols to form 2,5-disubstituted pyrazines.[13][14]

Mechanism & Causality: This "acceptorless dehydrogenation" process is catalyzed by a manganese pincer complex. The reaction proceeds through the initial oxidation of the alcohol to an aldehyde, followed by condensation with a second molecule of the amino alcohol to form an imine. Subsequent cyclization and final dehydrogenation yield the aromatic pyrazine. This method is highly efficient and environmentally benign, avoiding the use of stoichiometric oxidants.[13]

G start 2x β-Amino Alcohol step1 Dimerization & Cyclization start->step1 Mn-Pincer Catalyst -2H₂O end 2,5-Disubstituted Pyrazine step1->end Dehydrogenation -2H₂

Caption: Workflow for the sustainable synthesis of pyrazines via dehydrogenative coupling.

Experimental Protocol: Synthesis of 2,5-Dibutylpyrazine [13][14]

  • To an oven-dried Schlenk tube under an argon atmosphere, add the manganese pincer catalyst (complex 2 in the source, 2 mol%), 2-amino-1-hexanol (0.5 mmol), and potassium hydride (KH, 3 mol%).

  • Add dry toluene (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 150 °C in an oil bath for 24 hours.

  • After cooling to room temperature, quench the reaction by carefully adding 5 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,5-dibutylpyrazine. (Isolated yield: 65%).

Cyclization of Functionalized Acyclic Precursors

These strategies involve the synthesis of a carefully designed acyclic precursor that undergoes a ring-closing reaction to form the pyrazine core. This approach can offer excellent control over the substitution pattern.

A. From N-Allyl Malonamides

A versatile sequence starting from N-allyl malonamides allows for the synthesis of highly substituted 2-hydroxy-3-ester-pyrazines.[11][15]

Mechanism & Causality: The key steps involve diazidation of the malonamide, followed by a thermal or copper-mediated cyclization. The N-allyl group ultimately becomes incorporated into the pyrazine ring. This method is powerful because it allows for the introduction of diverse substituents at the 5- and 6-positions by simply varying the starting malonamide, providing a modular approach to a range of pyrazine derivatives.[11]

B. From Diaminomaleonitrile (DAMN)

Diaminomaleonitrile is an inexpensive and versatile C₂N₂ building block that can react with 1,2-dicarbonyl compounds to produce 2,3-dicyanopyrazines.[10][16]

Mechanism & Causality: The reaction is a straightforward condensation, similar to that with other 1,2-diamines. The resulting 2,3-dicyanopyrazine is a highly valuable intermediate. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or used in further cycloaddition reactions, making this a gateway to a vast array of complex pyrazine-fused systems.[17]

Emerging Green and Catalytic Methodologies

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate pyrazine synthesis.[18][19] Reactions that might take hours under conventional heating can often be completed in minutes, frequently with higher yields and cleaner reaction profiles.[19][20] For example, the synthesis of poly(hydroxyalkyl)pyrazines from monosaccharides and ammonium formate is dramatically accelerated using microwave heating, achieving maximum yield in as little as 3 minutes at 120 °C.[18]

B. Direct C-H Functionalization

For ultimate efficiency, chemists are turning to the direct functionalization of C-H bonds on the pyrazine core. This avoids the need for pre-installing leaving groups like halogens. Transition-metal catalysts, particularly palladium and iron, can activate the otherwise inert C-H bonds of pyrazines, allowing for direct arylation, alkylation, or amination.[21][22][23] This state-of-the-art approach represents a significant step forward in synthetic efficiency, though optimizing regioselectivity can be a challenge.[23]

Comparative Analysis of Synthetic Strategies

Strategy Key Reagents Typical Yields Regioselectivity Key Advantages Key Limitations
Classical Condensation 1,2-Diketones, 1,2-Diamines, α-Amino Ketones[12][24]40-85%Poor for unsymmetrical productsInexpensive starting materials, robust, well-established.Often limited to symmetrical products, can produce isomeric mixtures.[11]
Dehydrogenative Coupling β-Amino Alcohols[13][14]40-95%[13][14]Excellent (for 2,5-disubstitution)Highly atom-economical, environmentally benign (H₂O/H₂ byproduct), uses earth-abundant catalysts.[13]Limited to symmetrical 2,5-disubstituted pyrazines, requires high temperatures.
N-Allyl Malonamide Cyclization N-Allyl Malonamides, Azides[11][15]50-80%[11]ExcellentModular, provides access to highly functionalized pyrazines, good control over substitution.Multi-step sequence, involves the use of azides which can be hazardous.
Direct C-H Functionalization Pyrazine, Organoboron Reagents[23]50-70%Moderate to GoodMaximally atom-economical, avoids pre-functionalization, shortens synthetic routes.Regioselectivity can be challenging, catalyst development is ongoing.[23]
Microwave-Assisted Synthesis Various (e.g., Sugars, Amines)[18]60-95%Varies by reactionDramatically reduced reaction times, often higher yields, improved energy efficiency.[18][19]Requires specialized equipment, scalability can be a concern for some microwave reactors.

Conclusion and Strategic Outlook

While this compound remains a valuable tool for targeted, late-stage diversification, a wealth of alternative strategies exist for the fundamental construction of the pyrazine core.

  • For large-scale synthesis of simple, symmetrical pyrazines, classical condensation and dehydrogenative coupling offer cost-effective and sustainable routes, respectively.

  • When precise control over complex, unsymmetrical substitution patterns is required from the outset, methods like the N-allyl malonamide cyclization provide a powerful, modular approach.

  • Looking toward the future, the continued development of direct C-H functionalization promises to revolutionize pyrazine synthesis by offering the most efficient and environmentally friendly pathways, minimizing steps and waste.

The choice of synthetic strategy is not a one-size-fits-all decision. By understanding the causality, advantages, and limitations of each alternative, researchers can move beyond a reliance on pre-functionalized intermediates and design synthetic routes that are more flexible, efficient, and tailored to the specific challenges of their target molecule.

References

A Senior Application Scientist's Guide to Reaction Outcome Validation for 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The compound 5-Bromo-2-iodo-3-methoxypyrazine (CAS 476622-89-6) presents itself as a highly versatile building block, offering two distinct halogen atoms for sequential and site-selective modifications.[1][2] This guide provides an in-depth comparison of common cross-coupling and substitution reactions involving this substrate, supported by established chemical principles and illustrative experimental data. We will explore the causality behind experimental choices to ensure reproducible and predictable outcomes.

The Principle of Orthogonal Reactivity: Iodine vs. Bromine

The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the organohalide to the palladium(0) complex.[3][4] The bond dissociation energy of the C-I bond is lower than that of the C-Br bond, making the iodo-substituent at the C2 position significantly more reactive.[5] This inherent difference allows for selective functionalization at the C2 position while leaving the C5-bromo position intact for subsequent transformations.

Reaction Validation Workflow

The following diagram illustrates a general workflow for validating reaction outcomes with this compound, emphasizing the sequential nature of its functionalization.

G cluster_0 Phase 1: C2 Position Functionalization (Iodine) cluster_1 Phase 2: C5 Position Functionalization (Bromine) cluster_2 Validation start This compound reaction1 Reaction 1: Suzuki, Stille, Sonogashira, etc. start->reaction1 product1 5-Bromo-2-substituted-3-methoxypyrazine reaction1->product1 reaction2 Reaction 2: Suzuki, Buchwald-Hartwig, etc. product1->reaction2 product2 2,5-Disubstituted-3-methoxypyrazine reaction2->product2 analysis Spectroscopic Analysis (NMR, MS) product2->analysis

Caption: General workflow for sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[6] For this compound, the choice of reaction depends on the desired substituent to be introduced.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with a boronic acid or ester.[7][8] Due to the higher reactivity of the C-I bond, selective coupling at the C2 position can be achieved under mild conditions.[9]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2

  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 equiv).

  • Add a degassed solvent system, for example, a 4:1 mixture of toluene and water.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Coupling PartnerPositionCatalyst SystemBaseSolventTypical YieldReference
Arylboronic AcidC2 (Iodo)Pd(PPh₃)₄K₂CO₃Toluene/H₂O>90%[8][9]
Arylboronic AcidC5 (Bromo)Pd(dppf)Cl₂K₃PO₄1,4-Dioxane70-85%[8]
Stille Coupling

The Stille reaction couples the organohalide with an organotin compound (organostannane).[10] Organostannanes are stable to air and moisture, making them convenient reagents.[11][12] Similar to the Suzuki coupling, the C2-iodo position will react preferentially.

Experimental Protocol: Selective Stille Coupling at C2

  • In a Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv), the organostannane reagent (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).[13]

  • Add an anhydrous, degassed solvent like toluene.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction by TLC. Completion is often achieved within 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography.

Coupling PartnerPositionCatalyst SystemSolventTypical YieldReference
OrganostannaneC2 (Iodo)Pd(PPh₃)₄Toluene85-95%[13][14]
OrganostannaneC5 (Bromo)Pd₂(dba)₃ / P(o-tol)₃Toluene70-80%[14]
Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[15] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[16][17]

G substrate This compound reagents + Terminal Alkyne [Pd(0), Cu(I), Amine Base] product 5-Bromo-2-alkynyl-3-methoxypyrazine reagents->product Selective at C2-Iodo

Caption: Sonogashira coupling at the C2 position.

Experimental Protocol: Selective Sonogashira Coupling at C2

  • To a mixture of this compound (1.0 equiv), a palladium catalyst like Pd(PPh₃)₄ (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%) in a suitable solvent (e.g., THF or DMF), add an amine base like triethylamine.

  • Add the terminal alkyne (1.2 equiv) to the mixture.

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture to remove any solids, and then concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired product.

Coupling PartnerPositionCatalyst SystemBaseSolventTypical YieldReference
Terminal AlkyneC2 (Iodo)Pd(PPh₃)₄ / CuIEt₃NTHF/DMF80-95%[15][18]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[19][20] This reaction is crucial for synthesizing aryl amines.[21][22] While the C-I bond is more reactive, successful amination at the C-Br position is well-established, often requiring more robust ligands and conditions after the C2 position has been functionalized.

Experimental Protocol: Buchwald-Hartwig Amination at C5 (on a C2-substituted pyrazine)

  • In a glovebox or under an inert atmosphere, combine the 5-bromo-2-substituted-3-methoxypyrazine (1.0 equiv), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base such as sodium tert-butoxide (NaOtBu).[23]

  • Add the amine (1.2 equiv) and an anhydrous solvent like toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction for completion.

  • After cooling, quench the reaction carefully, dilute with an organic solvent, and wash with water.

  • Dry, concentrate, and purify the product via column chromatography.

Coupling PartnerPositionCatalyst SystemBaseSolventTypical YieldReference
Primary/Secondary AmineC5 (Bromo)Pd₂(dba)₃ / XPhosNaOtBuToluene75-90%[20][23]
Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc compound.[24][25] It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms.[26] Again, the C2-iodo position is expected to react with higher preference.[27]

Coupling PartnerPositionCatalyst SystemSolventTypical YieldReference
Organozinc ReagentC2 (Iodo)Pd(PPh₃)₄THFHigh[24][28]
Organozinc ReagentC5 (Bromo)Pd₂(dba)₃ / P(o-Tol)₃DMFModerate-High[27]

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when strong nucleophiles are used.[28][29] In this mechanism, the nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.[30] The positions ortho and para to the ring nitrogens are activated towards this type of reaction. In this compound, both the C2 and C5 positions are activated. The outcome can be less selective than palladium-catalyzed reactions and may depend on the specific nucleophile and reaction conditions.

Experimental Protocol: SNAr with an Alkoxide

  • To a solution of this compound (1.0 equiv) in a polar aprotic solvent like DMF or DMSO, add the sodium or potassium salt of the desired alcohol (e.g., sodium methoxide, 1.5 equiv).

  • Heat the reaction mixture. The temperature required can vary significantly based on the nucleophile's reactivity.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the mixture and quench with water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by chromatography.

Metallation Reactions

Direct metallation via metal-halogen exchange is another strategy for functionalizing this compound.[31] Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures will preferentially occur at the more electrophilic C2-iodo position.[9][32] The resulting lithiated pyrazine can then be quenched with a variety of electrophiles.

G start This compound step1 1. n-BuLi, THF, -78 °C (Metal-Halogen Exchange at C2) start->step1 intermediate 5-Bromo-2-lithio-3-methoxypyrazine step1->intermediate step2 2. Electrophile (E+) (e.g., CO₂, RCHO) intermediate->step2 product 5-Bromo-2-E-3-methoxypyrazine step2->product

Caption: Lithiation and electrophilic quench workflow.

Conclusion

This compound is a powerful synthetic intermediate due to the orthogonal reactivity of its two halogen atoms. By carefully selecting the reaction type and conditions, researchers can achieve site-selective functionalization, first at the more reactive C2-iodo position, followed by modification at the C5-bromo position. This guide provides a framework for validating these reaction outcomes, enabling the efficient and predictable synthesis of complex, highly functionalized pyrazine derivatives for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Kinetic Studies of Cross-Coupling Reactions with Halogenated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazine scaffolds are integral components of numerous pharmaceuticals, owing to their unique electronic properties and ability to modulate biological activity. The functionalization of these electron-deficient heterocycles, however, presents a significant synthetic challenge. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging carbon-carbon and carbon-nitrogen bonds on the pyrazine core, yet a deep understanding of the reaction kinetics is often the key to unlocking high-yielding and scalable processes.

This guide provides a comparative analysis of the kinetic profiles of three seminal cross-coupling reactions—Suzuki-Miyaura, Stille, and Buchwald-Hartwig—as applied to halogenated pyrazines. By delving into the underlying kinetics, we aim to equip researchers with the knowledge to make informed decisions in catalyst selection, reaction optimization, and mechanistic troubleshooting.

Section 1: A Comparative Overview of Cross-Coupling Kinetics on Halogenated Pyrazines

The choice of cross-coupling methodology for a given halogenated pyrazine is a critical decision that significantly impacts reaction efficiency. While Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions all proceed through a general catalytic cycle of oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination, the rates of these individual steps, and thus the overall reaction kinetics, can vary dramatically depending on the specific reaction.

The electron-deficient nature of the pyrazine ring generally accelerates the oxidative addition step, which is often the rate-determining step in many cross-coupling reactions.[1] However, this same electronic property can also lead to catalyst deactivation and undesired side reactions, such as dehalogenation.[2][3]

Below is a comparative table summarizing the general kinetic trends and characteristics of each reaction when applied to halogenated pyrazines. It is important to note that direct, side-by-side kinetic studies on a single halogenated pyrazine substrate for all three reactions are scarce in the literature. The data presented here is a synthesis of findings from various studies on pyrazines and related electron-deficient heterocycles.[1][4][5][6]

Reaction Halogen Reactivity Trend Typical Rate-Determining Step Key Kinetic Considerations Common Side Reactions
Suzuki-Miyaura I > Br > Cl[1]Oxidative Addition or Transmetalation[7]The choice of base is crucial for activating the boronic acid and facilitating transmetalation.[8] Bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination.Protodeboronation of the boronic acid, dehalogenation of the pyrazine.[2][3]
Stille I > Br > OTf > Cl[3]Transmetalation[9]The rate of transmetalation is highly dependent on the organic group on the tin reagent (alkynyl > vinyl > aryl > alkyl).[3] The addition of Cu(I) salts can accelerate the reaction.[5][10]Homocoupling of the organostannane. Toxicity of tin reagents is a major drawback.[5]
Buchwald-Hartwig Amination I > Br > Cl[11]Reductive Elimination or Amine Coordination/Deprotonation[12]The pKa of the amine and the choice of base are critical for the deprotonation step. Bulky, electron-rich ligands are essential to promote reductive elimination of the often sterically hindered C-N bond.[13]Hydrodehalogenation of the pyrazine. Catalyst inhibition by the amine or product.[11]
Visualizing the Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, highlighting the key elementary steps that govern the overall reaction kinetics.

Suzuki_Miyaura cluster_reactants Reactants Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA Ar-X TM Transmetalation (Ar-Pd(II)-R)L₂ OA->TM [R-B(OH)₃]⁻ TM_pre Base Activation [R-B(OH)₃]⁻ TM_pre->TM RE Reductive Elimination TM->RE RE->Pd0 Product Ar-R RE->Product Ar-X Ar-X R-B(OH)₂ R-B(OH)₂ Base Base Stille cluster_reactants Reactants Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA Ar-X TM Transmetalation (Ar-Pd(II)-R)L₂ OA->TM R-SnBu₃ RE Reductive Elimination TM->RE RE->Pd0 Product Ar-R RE->Product Ar-X Ar-X R-SnBu₃ R-SnBu₃ Buchwald_Hartwig cluster_reactants Reactants Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA Ar-X Amine_Coord Amine Coordination [(Ar-Pd(II)-X)(HNR₂)]L OA->Amine_Coord HNR₂ Deprot Deprotonation (Ar-Pd(II)-NR₂)L Amine_Coord->Deprot Base RE Reductive Elimination Deprot->RE RE->Pd0 Product Ar-NR₂ RE->Product Ar-X Ar-X HNR₂ HNR₂ Base Base RPKA_Workflow start Define Reaction System (Substrates, Catalyst, Conditions) setup Set Up In-Situ Monitoring (e.g., NMR, FT-IR) start->setup same_excess Perform 'Same Excess' Experiments (Varying initial concentrations with the same excess of one reactant) setup->same_excess diff_excess Perform 'Different Excess' Experiments (Varying the excess of one reactant) setup->diff_excess data_acq Acquire Concentration vs. Time Data same_excess->data_acq diff_excess->data_acq analysis Graphical Analysis of Kinetic Data data_acq->analysis rate_law Determine Reaction Orders and Rate Constants analysis->rate_law mechanism Elucidate Reaction Mechanism rate_law->mechanism Dehalogenation cluster_source Source of Pd-H ArPdX (Ar-Pd(II)-X)L₂ ReductiveElim Reductive Elimination ArPdX->ReductiveElim PdH [HPdL₂]⁺ PdH->ReductiveElim Dehalogenated Ar-H ReductiveElim->Dehalogenated Base/Solvent Base/Solvent

References

A Senior Application Scientist's Guide to Purity Assessment of 5-Bromo-2-iodo-3-methoxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and pharmaceutical development, the chemical purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe research is built. The 5-Bromo-2-iodo-3-methoxypyrazine scaffold is a highly versatile building block, prized for its unique electronic properties and multiple, distinct reaction sites that allow for sequential, selective functionalization.[1][2] However, its multi-step synthesis can introduce a variety of impurities—ranging from unreacted starting materials and reagents to positional isomers and byproducts—that can confound downstream reactions and biological assays.

This guide provides an in-depth comparison of analytical methodologies for robustly assessing the purity of this compound and its derivatives. We move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring that every purity assessment is a self-validating system.

The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A truly rigorous assessment relies on the orthogonal application of several methods, each interrogating different physicochemical properties of the analyte and its potential contaminants. The workflow below illustrates a comprehensive approach to purity analysis.

G cluster_0 Initial Screening & Structural Confirmation cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Bulk Purity & Thermal Properties cluster_3 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV/DAD NMR->HPLC Informs Method Development MS Mass Spectrometry (LC-MS / GC-MS) MS->HPLC GC GC-MS MS->GC Report Purity Report HPLC->Report Quantitative Data GC->Report Volatile Impurities DSC Differential Scanning Calorimetry (DSC) DSC->Report Overall Purity (%) Sample Synthesized Sample Sample->NMR Identity Check Sample->MS Mass Verification

Caption: A comprehensive workflow for purity assessment.

Chromatographic Methods: The Gold Standard for Separation

Chromatographic techniques are indispensable for separating the target compound from structurally similar impurities.[3] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

For most pyrazine derivatives, which are typically solids at room temperature[4][5][6], HPLC is the method of choice. It offers high resolution and is non-destructive, allowing for fraction collection if needed.

Expertise & Causality: The key to a successful HPLC separation lies in the column chemistry and mobile phase composition. For halogenated aromatic compounds like our target, a reverse-phase (RP) C18 column is the logical starting point due to its versatility in separating semi-polar compounds.[7] The presence of nitrogen atoms in the pyrazine ring can lead to peak tailing due to interactions with residual silanol groups on the silica support. To mitigate this, a modern, end-capped C18 column (e.g., Zorbax Eclipse Plus C18) is recommended, and the addition of a modifier like trifluoroacetic acid (TFA) to the mobile phase can sharpen peaks by protonating the basic nitrogens.

Experimental Protocol: HPLC-UV/DAD Purity Assay

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).

  • Gradient: Start with a shallow gradient to resolve closely eluting impurities. A typical scouting gradient is 10-95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 10% B.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature improves retention time reproducibility.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) scanning from 210-400 nm. This allows for the detection of impurities that may have different UV maxima from the parent compound and helps in peak purity analysis.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of ACN/Water (1:1) to create a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally sensitive and provides structural information, making it ideal for identifying volatile impurities such as residual solvents (e.g., from synthesis or purification) or low-boiling point byproducts.

Expertise & Causality: The primary limitation is the requirement for the analyte to be volatile and thermally stable. While this compound may be amenable to GC analysis, derivatization might be necessary for more complex, less volatile derivatives. The mass spectrometer detector is invaluable, providing both molecular weight and fragmentation patterns that act as a fingerprint for identification.

Spectroscopic Methods: Unveiling Molecular Structure

Spectroscopic methods provide confirmation of the molecular structure and can offer clues about the nature of any impurities present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation.[8][9] Both ¹H and ¹³C NMR should be performed.

Expertise & Causality: For this compound, the ¹H NMR spectrum is expected to be simple, showing a singlet for the pyrazine proton and a singlet for the methoxy group protons.[10] The true power of NMR in purity assessment lies in its quantitative nature (when properly executed) and its ability to detect impurities without prior separation. The presence of small, unassigned peaks in the spectrum is a direct indication of impurities. Integration of the impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels. For pyrazine derivatives, 2D NMR techniques like HMBC can be crucial for confirming substitution patterns, especially when dealing with potential isomers.[8][9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a formidable tool for impurity identification.

Expertise & Causality: A key diagnostic feature for this specific molecule is the isotopic pattern conferred by the two different halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[11] Iodine is monoisotopic (¹²⁷I). This combination will result in a characteristic M and M+2 doublet in the mass spectrum, providing high confidence in the identification of any bromine-containing species. The absence of this pattern in an impurity peak immediately suggests it is not a bromine-containing isomer.

Thermal Analysis: A Measure of Absolute Purity

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that can determine the purity of crystalline organic compounds without the need for a reference standard.[3][12][13]

Expertise & Causality: The method is based on the van't Hoff equation, which describes the melting point depression and broadening of a pure substance caused by the presence of impurities.[12][14] By measuring the heat flow into the sample as a function of temperature, a melting endotherm is generated. The shape of this curve is used to calculate the mole fraction of impurities.[14]

Trustworthiness: DSC provides a global assessment of purity, detecting any impurity that is soluble in the molten primary substance and insoluble in its solid state.[13] However, it has limitations. It is unsuitable for compounds that decompose upon melting, are not crystalline, or for detecting impurities that are solid-insoluble (co-crystallize).[15] Therefore, it should be used as a complementary technique to chromatography. For pharmaceutical reference standards, DSC is often used to verify purity values obtained by other methods.[3]

Experimental Protocol: DSC Purity Analysis

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Use aluminum pans, crimped but not hermetically sealed, to allow any volatile impurities to escape.[14]

  • Sample Weight: Accurately weigh 1-3 mg of the sample.

  • Purge Gas: Nitrogen at a flow rate of 20 mL/min to provide an inert atmosphere.[14]

  • Heating Rate: A slow heating rate of 1-2 °C/min is used through the melting range to ensure thermal equilibrium.

  • Analysis: The purity is calculated from the melting peak using the instrument's software, which applies the van't Hoff equation to partial areas of the peak.

Comparison of Analytical Methods

The following table provides a comparative overview of the primary techniques discussed.

Technique Principle Primary Use Case for Purity Strengths Limitations
HPLC-UV/DAD Differential partitioning between a stationary and mobile phase.Quantitative analysis of non-volatile impurities (e.g., isomers, starting materials).High resolution; quantitative accuracy; non-destructive; applicable to a wide range of compounds.[16][17]Requires reference standards for impurity identification; may not detect co-eluting peaks.
GC-MS Partitioning into a gaseous mobile phase based on volatility.Identification and quantification of volatile impurities (e.g., residual solvents).Excellent sensitivity; provides structural information (MS); established libraries for identification.[18][19]Analyte must be volatile and thermally stable; potential for sample degradation.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation; detection and semi-quantification of all proton-containing impurities.Unambiguous structure elucidation; quantitative with proper setup; detects unexpected impurities.[8][9]Relatively low sensitivity compared to MS; complex mixtures can be difficult to interpret.
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation; identification of impurities by mass and fragmentation.Extremely high sensitivity; provides molecular weight; characteristic isotopic patterns for halogens.[11]Isomers may not be distinguishable without chromatography; ionization efficiency can vary.
DSC Measurement of heat flow difference between a sample and a reference.Determination of absolute purity (mole %) of crystalline solids.Does not require impurity standards; rapid analysis; uses small sample amount.[12][15]Only for crystalline, thermally stable compounds; insensitive to solid-insoluble impurities.[13]

Decision Logic for Method Selection

Choosing the right analytical tool depends on the specific question being asked. The following decision tree can guide the process.

G q1 What is the primary question? q2 q2 q1->q2 Is the structure correct? q3 q3 q1->q3 What is the % purity? q4 q4 q1->q4 What are the impurities? a1 NMR for structure MS for molecular weight q2->a1 Yes a2 HPLC-UV (Area %) q3->a2 For non-volatiles a3 DSC (Mole %) q3->a3 For bulk crystalline material a4 GC-MS q4->a4 Volatile? a5 LC-MS/MS q4->a5 Non-volatile?

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

Assessing the purity of synthesized this compound derivatives demands a rigorous, multi-faceted analytical strategy. While HPLC provides the quantitative backbone for purity determination and impurity profiling, it must be complemented by spectroscopic methods like NMR and MS for definitive structural confirmation and impurity identification. Furthermore, DSC offers a valuable orthogonal technique for determining absolute purity, reinforcing the data obtained from chromatographic methods. By understanding the strengths and limitations of each technique and applying them logically, researchers can ensure the quality and integrity of their chemical matter, paving the way for successful outcomes in drug development and beyond.

References

A Senior Application Scientist's Guide to Cross-Coupling on the Pyrazine Core: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge and Strategic Importance of Pyrazine Functionalization

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Its electron-deficient nature, however, presents a significant synthetic challenge. The two nitrogen atoms withdraw electron density from the ring, making it less susceptible to classical electrophilic aromatic substitution and simultaneously deactivating it towards the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1][2] This deactivation can lead to sluggish reactions, the need for harsh conditions, and often, the formation of undesired byproducts like hydrodehalogenation.[1]

Despite these hurdles, transition metal-catalyzed cross-coupling reactions remain the most powerful and versatile tools for the precise functionalization of the pyrazine core.[3][4] Selecting the optimal methodology is paramount for achieving high yields and purity, which is critical in both early-stage discovery and process development. This guide provides an in-depth, comparative analysis of the most prevalent cross-coupling methods—Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira—for the derivatization of halopyrazines, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Workhorses: A Head-to-Head Comparison of Key Cross-Coupling Methods

The choice of a cross-coupling reaction is a multi-faceted decision, balancing factors like substrate scope, functional group tolerance, catalyst availability, and toxicity of reagents. For pyrazines, the electronic properties of the substrate add another layer of complexity.

Suzuki-Miyaura Coupling: The Versatile C-C Bond Former

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.[2][5]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of a Pd(0) species to the pyrazinyl halide, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6] The electron-deficient pyrazine ring can make the initial oxidative addition step challenging, often necessitating more active catalyst systems or higher temperatures, especially for less reactive chloropyrazines.[6][7]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_caption pd0 Pd(0)L₂ pd2_complex Py-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition transmetalation_complex Py-Pd(II)L₂(R') pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product_complex Py-R' transmetalation_complex->product_complex start Py-X boronic_acid R'-B(OH)₂ + Base capt Figure 1. Simplified catalytic cycle for Suzuki-Miyaura coupling.

Caption: Figure 1. Simplified catalytic cycle for Suzuki-Miyaura coupling.

Representative Protocol: Suzuki Coupling of 2,5-Dichloropyrazine [6]

  • Reactants: In a microwave synthesis vial, combine 2,5-dichloropyrazine (0.5 mmol), the desired arylboronic acid (1.1 mmol, 2.2 equivalents), potassium carbonate (1.5 mmol, 3 equivalents), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025-0.015 mmol, 0.5-3 mol%).

  • Solvent: Add 1,4-dioxane (4 mL) and deionized water (2 mL).

  • Reaction: The vial is sealed and heated. For conventional heating, the mixture is heated to 80 °C with vigorous stirring for 12-24 hours.[6] Microwave irradiation can significantly accelerate the reaction, often completing within minutes.[7]

  • Work-up: After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Yield Insights: Yields for Suzuki couplings on pyrazines are highly dependent on the substrate. While activated bromopyrazines can couple with phenylboronic acid to give yields around 80%, electron-rich or sterically hindered pyrazines, such as 3-chloro-2,5-dimethylpyrazine, can result in lower yields (e.g., 61%) and require longer reaction times.[7] The use of more active catalysts and microwave heating has been shown to provide excellent yields even for deactivated pyrazine systems.[7]

Stille Coupling: Taming the Toxicity for Versatility

The Stille coupling utilizes organostannanes as the coupling partner. While the toxicity of tin reagents is a significant drawback, the reaction's tolerance for a wide variety of functional groups and the stability of the organostannane reagents make it a powerful tool.[7]

Mechanistic Rationale: The cycle is similar to the Suzuki coupling. A key advantage for pyrazines is that the transmetalation step with organostannanes is often faster than with boronic acids, which can help overcome the challenges posed by the electron-deficient ring. However, homocoupling of the stannane reagent can be a competing side reaction.[7] This can sometimes be suppressed by altering the order of reagent addition.[7]

Diagram: Catalytic Cycle of Stille Coupling

Stille_Cycle cluster_caption pd0 Pd(0)L₂ pd2_complex Py-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition transmetalation_complex Py-Pd(II)L₂(R') pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product_complex Py-R' transmetalation_complex->product_complex start Py-X stannane R'-Sn(Bu)₃ capt Figure 2. Simplified catalytic cycle for Stille coupling.

Caption: Figure 2. Simplified catalytic cycle for Stille coupling.

Yield Insights: The Stille coupling has demonstrated excellent yields in pyrazine chemistry. For example, the coupling of stannylated chloropyrazine with chloroiodopyrazine afforded dichlorobipyrazyl in a 95% yield.[7] Double Stille couplings have also been used effectively, such as the reaction of 2,3-dichloropyrazine with a stannylated terpyridine, yielding the desired ligand in 73% yield.[7]

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The formation of C-N bonds is central to drug discovery, and the Buchwald-Hartwig amination provides a general and efficient method for coupling amines with aryl halides.[8] For pyrazines, this reaction competes with classical nucleophilic aromatic substitution (SNAr), which is often facile for activated chloropyrazines. However, for deactivated or sterically hindered pyrazines, the palladium-catalyzed method is indispensable.[7]

Mechanistic Rationale: The reaction proceeds via oxidative addition, followed by coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[9][10] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often critical to promote the final reductive elimination step, which can be slow for electron-deficient heterocycles like pyrazine.[1][7]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_caption pd0 Pd(0)L pd2_complex Py-Pd(II)L(X) pd0->pd2_complex Oxidative Addition amido_complex Py-Pd(II)L(NR'R'') pd2_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product_complex Py-NR'R'' amido_complex->product_complex start Py-X amine HNR'R'' + Base capt Figure 3. Simplified catalytic cycle for Buchwald-Hartwig amination.

Caption: Figure 3. Simplified catalytic cycle for Buchwald-Hartwig amination.

Yield Insights: While examples of C-N coupling on simple halopyrazines were once considered rare, recent developments have shown high efficiency.[7] For instance, using Pd₂(dba)₃ with a bulky phosphine ligand, phenylaminopyrazine was obtained in 59% yield from chloropyrazine.[7] Remarkably high yields have been achieved even with very low catalyst loadings; chloropyrazine was coupled with n-octylamine in 82% yield using just 0.005% of a palladium catalyst.[7] The method is general enough to allow for sequential aminations on dihalopyrazines, affording tetrasubstituted products in 20-70% yields.[7]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking a terminal alkyne with an aryl or vinyl halide.[11] This reaction is invaluable for creating extended π-conjugated systems and introducing a versatile functional group handle for further transformations.[7]

Mechanistic Rationale: The reaction uniquely involves a dual catalytic system, using both palladium and a copper(I) salt (typically CuI).[11][12] The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the Pd(II) complex.[11] This dual system allows the reaction to proceed under mild conditions.[11]

Diagram: Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_caption pd0 Pd(0)L₂ pd2_complex Py-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition alkynyl_pd_complex Py-Pd(II)L₂(C≡CR') pd2_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Py-C≡CR' alkynyl_pd_complex->product start Py-X cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide Acetylide Formation cu_acetylide->pd2_complex cu_acetylide->cu_x alkyne H-C≡CR' + Base capt Figure 4. Dual catalytic cycles in Sonogashira coupling.

Caption: Figure 4. Dual catalytic cycles in Sonogashira coupling.

Yield Insights: The Sonogashira coupling is highly effective for pyrazines, with yields often ranging from good to excellent. Selective coupling at the more reactive positions of multifunctional pyrazines is possible. For example, 3-ethynyl-5-chloropyrazin-2-ones were synthesized in 85–93% yields via selective coupling at the 3-position of the corresponding dichloropyrazinone.[7] The reaction is also suitable for multiple couplings on a single pyrazine core.[7]

Comparative Yield Data Summary

The following table summarizes representative yields for the different cross-coupling methods on various halopyrazine substrates, providing a quick reference for selecting a starting point for reaction optimization.

Pyrazine SubstrateCoupling PartnerMethodCatalyst SystemYield (%)Reference
2,5-Dibromo-3-methoxypyrazinePhenylboronic acidSuzukiPd(PPh₃)₄ / Na₂CO₃80[7]
3-Chloro-2,5-dimethylpyrazine2-Methoxynaphthylboronic acidSuzukiPd(dppf)Cl₂ / K₂CO₃61[7]
Stannylated chloropyrazineChloroiodopyrazineStillePd(PPh₃)₂Cl₂-CuI95[7]
2,3-DichloropyrazineStannylated terpyridineStillePd(PPh₃)₄73[7]
Chloropyrazinen-OctylamineBuchwald-HartwigPd catalyst / Base82[7]
ChloropyrazinePhenylamineBuchwald-HartwigPd₂(dba)₃ / Bulky phosphine59[7]
3,5-Dichloropyrazin-2-oneVarious Terminal AlkynesSonogashiraPd(PPh₃)₄ / CuI85-93[7]
MethylthiopyrazinesArylboronic acidsLiebeskind-SroglPd(PPh₃)₄ / CuTC78-94[7]

Strategic Workflow for Method Selection

Choosing the right cross-coupling reaction is a critical decision. The following workflow provides a logical path for researchers to navigate this choice based on the desired transformation and substrate characteristics.

Workflow cluster_caption start Define Target Molecule (Pyrazine Derivative) q1 Desired Bond? start->q1 c_c C-C Bond q1->c_c C-C c_n C-N Bond q1->c_n C-N q2 Coupling Partner? c_c->q2 amine Primary/Secondary Amine c_n->amine boronic Aryl/Vinyl Boronic Acid q2->boronic Boron alkyne Terminal Alkyne q2->alkyne Alkyne stannane Organo- stannane q2->stannane Tin suzuki Use Suzuki-Miyaura (Good functional group tolerance, low toxicity) boronic->suzuki sonogashira Use Sonogashira (Ideal for alkynyl groups, mild conditions) alkyne->sonogashira stille Use Stille (High functional group tolerance, use if Suzuki fails) stannane->stille buchwald Use Buchwald-Hartwig (Essential for C-N bonds, especially on deactivated rings) amine->buchwald optimize Optimize Ligand, Base, Solvent & Temperature suzuki->optimize sonogashira->optimize stille->optimize buchwald->optimize capt Figure 5. A decision-making workflow for selecting a pyrazine cross-coupling method.

Caption: Figure 5. A decision-making workflow for selecting a pyrazine cross-coupling method.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling toolbox offers a powerful suite of reactions for the functionalization of the challenging pyrazine core. While Suzuki-Miyaura remains a first choice for many C-C bond formations due to its practicality, Stille, Buchwald-Hartwig, and Sonogashira couplings provide essential and often high-yielding alternatives for specific synthetic goals. The data clearly indicate that high yields are attainable across all major methods, provided that the catalyst system, ligands, and conditions are carefully optimized to account for the electron-deficient nature of the substrate.

Future developments will likely focus on further expanding the substrate scope to include direct C-H functionalization, developing more sustainable iron- or nickel-catalyzed methods to replace palladium, and applying photoredox catalysis to enable novel transformations under even milder conditions.[13] For the practicing chemist, a thorough understanding of the comparative strengths and weaknesses of the established methods presented here is the most reliable foundation for success in the synthesis of novel pyrazine-containing molecules.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-2-iodo-3-methoxypyrazine (CAS No. 476622-89-6). As a halogenated heterocyclic compound, it necessitates rigorous disposal procedures to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. Adherence to these guidelines is mandatory for all personnel handling this substance.

Core Safety & Hazard Profile

This compound is a solid compound classified as an irritant and harmful substance.[1] Understanding its hazard profile is the foundation of its safe management and disposal. All researchers must review the Safety Data Sheet (SDS) before working with this chemical.[2]

Table 1: Key Safety & Identification Data

Property Value Reference
CAS Number 476622-89-6 [3]
Molecular Formula C₅H₄BrIN₂O [1]
Physical Form Solid
GHS Pictogram GHS07 (Irritant) [1]
Signal Word Warning [1]

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[1] |

Regulatory Imperative: EPA and OSHA Compliance

The disposal of this compound is governed by federal and local regulations. Two primary agencies set the standards in the United States:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste due to its halogenated organic nature.[4] Halogenated Organic Compounds (HOCs) are specifically regulated, and their land disposal is restricted.[5][6]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), or the "Lab Standard," mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[2][7][8] This plan must include specific procedures for safe handling and waste disposal.[7]

The core principle derived from these regulations is that all waste containing this compound must be treated as hazardous waste.

The Critical Step: Waste Segregation

The single most important step in the proper disposal of this compound is segregation. Due to the presence of bromine and iodine, this chemical waste is categorized as halogenated organic waste .

Causality: Halogenated wastes require specific treatment technologies, typically high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HBr and HI).[9] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and violating regulatory protocols.[10][11] Even trace amounts of a halogenated compound require the entire waste container to be treated as halogenated.[11]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste from its generation to its final collection.

Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn:

  • Gloves: Nitrile gloves are required. For extensive handling, consider double-gloving.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against dust or splashes.

  • Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.

Waste Container Selection and Labeling
  • Designate a Container: Select a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene) with a secure, screw-top lid.[10][12]

  • Proper Labeling: The container must be labeled before the first drop of waste is added.[11] The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "Waste this compound"

    • A list of any solvents used in rinsates.

    • The relevant hazard pictograms (GHS07 Irritant symbol).

Waste Collection

All materials that have come into contact with this compound must be disposed of as hazardous waste.

  • Solid Waste: Carefully sweep up any solid residue using a dedicated brush and dustpan to minimize dust generation. Place the collected solid into the designated hazardous waste container.[13]

  • Contaminated Labware: Disposable items such as weighing paper, pipette tips, and contaminated gloves must be placed directly into the solid hazardous waste container.

  • Glassware Decontamination: Rinse all contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.[10] This rinsate is now hazardous and must be collected in a separate, clearly labeled "Halogenated Liquid Waste" container.[10] Do not pour the rinsate down the drain.

Temporary Storage
  • Secure Location: Keep the sealed waste container in a designated, well-ventilated waste accumulation area within the laboratory.[13]

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents.

  • Container Integrity: Keep the waste container closed at all times except when actively adding waste.[11]

Final Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10][12]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and the waste contractor.

Approved Disposal Technologies

While the laboratory user is responsible for proper segregation and collection, the final treatment of halogenated organic waste is handled by specialized facilities. The most common and effective technology is high-temperature incineration .[9] This process destroys the organic molecule, converting it to carbon dioxide, water, and inorganic acids, which are then scrubbed from the exhaust stream. Other potential technologies for halogenated wastes include chemical dechlorination and solidification for residuals.[9][12]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation by working within a fume hood if possible.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.

  • Contain and Clean:

    • Gently cover the solid spill with an absorbent material (like vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a detergent solution and then water. All cleaning materials must be disposed of as hazardous waste.[14]

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Storage & Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container waste_type What is the waste form? container->waste_type solid_waste Collect Solids & Contaminated Disposables waste_type->solid_waste Solid liquid_waste Collect Glassware Rinsate (e.g., Acetone) waste_type->liquid_waste Liquid (Rinsate) solid_container Halogenated SOLID Waste solid_waste->solid_container liquid_container Halogenated LIQUID Waste liquid_waste->liquid_container storage Store Sealed Container in Designated Area solid_container->storage liquid_container->storage ehs Arrange Pickup via EHS or Licensed Contractor storage->ehs disposal Final Disposal (e.g., Incineration) ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Bromo-2-iodo-3-methoxypyrazine

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents. We aim to empower your research by providing the critical safety and operational intelligence needed to handle specialized chemical intermediates with confidence and precision. This guide offers a detailed protocol for the safe handling and disposal of this compound (CAS No. 476622-89-6), grounded in established safety standards and an expert understanding of its chemical nature.

Immediate Safety Briefing: Hazard Profile

This compound is a halogenated heterocyclic compound. While specific toxicity data is limited, its structure and the available safety classifications demand a cautious approach. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational safety information for this compound.[1][2][3]

The primary hazards are associated with irritation and acute toxicity.[1][4] Understanding these risks is the first step in implementing an effective safety protocol. The causality is direct: the compound's ability to irritate skin, eyes, and the respiratory system dictates the specific personal protective equipment (PPE) required to create a barrier between the researcher and the chemical.

Table 1: GHS Hazard Classification for this compound

Hazard CodeHazard StatementHazard ClassPictogramSignal Word
H302Harmful if swallowedAcute toxicity, oralGHS07 (Exclamation Mark)Warning
H315Causes skin irritationSkin corrosion/irritationGHS07 (Exclamation Mark)Warning
H319Causes serious eye irritationSerious eye damage/eye irritationGHS07 (Exclamation Mark)Warning
H335May cause respiratory irritationSpecific target organ toxicity, single exposureGHS07 (Exclamation Mark)Warning

Source: Aggregated GHS information from multiple suppliers.[1][4]

Core Protective Measures: Engineering and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle of laboratory safety. Before relying on PPE, engineering controls must be in place.

Primary Engineering Control: Chemical Fume Hood Due to its classification as a respiratory irritant (H335), all handling of this compound powder must be performed inside a certified chemical fume hood. This engineering control is non-negotiable as it captures potentially harmful dust and vapors at the source, providing the most effective means of preventing inhalation exposure.

Mandatory Personal Protective Equipment (PPE) Ensemble

PPE is the final barrier of defense.[5] For this compound, the following ensemble is required to mitigate the risks of skin, eye, and incidental ingestion exposure.

  • Eye and Face Protection:

    • Rationale: The H319 classification ("Causes serious eye irritation") necessitates robust protection beyond standard safety glasses.[1][4]

    • Required: Chemical splash goggles that form a seal around the eyes are mandatory. They must comply with ANSI Z87.1 standards.[6]

    • Conditional: When handling larger quantities (>5g) or when there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield alone does not provide adequate protection.[6]

  • Skin and Body Protection:

    • Rationale: The H315 classification ("Causes skin irritation") requires a complete barrier to prevent skin contact.[1][4]

    • Required: A flame-resistant laboratory coat is the minimum requirement. Ensure cuffs are snug and the coat is fully buttoned.[5]

    • Additional Protection: For tasks involving significant quantities or a high risk of spills, a chemically resistant apron should be worn over the lab coat.[7] Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[5]

  • Hand Protection:

    • Rationale: Direct contact with the skin can cause irritation. No single glove material protects against all chemicals indefinitely.[8]

    • Required: Nitrile gloves are the standard for providing protection against incidental contact with this solid compound.[8][9]

    • Protocol: Always inspect gloves for tears or punctures before use. For procedures involving prolonged contact or immersion, consult the glove manufacturer’s chemical resistance guide to select a glove with a longer breakthrough time, such as neoprene or butyl rubber.[8][9] Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated chemical waste container.

Operational Plan: Step-by-Step Handling Protocol

This workflow is designed to ensure safety at every stage of handling, from preparation to disposal.

cluster_prep Preparation cluster_handle Handling cluster_cleanup Cleanup cluster_emergency Contingency prep 1. Pre-Operation Safety Check ppe Don Full PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves hood Verify Fume Hood is Operational (Check Airflow Monitor) handle 2. Chemical Handling (Inside Fume Hood) hood->handle weigh Weigh Compound on Anti-Static Weigh Paper Use Spatula to Avoid Dust Generation handle->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer cleanup 3. Decontamination & Disposal transfer->cleanup decon Wipe Down Surfaces with Appropriate Solvent (e.g., Ethanol) cleanup->decon waste Segregate Waste: - Contaminated PPE & Solids -> Solid Waste - Unused Compound -> Original Container or Solid Waste decon->waste emergency 4. Emergency Response spill Spill Containment: Evacuate if Large, Use Spill Kit for Small Spills emergency->spill exposure Personnel Exposure: - Skin: Wash 15 min - Eyes: Flush 15 min at Eyewash Station Seek Immediate Medical Attention emergency->exposure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-iodo-3-methoxypyrazine
Reactant of Route 2
5-Bromo-2-iodo-3-methoxypyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.